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Core Science & Biosynthesis

Foundational

chemical and physical properties of 3-pyridineethanol 3-methanesulfonate

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Pyridineethanol 3-Methanesulfonate For Researchers, Scientists, and Drug Development Professionals Introduction 3-Pyridineethanol 3-methanesulfonat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Pyridineethanol 3-Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridineethanol 3-methanesulfonate is a molecule of interest in medicinal chemistry and drug development, often synthesized as an intermediate for more complex active pharmaceutical ingredients (APIs). The methanesulfonate (mesylate) group is a common leaving group in nucleophilic substitution reactions, making this compound a potentially valuable building block. A thorough understanding of its chemical and physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the key physicochemical characteristics of 3-pyridineethanol 3-methanesulfonate, the experimental methodologies for their determination, and the rationale behind these analytical choices. In the context of drug development, a deep understanding of a molecule's properties can significantly improve the chances of developing a safe and effective drug product.[1][2]

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation for predicting its behavior.

  • Molecular Formula: C₈H₁₁NO₃S

  • Molecular Weight: 201.24 g/mol [3]

  • IUPAC Name: 2-(pyridin-3-yl)ethyl methanesulfonate

  • Synonyms: Methanesulfonate-2-pyridineethanol ester[3]

Below is a representation of the chemical structure of 3-pyridineethanol 3-methanesulfonate.

Caption: Chemical structure of 3-pyridineethanol 3-methanesulfonate.

Predicted Physicochemical Properties

While specific experimental data for this exact molecule is not widely published, we can infer its likely properties based on its constituent parts: the pyridine ring and the methanesulfonate ester.

PropertyPredicted Value/CharacteristicRationale
Physical Form Likely a solid at room temperature.The presence of the polar sulfonate group and the pyridine ring can lead to significant intermolecular interactions, favoring a solid state.
Melting Point Moderately high.Similar to other small molecule salts and esters used in pharmaceuticals.
Boiling Point High, likely with decomposition.The methanesulfonate group may not be stable at high temperatures.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in non-polar solvents. Moderate to good solubility in water is expected due to the polar pyridine nitrogen and the sulfonate group.The polarity of the molecule will govern its solubility profile.
pKa The pyridine nitrogen is basic, with an expected pKa around 4-5.This is characteristic of the pyridine functional group.

Experimental Protocols for Characterization

A systematic approach to characterizing a new or sparsely studied compound is crucial.[4] The following protocols outline the key experiments for determining the physicochemical properties of 3-pyridineethanol 3-methanesulfonate.

G cluster_0 Physicochemical Characterization Workflow start Synthesis & Purification structure Structural Elucidation (NMR, MS, IR) start->structure purity Purity Assessment (HPLC, GC-MS) structure->purity physical_props Physical Properties (Melting Point, Solubility) purity->physical_props stability Stability Studies physical_props->stability end Complete Profile stability->end

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dried, crystalline 3-pyridineethanol 3-methanesulfonate is placed in a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min).

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Assessment

Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation options.[4]

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO)).

  • Equilibrium Solubility: An excess amount of the compound is added to a known volume of the solvent in a vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Analysis

Rationale: Spectroscopic methods provide detailed information about the molecular structure and are essential for confirming the identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include those for the pyridine ring protons, the two methylene groups (-CH₂-CH₂-), and the methyl group of the methanesulfonate.

    • ¹³C NMR: Will show signals for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 202.24. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Rationale: IR spectroscopy is used to identify the functional groups present in the molecule.

    • Expected Characteristic Peaks:

      • Strong absorptions around 1350 cm⁻¹ and 1175 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group.

      • C-N stretching vibrations from the pyridine ring.

      • C-H stretching and bending vibrations.

Chromatographic Purity

Rationale: Assessing the purity of the compound is crucial for its use in further research and development. HPLC is a standard method for this purpose.

Methodology:

  • Column: A reverse-phase C18 column is typically a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm) is appropriate.

  • Analysis: The sample is dissolved in a suitable solvent and injected. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. For more sensitive detection of potential genotoxic impurities like alkyl methanesulfonates, GC-MS methods may be employed.[5][6]

Safety and Handling

While specific toxicity data for 3-pyridineethanol 3-methanesulfonate is not available, it should be handled with the standard precautions for laboratory chemicals. Methanesulfonate esters can be alkylating agents and should be treated as potentially hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

A thorough characterization of the is essential for its successful application in research and drug development. The methodologies outlined in this guide provide a robust framework for obtaining the necessary data to ensure the identity, purity, and suitability of this compound for its intended use. This systematic approach to physicochemical profiling is a cornerstone of modern pharmaceutical science, enabling informed decisions and accelerating the development of new medicines.[7]

References

  • Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420–1456. [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420-1456. [Link]

  • ResearchGate. (2026). Characterization of Small-Molecule Compounds. [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]

  • Varma, M. V. S., et al. (2022). Trends in small molecule drug properties: a developability molecule assessment perspective. Journal of Medicinal Chemistry, 65(20), 13495-13508. [Link]

  • Ramesh, G., & Kumar, K. S. (2014). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 96, 233-240. [Link]

  • Reddy, B. C., & Kumar, A. (2013). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC-MS. Research and Reviews: Journal of Pharmaceutical Analysis, 2(3), 1-6. [Link]

Sources

Exploratory

3-pyridineethanol 3-methanesulfonate mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Pyridineethanol 3-Methanesulfonate For Researchers, Scientists, and Drug Development Professionals Abstract 3-Pyridineethanol 3-methanesulfonate is a m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Pyridineethanol 3-Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridineethanol 3-methanesulfonate is a molecule of interest at the intersection of pyridine-based pharmacophores and sulfonate ester chemistry. While direct studies on its mechanism of action are not extensively documented in publicly available literature, its chemical structure allows for a scientifically rigorous postulation of its biological activity. This guide synthesizes information on the chemical reactivity of sulfonate esters and the known biological roles of 3-pyridineethanol derivatives to propose a putative mechanism of action for 3-pyridineethanol 3-methanesulfonate. We will delve into its likely role as an alkylating agent, explore potential molecular targets, and provide a framework for experimental validation.

Introduction: Unveiling the Potential of a Hybrid Molecule

The pyridine ring is a cornerstone in medicinal chemistry, found in a multitude of approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1][2] 3-Pyridinemethanol, in particular, serves as a versatile precursor for a range of therapeutics, from cardiovascular agents to enzyme inhibitors.[1][3] On the other hand, the methanesulfonate group is a well-known leaving group in organic synthesis, and sulfonate esters are recognized as potent electrophiles.[4] The combination of these two moieties in 3-pyridineethanol 3-methanesulfonate suggests a molecule with the potential for targeted biological alkylation.

This guide will explore the likely mechanism of action of 3-pyridineethanol 3-methanesulfonate, drawing from the fundamental principles of its constituent chemical parts.

The Chemical Foundation: Understanding the Sulfonate Ester

Sulfonate esters are known for their reactivity as alkylating agents.[4] The methanesulfonate group is an excellent leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack. This inherent reactivity is a double-edged sword in drug development. While it can be harnessed for therapeutic effect, it also raises concerns about genotoxicity due to potential DNA alkylation.[5][6]

The proposed primary mechanism of action for 3-pyridineethanol 3-methanesulfonate is its function as an alkylating agent. The molecule can react with nucleophilic sites on biomolecules such as proteins and nucleic acids.

Proposed Alkylation Reaction

Alkylation Reaction 3-Pyridineethanol_3-Methanesulfonate 3-Pyridineethanol 3-Methanesulfonate Alkylated_Biomolecule Alkylated Biomolecule 3-Pyridineethanol_3-Methanesulfonate->Alkylated_Biomolecule Nucleophilic Attack Methanesulfonic_Acid Methanesulfonic Acid 3-Pyridineethanol_3-Methanesulfonate->Methanesulfonic_Acid Leaving Group Nucleophile Nucleophile (e.g., on Protein, DNA) Nucleophile->Alkylated_Biomolecule

Caption: Proposed nucleophilic attack on 3-pyridineethanol 3-methanesulfonate.

The Targeting Moiety: The Role of the 3-Pyridineethanol Scaffold

While the methanesulfonate ester provides the reactive potential, the 3-pyridineethanol portion of the molecule likely plays a crucial role in its biological activity by influencing its distribution, target recognition, and binding affinity. The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which could guide the molecule to specific biological targets.[2]

Derivatives of 3-pyridinemethanol have been shown to inhibit various enzymes, including histone deacetylases (HDACs) and checkpoint kinase 1 (Chk1), and to modulate signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.[1][7][8] It is plausible that the 3-pyridineethanol scaffold of 3-pyridineethanol 3-methanesulfonate directs the molecule to similar targets, where the alkylating function can then lead to irreversible inhibition or modulation.

Putative Mechanism of Action: Covalent Modification of Cellular Targets

Based on the chemical properties of its functional groups and the known activities of related compounds, we propose that the primary mechanism of action of 3-pyridineethanol 3-methanesulfonate is the covalent modification of cellular macromolecules.

Potential Scenarios:

  • Enzyme Inhibition: The molecule could act as an irreversible inhibitor of enzymes. The 3-pyridineethanol moiety may facilitate binding to the active site or an allosteric site, positioning the methanesulfonate for reaction with a nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine). This covalent modification would lead to a loss of enzyme function.

  • Disruption of Protein-Protein Interactions: By alkylating a key residue at the interface of a protein complex, 3-pyridineethanol 3-methanesulfonate could disrupt essential protein-protein interactions, thereby interfering with signaling cascades or cellular processes.

  • DNA Alkylation: As with other sulfonate esters, there is a potential for 3-pyridineethanol 3-methanesulfonate to alkylate DNA bases.[9] This could lead to cytotoxicity and has potential applications in cancer therapy, but also raises concerns about mutagenicity.[6]

Signaling Pathway Hypothesis

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects Molecule 3-Pyridineethanol 3-Methanesulfonate Target_Protein Target Protein (e.g., Kinase, HDAC) Molecule->Target_Protein Binding & Alkylation Inhibited_Pathway Inhibited Signaling Pathway (e.g., PI3K/AKT) Target_Protein->Inhibited_Pathway Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Inhibited_Pathway->Cellular_Response

Caption: Hypothesized mechanism of cellular pathway inhibition.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism of action, a series of experiments can be designed.

Assessment of Alkylating Potential

Objective: To determine if 3-pyridineethanol 3-methanesulfonate possesses alkylating activity.

Protocol: 4-(p-Nitrobenzyl)pyridine (NBP) Assay

  • Prepare a solution of 4-(p-nitrobenzyl)pyridine (NBP) in a suitable solvent (e.g., acetone).

  • Prepare various concentrations of 3-pyridineethanol 3-methanesulfonate.

  • In a reaction vessel, mix the NBP solution with the test compound solutions.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • After incubation, add a basic solution (e.g., triethylamine) to develop the color.

  • Measure the absorbance of the resulting blue color at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

  • A positive result (color change) indicates alkylating activity.

Identification of Protein Targets

Objective: To identify the cellular proteins that are covalently modified by 3-pyridineethanol 3-methanesulfonate.

Protocol: Chemical Proteomics Approach

  • Synthesize a derivative of 3-pyridineethanol 3-methanesulfonate that incorporates a bio-orthogonal tag (e.g., an alkyne or azide group).

  • Treat cultured cells or cell lysates with the tagged compound.

  • Lyse the cells and perform a click chemistry reaction to attach a reporter molecule (e.g., biotin) to the tagged compound that is now covalently bound to its protein targets.

  • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Elute the captured proteins and identify them using mass spectrometry (LC-MS/MS).

Target Identification Workflow

Target_ID_Workflow Tagged_Compound Tagged 3-Pyridineethanol 3-Methanesulfonate Incubation Incubation Tagged_Compound->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Click_Chemistry Click Chemistry (add Biotin) Incubation->Click_Chemistry Affinity_Purification Affinity Purification (Streptavidin Beads) Click_Chemistry->Affinity_Purification Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Affinity_Purification->Mass_Spectrometry Target_Proteins Identified Target Proteins Mass_Spectrometry->Target_Proteins

Caption: Workflow for identifying protein targets of 3-pyridineethanol 3-methanesulfonate.

Validation of Target Engagement and Downstream Effects

Objective: To confirm that the interaction of 3-pyridineethanol 3-methanesulfonate with its identified target leads to a functional consequence.

Protocol: Western Blot Analysis and Cellular Assays

  • Based on the identified targets, select relevant signaling pathways for investigation.

  • Treat cells with varying concentrations of 3-pyridineethanol 3-methanesulfonate for different time points.

  • Prepare cell lysates and perform Western blot analysis to assess the phosphorylation status or expression levels of key proteins in the pathway of interest (e.g., p-AKT, total AKT, ERK).

  • Conduct cellular assays to measure downstream effects, such as cell viability assays (e.g., MTT), apoptosis assays (e.g., Annexin V staining), or cell cycle analysis (e.g., propidium iodide staining and flow cytometry).

Quantitative Data Summary

While specific quantitative data for 3-pyridineethanol 3-methanesulfonate is not available, the following table provides a template for the types of data that would be generated during its investigation.

Assay Parameter Value Reference Compound
NBP AssayAlkylating Activity(Qualitative/Quantitative)(e.g., Methyl Methanesulfonate)
Cell ViabilityIC₅₀ (µM)(To be determined)(e.g., Doxorubicin)
Target Enzyme InhibitionIC₅₀ (nM)(To be determined)(Relevant known inhibitor)
Apoptosis Assay% Apoptotic Cells(To be determined)(e.g., Staurosporine)

Conclusion and Future Directions

The chemical structure of 3-pyridineethanol 3-methanesulfonate strongly suggests a mechanism of action centered around its ability to act as an alkylating agent. The pyridine moiety likely confers target specificity, potentially directing the molecule to enzymes or other proteins involved in signaling pathways that are known to be modulated by other pyridine-containing compounds. The proposed experimental framework provides a clear path for elucidating the precise molecular targets and cellular effects of this compound. Future research should focus on synthesizing tagged versions of the molecule for target identification and conducting comprehensive cellular and in vivo studies to validate its therapeutic potential and assess its safety profile, particularly with regard to genotoxicity.

References

  • The utility of sulfonate salts in drug development. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for... [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents. [Link]

  • "Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials" by Juan Canchola. [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A. [Link]

  • 67916-25-0 3-Pyridinemethanol, a-(trichloromethyl)-, methanesulfonate (ester). [Link]

  • CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways. [Link]

  • The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. [Link]

  • Treatment of Chronic Myelogenous Leukemia With 3,3'-iminodi-1-propanol, Dimethanesulfonate (Ester), P-Toluenesulfonate (NSC-140117) Given Orally. [Link]

  • CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways. [Link]

Sources

Foundational

molecular structure and weight of 3-pyridineethanol 3-methanesulfonate

An In-Depth Technical Guide to 3-(2-(Methylsulfonyloxy)ethyl)pyridine Abstract This technical guide provides a comprehensive overview of 3-pyridineethanol 3-methanesulfonate, a pyridine derivative of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(2-(Methylsulfonyloxy)ethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of 3-pyridineethanol 3-methanesulfonate, a pyridine derivative of significant interest in synthetic and medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and molecular weight. Furthermore, it offers a detailed exploration of its synthetic pathway, including mechanistic insights and step-by-step experimental protocols for its precursor and the final esterification. Principles of analytical characterization, applications in research and development, and essential safety protocols are also discussed. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical entity.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical compound is to establish its precise molecular identity. This section details the structure, formula, and key identifiers for 3-pyridineethanol 3-methanesulfonate.

Chemical Structure

3-Pyridineethanol 3-methanesulfonate is a sulfonate ester. It consists of a 3-pyridineethanol moiety, where the hydroxyl proton is replaced by a methanesulfonyl group (mesyl group). The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making this molecule a valuable intermediate for introducing the 3-(2-ethanyl)pyridine scaffold into larger molecules.

Caption: Molecular structure of 3-(2-(Methylsulfonyloxy)ethyl)pyridine.

Molecular Formula and Weight

The molecular formula and weight are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValueSource
Molecular FormulaC₈H₁₁NO₃SCalculated
Molecular Weight201.24 g/mol Calculated[1]
IUPAC Name2-(Pyridin-3-yl)ethyl methanesulfonate-
Common Names3-Pyridineethanol methanesulfonate, 3-Pyridineethanol mesylate-
CAS Number138428-37-2 (for the 2-pyridine isomer)[1]
SMILES StringCS(=O)(=O)OCCc1cccnc1Calculated

Synthesis and Mechanistic Considerations

The synthesis of 3-pyridineethanol methanesulfonate is typically achieved in a two-step process: first, the synthesis of the alcohol precursor, 3-pyridineethanol, followed by its esterification.

Synthetic Pathway Overview

The overall transformation involves the reduction of a carboxylic acid to a primary alcohol, followed by the conversion of the alcohol to a mesylate.

Sources

Exploratory

Comprehensive Solubility and Solvation Profile of 3-Pyridineethanol 3-Methanesulfonate in Organic Solvents

Executive Summary In advanced pharmaceutical process chemistry, 3-pyridineethanol 3-methanesulfonate (CAS 121688-28-6), also systematically known as 2-(pyridin-3-yl)ethyl methanesulfonate, serves as a critical electrophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical process chemistry, 3-pyridineethanol 3-methanesulfonate (CAS 121688-28-6), also systematically known as 2-(pyridin-3-yl)ethyl methanesulfonate, serves as a critical electrophilic intermediate[1]. It is predominantly utilized as an alkylating agent to introduce the 3-pyridylethyl pharmacophore into complex active pharmaceutical ingredients (APIs).

However, its molecular architecture presents a unique solvation challenge: it combines a basic, hydrogen-bond-accepting pyridine ring with a highly labile, polar methanesulfonate (mesylate) leaving group. As a Senior Application Scientist, I emphasize that determining the solubility of this compound is not merely a thermodynamic exercise—it is fundamentally a question of chemical stability. This whitepaper details the physicochemical principles dictating its solubility, provides a quantitative profile across solvent classes, and outlines a self-validating experimental protocol for accurate determination.

Solvation Thermodynamics and Causality

To predict and understand the solubility of 3-pyridineethanol 3-methanesulfonate, we must analyze its interactions through the lens of 2[2]. The HSP framework divides cohesive energy into three distinct intermolecular forces:

  • Dispersion ( δD​ ) : The aromatic pyridine ring and the aliphatic ethyl linker provide moderate dispersive interactions, allowing baseline compatibility with most organic media.

  • Polarity ( δP​ ) : The mesylate ester is highly polar. Solvents must possess a sufficiently high dipole moment to stabilize this group.

  • Hydrogen Bonding ( δH​ ) : The pyridine nitrogen is a strong hydrogen bond acceptor, meaning it interacts favorably with hydrogen bond donors.

The Causality of Solvent Selection: Stability vs. Solvation

While polar protic solvents (like methanol or ethanol) possess excellent δP​ and δH​ profiles that thermodynamically favor the dissolution of the compound, they introduce a severe chemical liability: solvolysis .

The mesylate group is an exceptional leaving group. When dissolved in a polar protic solvent, the oxygen atom of the solvent acts as a nucleophile, attacking the electrophilic carbon adjacent to the mesylate. This results in the rapid degradation of the intermediate into an ether (e.g., 3-(2-methoxyethyl)pyridine). Therefore, polar aprotic solvents are the optimal choice. Solvents like N,N-Dimethylformamide (DMF) and Acetonitrile provide the high dielectric constant needed to stabilize the mesylate's dipole without providing the nucleophilic proton required for solvolysis.

LogicalRelationship Compound 3-Pyridineethanol 3-Methanesulfonate Aprotic Polar Aprotic Solvents Compound->Aprotic Protic Polar Protic Solvents Compound->Protic NonPolar Non-Polar Solvents Compound->NonPolar Outcome1 High Solubility Stable Mesylate Aprotic->Outcome1 Outcome2 Solvolysis / Degradation (Nucleophilic Attack) Protic->Outcome2 Outcome3 Poor Solubility (Precipitation) NonPolar->Outcome3

Figure 1: Solvent Class Logical Relationship and Solvolysis Risk.

Quantitative Solubility Profile

The following table summarizes the expected solubility profile of 3-pyridineethanol 3-methanesulfonate across various organic solvents at 25°C. Data is categorized to highlight the critical intersection of solubility and chemical stability.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Chemical Stability (24h at 25°C)
Polar Aprotic Acetonitrile (MeCN)37.5> 400High (Optimal for alkylation)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 500High
Polar Aprotic Dichloromethane (DCM)8.9> 300High (Ideal for extraction)
Polar Protic Methanol (MeOH)32.7> 400Low (Rapid solvolysis)
Polar Protic Isopropanol (IPA)18.3~ 150Moderate (Steric hindrance slows solvolysis)
Non-Polar Toluene2.410 - 50High (Useful for crystallization)
Non-Polar Heptane1.9< 1High (Ideal anti-solvent)

Experimental Protocol: Self-Validating Shake-Flask Method

Relying on classical gravimetric analysis to determine the solubility of 3-pyridineethanol 3-methanesulfonate is a critical methodological error. Gravimetric methods cannot differentiate between the intact intermediate and its solvolysis degradants, leading to artificially inflated solubility values in protic media.

To ensure scientific integrity, we must employ a3[3]. This creates a self-validating system: by tracking the Area Under the Curve (AUC) of the parent peak over time, we simultaneously verify thermodynamic equilibrium and chemical stability[4].

Step-by-Step Methodology
  • Sample Preparation : Weigh an excess amount of 3-pyridineethanol 3-methanesulfonate (e.g., 1.0 g) into a 10 mL borosilicate glass vial. Add 5.0 mL of the target organic solvent.

  • Equilibration : Seal the vials tightly with PTFE-lined caps. Place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 RPM[3].

  • Time-Course Sampling : Extract 0.5 mL aliquots of the suspension at t=24 hours and t=48 hours.

  • Phase Separation : Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet undissolved solids. Causality Note: Centrifugation is strictly preferred over filtration, as standard syringe filters (e.g., Nylon) may exhibit non-specific binding to the basic pyridine ring, skewing quantitative results[4].

  • Dilution & HPLC-UV Analysis : Dilute the clear supernatant with the HPLC mobile phase (e.g., 50:50 Water:MeCN with 0.1% TFA) to fall within the linear range of the UV detector. Inject onto a C18 column and monitor at 254 nm.

  • Data Validation : Compare the AUC of the parent peak at 24h and 48h.

    • If ΔAUC<2% , the system has reached thermodynamic equilibrium without degradation.

    • If the 48h AUC is significantly lower than the 24h AUC, or if new peaks emerge, the solvent is causing degradation and the solubility value is invalid.

Workflow N1 1. Solvent Selection (Aprotic, Protic, Non-Polar) N2 2. Shake-Flask Equilibration (Excess Solute, 24-48h, 25°C) N1->N2 N3 3. Phase Separation (Centrifugation at 10,000 x g) N2->N3 N4 4. HPLC-UV Analysis (Quantification & Degradation Check) N3->N4 N5 5. Data Processing (Solubility Curve & Validation) N4->N5

Figure 2: Validated Shake-Flask Workflow for Solubility and Stability Determination.

Implications for Drug Development

Understanding the precise solubility and stability profile of 3-pyridineethanol 3-methanesulfonate drives efficient process chemistry:

  • Reaction Optimization : Because the compound is highly soluble and stable in Acetonitrile and DMF, these solvents are the premier choices for downstream N -alkylation or O -alkylation reactions.

  • Isolation and Crystallization : The stark contrast in solubility between Dichloromethane (>300 mg/mL) and Heptane (<1 mg/mL) makes this solvent/anti-solvent pair ideal for purifying the intermediate via crystallization. The compound can be dissolved in minimal DCM, followed by the slow dropwise addition of Heptane to force controlled precipitation.

References

  • GuideChem Compound Database - 3-VINYLPYRIDINE (Contains CAS 121688-28-6 related precursors). 1

  • Hansen Solubility Parameters - Official Site of HSP and HSPiP. 2

  • World Health Organization (WHO) - Annex 4: Protocol to conduct equilibrium solubility experiments. 3

  • BioAssay Systems - Solubility Testing – Shake Flask Method Summary.4

Sources

Foundational

Technical Whitepaper: 3-Pyridineethanol Methanesulfonate – Material Safety, Handling, and Application in Azabicyclic Inhibitor Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Data Sheet (SDS) Executive Summary & Chemical Identity In modern drug discovery, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Data Sheet (SDS)

Executive Summary & Chemical Identity

In modern drug discovery, particularly in the synthesis of novel antibiotics and beta-lactamase inhibitors, the efficient construction of complex molecular scaffolds relies heavily on highly reactive, well-characterized intermediates. 3-Pyridineethanol methanesulfonate (CAS No. 121688-28-6) serves as a critical electrophilic building block. By converting the relatively inert hydroxyl group of 3-pyridineethanol into a highly labile methanesulfonate (mesylate) leaving group, chemists can execute rapid, high-yield bimolecular nucleophilic substitutions ( SN​2 ).

This whitepaper provides a comprehensive safety data profile (MSDS) and a field-proven, self-validating methodology for utilizing this compound in the synthesis of diazabicyclooctane (DBO) derivatives, as documented in foundational pharmaceutical patents[1].

Table 1: Quantitative Chemical Identity
PropertyValue
Chemical Name 3-Pyridineethanol, 3-methanesulfonate (ester)
Synonyms 2-(pyridin-3-yl)ethyl methanesulfonate; 2-(3-pyridyl)ethyl mesilate
CAS Number 121688-28-6
Molecular Formula C8​H11​NO3​S
Molecular Weight 201.24 g/mol
Appearance Viscous liquid to low-melting solid
Solubility Soluble in DMF, Dichloromethane (DCM), Chloroform[2]

Material Safety Data Sheet (MSDS) & Handling Protocols

As a Senior Application Scientist, I emphasize that mesylates must be handled with strict safety protocols. Because they are potent alkylating agents, they carry intrinsic genotoxic potential (Potential Genotoxic Impurity - PGI alerts). The following safety data is synthesized from structural analogs and established GHS classifications for pyridinealkyl sulfonates[3].

Table 2: GHS Safety and Hazard Profile
Hazard ClassGHS CategorySignal WordHazard Statements
Acute Toxicity (Oral) Category 4Warning H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2Warning H315: Causes skin irritation.
Serious Eye Damage Category 2AWarning H319: Causes serious eye irritation.
STOT (Single Exposure) Category 3Warning H335: May cause respiratory irritation.
Precautionary Handling & Storage
  • PPE Requirements: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a highly ventilated fume hood (P280).

  • Storage Causality: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Why? Mesylates are highly susceptible to hydrolysis. Atmospheric moisture will act as a nucleophile, slowly degrading the compound back to 3-pyridineethanol and generating methanesulfonic acid, which autocatalytically accelerates further degradation.

  • Spill Response: Neutralize spills with a weak aqueous base (e.g., 5% sodium bicarbonate solution) to safely hydrolyze the reactive mesylate ester before disposal (P302+P352)[3].

Mechanistic Role in Drug Development

The primary utility of 3-pyridineethanol methanesulfonate lies in the synthesis of azabicyclic compounds, specifically 1,6-diazabicyclo[3.2.1]octane (DBO) scaffolds. These scaffolds are the backbone of modern non-beta-lactam beta-lactamase inhibitors (e.g., avibactam analogs)[4].

Table 3: Comparative Reactivity Profile (Causality Analysis)
Property3-Pyridineethanol3-Pyridineethanol MethanesulfonateScientific Rationale
Leaving Group Poor (-OH)Excellent (-OMs)The methanesulfonate anion is resonance-stabilized, drastically lowering the activation energy for SN​2 displacement.
Electrophilicity LowHighThe electron-withdrawing sulfonate group creates a strong partial positive charge on the adjacent primary carbon.

When a DBO core is functionalized with a pyridine ring via this mesylate, the resulting molecule can effectively dock into the active site of bacterial beta-lactamases, forming a reversible covalent adduct that protects co-administered antibiotics from degradation[4].

Mechanism Bact Bacterial Pathogen BLac Beta-Lactamase Enzyme Bact->BLac Secretes Covalent Covalent Enzyme Adduct BLac->Covalent Inhibited Antibiotic Beta-Lactam Antibiotic BLac->Antibiotic Hydrolyzes (Resistance) DBO DBO Inhibitor (Pyridine-linked) DBO->BLac Binds Active Site Covalent->Antibiotic Protects Death Bacterial Cell Death Antibiotic->Death Restores Efficacy

Logical mechanism of DBO beta-lactamase inhibitors restoring antibiotic efficacy.

Experimental Protocol: Nucleophilic Substitution Workflow

The following protocol details the nucleophilic displacement of 3-pyridineethanol methanesulfonate, a foundational step in synthesizing azabicyclic beta-lactamase inhibitors. This methodology is adapted from the validated procedures in [4] and[1].

Reagents and Setup
  • Electrophile: 3-Pyridineethanol methanesulfonate (2.54 g, 6.14 mmol)

  • Nucleophile: Sodium azide ( NaN3​ ) (519 mg, 7.98 mmol) or DBO-carboxylate salt.

  • Solvent: Anhydrous Dimethylformamide (DMF) (40 mL).

Step-by-Step Self-Validating Methodology
  • Solvation (Causality): Dissolve 2.54 g of the mesylate in 40 mL of anhydrous DMF at 20°C.

    • Expert Insight: DMF is selected because its polar aprotic nature heavily solvates the sodium cation but leaves the nucleophilic anion "naked" and highly reactive, drastically accelerating the SN​2 kinetics.

  • Nucleophilic Addition: Add 519 mg of the nucleophile ( NaN3​ ) to the stirring solution.

  • Thermal Activation: Elevate the reaction temperature to 50°C and maintain for 2 hours[4].

    • Expert Insight: Heating to 50°C provides the precise activation energy needed to overcome the steric hindrance of the primary carbon without causing thermal degradation of the pyridine ring or the nucleophile.

  • Validation Checkpoint (Self-Validating System): Before proceeding, sample 10 µL of the reaction mixture. Analyze via TLC (Silica, 9:1 DCM/MeOH) or HPLC. The system validates itself when the distinct UV-active mesylate peak is completely consumed. Do not proceed to workup until conversion is >98%.

  • Aqueous Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into 250 mL of deionized water to quench. Extract the aqueous layer with 250 mL of dichloromethane (DCM).

    • Expert Insight: The massive dilution in water forces the organic product into the DCM phase while safely trapping unreacted salts and DMF in the aqueous layer.

  • Purification: Wash the organic phase with brine, dry over anhydrous magnesium sulfate ( MgSO4​ ), and evaporate to dryness under reduced pressure to yield the target functionalized pyridine compound[1].

Workflow N1 3-Pyridineethanol Methanesulfonate N2 Dissolve in DMF (Polar Aprotic) N1->N2 N3 Add Nucleophile (e.g., NaN3 or DBO) N2->N3 N4 Heat to 50°C (2 hours) N3->N4 N5 Aqueous Workup & Extraction N4->N5 N6 Purified Target Compound N5->N6

Experimental SN2 workflow for utilizing 3-pyridineethanol methanesulfonate.

References

  • Title: US7112592B2 - Azabicyclic compounds, preparation thereof and use as medicines, in particular as antibacterial agents Source: Google Patents URL
  • Title: US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases Source: Google Patents URL

Sources

Exploratory

pharmacokinetics of 3-pyridineethanol 3-methanesulfonate derivatives

An In-depth Technical Guide on the Pharmacokinetics of 3-Pyridineethanol 3-Methanesulfonate Derivatives Executive Summary Introduction: A Tale of Two Moieties The pyridine ring is a privileged structure in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Pharmacokinetics of 3-Pyridineethanol 3-Methanesulfonate Derivatives

Executive Summary

Introduction: A Tale of Two Moieties

The pyridine ring is a privileged structure in medicinal chemistry, valued for its metabolic stability and ability to form hydrogen bonds, often improving the pharmacokinetic properties of drug candidates[1]. 3-Pyridineethanol, also known as 3-pyridylcarbinol, serves as a key precursor in the synthesis of various pharmaceuticals, including vasodilators and cholesterol-lowering agents[2][3][4]. Its primary alcohol group provides a reactive handle for chemical modification.

The creation of a 3-methanesulfonate derivative involves the esterification of this alcohol with methanesulfonyl chloride. This results in a "mesylate," a functional group widely used in organic synthesis as an excellent leaving group. However, when it is part of a final, stable compound intended for biological application, its chemical properties demand careful scrutiny. Methanesulfonate esters are known alkylating agents, capable of transferring a methyl group to nucleophilic sites, including DNA. Isopropyl methanesulfonate (IPMS), for example, is recognized as a potent genotoxic and mutagenic compound[5][6].

This guide, therefore, addresses the by dissecting the contributions of each component: the pyridine-ethanol scaffold, which likely governs the overall ADME profile, and the methanesulfonate group, which presents a significant toxicological flag.

Physicochemical Profile: The Foundation of Pharmacokinetics

The ADME properties of a molecule are intrinsically linked to its physicochemical characteristics. We begin by summarizing the known properties of the parent compound, 3-pyridineethanol, and predicting how they will be altered upon methanesulfonation.

Property3-Pyridineethanol (Parent)Predicted Change in DerivativeRationale
Molecular Formula C₇H₉NO[7]C₈H₁₁NO₃SAddition of CH₃SO₂ group
Molecular Weight 123.15 g/mol [7]~217.25 g/mol Increased mass from the mesylate group
logP (Lipophilicity) 0.3[2]IncreaseThe addition of the mesylate group typically increases lipophilicity compared to the parent alcohol.
Water Solubility Soluble[2][7]DecreaseIncreased lipophilicity and molecular weight generally lead to lower aqueous solubility.
pKa Not specified, but pyridine N is basicLargely UnchangedThe basicity of the pyridine nitrogen should not be significantly affected by modification of the distant ethanol side chain.

These predicted changes, particularly the increase in lipophilicity and molecular weight, will directly influence the molecule's interaction with biological systems, from membrane permeation during absorption to binding with plasma proteins during distribution.

Predicted ADME Profile

Absorption

Given the predicted increase in lipophilicity, oral absorption via passive diffusion across the gastrointestinal tract is a likely pathway. Many pyridine-containing drugs exhibit good oral bioavailability[8]. However, poor aqueous solubility could become a limiting factor, potentially leading to dissolution rate-limited absorption. Formulation strategies may be required to address this.

Distribution

Following absorption, the derivative is expected to distribute throughout the body. The extent of distribution will be influenced by its plasma protein binding (PPB). Increased lipophilicity often correlates with higher PPB, which can, in turn, reduce the concentration of free, active drug and limit penetration into certain tissues. The basic pyridine nitrogen may lead to lysosomal trapping in acidic organelles, a common phenomenon for basic drugs that can affect the volume of distribution.

Metabolism: A Two-Pronged Pathway

The metabolic fate of a 3-pyridineethanol 3-methanesulfonate derivative is predicted to be complex, involving biotransformation of both the pyridine-ethanol core and potential reactions of the mesylate group.

  • Metabolism of the Pyridine Core: The pyridine ring is relatively stable but can undergo oxidation. A related compound, 3-acetylpyridine, is known to be metabolized to its N-oxide form[9]. Therefore, N-oxidation of the pyridine nitrogen is a probable metabolic route.

  • Hydrolysis of the Mesylate Ester: The methanesulfonate ester bond may be susceptible to hydrolysis by esterase enzymes, which would release 3-pyridineethanol and methanesulfonic acid. This would represent a major detoxification pathway, converting the potentially reactive derivative back to its less hazardous parent alcohol.

  • Oxidation of the Parent Alcohol (Post-Hydrolysis): If hydrolysis occurs, the liberated 3-pyridineethanol can be further metabolized. It is known to be an alcohol analog of nicotinic acid and can be oxidized to form this essential vitamin (B3)[10].

The diagram below illustrates these predicted metabolic transformations.

Metabolic Pathways cluster_1 Phase I Metabolism (Liver) Parent 3-Pyridineethanol 3-Methanesulfonate N_Oxide Pyridine N-Oxide Metabolite Parent->N_Oxide CYP-mediated N-Oxidation Hydrolysis_Product 3-Pyridineethanol (via Hydrolysis) Parent->Hydrolysis_Product Esterase-mediated Hydrolysis Oxidation_Product Nicotinic Acid (Vitamin B3) Hydrolysis_Product->Oxidation_Product Alcohol/Aldehyde Dehydrogenase

Caption: Predicted metabolic pathways for 3-pyridineethanol 3-methanesulfonate.

Excretion

The parent compound and its metabolites are likely to be excreted primarily via the kidneys. Metabolites such as nicotinic acid and the N-oxide derivative are more polar than the parent drug, facilitating their renal clearance. Unchanged drug may also be excreted, with the extent depending on its stability and filtration/reabsorption characteristics in the kidney.

Toxicological Alert: The Methanesulfonate Moiety

The most significant concern for this class of derivatives is the potential for genotoxicity. As an alkylating agent, the methanesulfonate group can covalently bind to nucleophilic sites on macromolecules, including DNA. Alkylation of DNA bases, particularly at the O⁶ position of guanine, is a known mutagenic event that can lead to carcinogenesis[6].

Causality: The Sₙ2 reaction mechanism allows the transfer of the methyl group from the sulfonate ester to DNA. This risk mandates that any research program involving these derivatives must prioritize a thorough toxicological assessment early in development. Standard assays include:

  • Bacterial Reverse Mutation Assay (Ames Test): An in vitro test to detect point mutations caused by the compound in various strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Mammalian Cell Gene Mutation Test: Assesses for mutations in cultured mammalian cells (e.g., mouse lymphoma assay).

  • In Vivo Micronucleus Test: An in vivo assay in rodents that detects chromosomal damage in erythroblasts by measuring the presence of micronuclei in red blood cells[5].

A Framework for Experimental Investigation

To move from prediction to empirical data, a structured experimental plan is essential. The following protocols describe a self-validating system for characterizing the pharmacokinetics of a novel 3-pyridineethanol 3-methanesulfonate derivative.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance of the derivative in a controlled biological system and identify major metabolic pathways.

Methodology:

  • System Preparation: Prepare incubations containing pooled human liver microsomes (or hepatocytes for a more complete system) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Initiation: Add the test compound (e.g., at 1 µM final concentration) to the pre-warmed microsomal preparations to start the reaction.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to pellet the protein, and the supernatant is transferred for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method (see Protocol 2).

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). Analysis of the samples can also be used for "metabolite hunting" to confirm the predicted pathways (N-oxidation, hydrolysis).

Protocol 2: Bioanalytical Method for Quantification

Objective: To develop and validate a robust method for accurately measuring the concentration of the derivative in biological matrices like plasma and urine.

Causality: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity, allowing for precise quantification even in complex biological matrices[11].

Methodology:

  • Sample Preparation: Extract the drug from the biological matrix. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are common choices to remove proteins and interfering substances[12].

    • LLE: Add an immiscible organic solvent (e.g., ethyl acetate), vortex to partition the analyte into the organic layer, centrifuge, and evaporate the organic layer before reconstituting in the mobile phase.

    • SPE: Pass the sample through a cartridge containing a solid sorbent that retains the analyte. Wash away interferences, then elute the analyte with a strong solvent.

  • Chromatographic Separation: Inject the prepared sample onto an HPLC or UPLC system. A C18 reverse-phase column is typically used to separate the analyte from endogenous components based on hydrophobicity.

  • Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, providing high specificity. A specific precursor ion (the molecular ion of the drug) is selected and fragmented, and a specific product ion is monitored for quantification.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, linearity, selectivity, and stability.

The workflow for this protocol is visualized below.

Bioanalytical Workflow cluster_workflow LC-MS/MS Quantification Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Sample Extraction (LLE or SPE) Spike->Extract Inject Inject into LC-MS/MS System Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spec Detection (MRM) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: General workflow for bioanalytical sample analysis using LC-MS/MS.

Protocol 3: In Vivo Rodent Pharmacokinetic Study

Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, CL, Vd) in a living system.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., male Wistar rats)[5].

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage) and also intravenously to a separate cohort to determine absolute bioavailability.

  • Blood Sampling: Collect serial blood samples from a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma, which is then stored frozen (-80°C) until analysis.

  • Bioanalysis: Analyze plasma samples using the validated LC-MS/MS method from Protocol 2.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to plot plasma concentration vs. time and calculate the key PK parameters listed in the table below.

ParameterDescriptionImportance
Cₘₐₓ Maximum observed plasma concentrationRelates to efficacy and peak toxicity
Tₘₐₓ Time to reach CₘₐₓIndicates the rate of absorption
AUC Area Under the concentration-time CurveRepresents total drug exposure
t₁/₂ Elimination Half-lifeDetermines dosing interval
CL ClearanceMeasures the efficiency of drug elimination
Vd Volume of DistributionIndicates the extent of drug distribution in tissues

Conclusion

The pharmacokinetic profile of 3-pyridineethanol 3-methanesulfonate derivatives represents a compelling scientific challenge. While the pyridine-ethanol core provides a foundation for predicting general ADME behavior, including pathways like N-oxidation and eventual conversion to nicotinic acid, the introduction of the methanesulfonate moiety is a critical structural alert. Its inherent reactivity as a potential alkylating agent necessitates a "safety-first" approach, where rigorous genotoxicity testing must be conducted in parallel with initial pharmacokinetic characterization.

This guide provides a logical, predictive framework and a set of robust experimental protocols to systematically investigate these molecules. By combining in vitro metabolic studies with validated bioanalytical methods and definitive in vivo experiments, researchers can build a comprehensive ADME and safety profile, enabling informed decisions in the drug development process. The ultimate success of any derivative from this class will depend not only on its desired pharmacological activity but on a clear demonstration of safety, particularly with respect to the stability and non-reactivity of the methanesulfonate group in a biological context.

References

  • Title: The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine. Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Source: PMC (Frontiers in Chemistry) URL: [Link]

  • Title: 3-Pyridinemethanol. Source: PubChem URL: [Link]

  • Title: ANALYTICAL METHODS - Toxicological Profile for Pyridine. Source: NCBI Bookshelf URL: [Link]

  • Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Source: IntechOpen URL: [Link]

  • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Source: PubMed URL: [Link]

  • Title: 7. ANALYTICAL METHODS (Pyrethrins and Pyrethroids). Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Source: Medwin Publishers URL: [Link]

  • Title: Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane. Source: PubMed URL: [Link]

  • Title: Toxicological Profile for Pyridine. Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Source: PLOS One URL: [Link]

  • Title: In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Source: PMC (Journal of Applied Pharmaceutical Science) URL: [Link]

  • Title: Evaluation of the in vivo mutagenicity of isopropyl methanesulfonate in acute and 28-day studies. Source: PubMed URL: [Link]

  • Title: Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Source: PubMed URL: [Link]

  • Title: Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Source: MDPI (Molecules) URL: [Link]

  • Title: Evaluation of the in vivo mutagenicity of isopropyl methanesulfonate in acute and 28-day studies. Source: ResearchGate URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Toxicity and Handling of 3-Pyridineethanol Methanesulfonate

Abstract This technical guide provides a comprehensive overview of the anticipated toxicological profile and recommended handling procedures for 3-pyridineethanol 3-methanesulfonate. In the absence of specific toxicologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated toxicological profile and recommended handling procedures for 3-pyridineethanol 3-methanesulfonate. In the absence of specific toxicological data for this compound, this guide synthesizes information from structurally related and well-characterized analogs, primarily other alkyl methanesulfonates and pyridine derivatives. The core principle of this document is to establish a conservative, safety-first approach for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis for the presumed hazards, outline detailed protocols for safe handling and emergency response, and provide a framework for risk assessment when working with this and similar novel chemical entities.

Introduction and Chemical Profile

3-Pyridineethanol 3-methanesulfonate is an organic compound that is the ester of 3-pyridineethanol and methanesulfonic acid. Its structure combines a pyridine ring, a known pharmacophore and potential toxicant, with a methanesulfonate (mesylate) group. Alkyl methanesulfonates are a class of compounds widely recognized as potent alkylating agents. This chemical reactivity is the foundation of their utility in chemical synthesis but also the primary driver of their toxicological properties.

Chemical Structure:

  • IUPAC Name: 2-(pyridin-3-yl)ethyl methanesulfonate

  • Molecular Formula: C₈H₁₁NO₃S

  • Molecular Weight: 201.24 g/mol (based on the 2-pyridineethanol ester analog)[1]

  • CAS Number: Not assigned. A CAS number for the isomeric Methanesulfonate-2-pyridineethanol ester is 138428-37-2[1].

The critical feature of this molecule is the methanesulfonyl group, which is an excellent leaving group. This makes the ethyl-pyridine portion of the molecule susceptible to nucleophilic attack, allowing the compound to alkylate biological macromolecules like DNA. This mechanism is central to the mutagenic and carcinogenic properties of related compounds such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS).

Inferred Toxicological Profile

Direct toxicological studies on 3-pyridineethanol 3-methanesulfonate are not publicly available. Therefore, its hazard profile is inferred from established data on its structural components and chemical class.

Genotoxicity and Carcinogenicity: The Alkylating Threat

Alkyl methanesulfonates are classic genotoxic agents. The methanesulfonate anion is a strong leaving group, facilitating the transfer of the alkyl group to nucleophilic sites on DNA bases.

  • Mechanism of Action: The primary mechanism of toxicity for compounds like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) is DNA alkylation. This can lead to base-pair substitutions, DNA strand breaks, and chromosomal aberrations. Such genetic damage, if not repaired by the cell, can initiate carcinogenesis.

  • Inferred Hazard: Based on this well-established mechanism, 3-pyridineethanol 3-methanesulfonate is suspected to be a mutagen and carcinogen .[2] It should be handled as, at minimum, a substance reasonably anticipated to be a human carcinogen.[2] Related compounds like EMS are classified as substances that may cause genetic defects and may cause cancer.

G

Acute and Systemic Toxicity

The pyridine moiety and the methanesulfonate group both contribute to potential acute and systemic toxicity.

  • Acute Toxicity (Oral, Dermal, Inhalation): Structurally related compounds exhibit moderate to high acute toxicity. Pyridin-3-ylmethanesulfonamide is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3] Methanesulfonic acid is also harmful if swallowed.[4][5] Therefore, 3-pyridineethanol 3-methanesulfonate should be presumed harmful by all routes of exposure.

  • Skin and Eye Irritation/Corrosion: Both pyridine derivatives and methanesulfonic acid are known irritants or corrosives.[5] Methanesulfonic acid can cause severe skin burns and eye damage.[4][5][6] Related pyridine compounds are also known to cause skin and eye irritation.[3][7] Direct contact with 3-pyridineethanol 3-methanesulfonate is likely to cause, at minimum, serious irritation and potentially chemical burns.

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[7][8]

  • Systemic Effects: High doses of related compounds have produced gastrointestinal and hepatic toxic effects in animal studies and in humans.[8][9]

Reproductive Toxicity

Some related methanesulfonates are suspected of damaging fertility or the unborn child. Given the genotoxic nature of the compound, effects on reproductive organs and development cannot be ruled out.

Summary of Inferred Hazards
Hazard ClassInferred Classification & RationaleSupporting Evidence (Analogs)
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.Methanesulfonic Acid, Pyridine Derivatives[3][4][5]
Skin Corrosion/Irritation Causes skin irritation , potentially severe burns.Methanesulfonic Acid, Pyridine Derivatives[3][6][7]
Eye Damage/Irritation Causes serious eye irritation , potentially severe damage.Methanesulfonic Acid, Pyridine Derivatives[3][6][7]
Germ Cell Mutagenicity Suspected of causing genetic defects. Ethyl Methanesulfonate (EMS)
Carcinogenicity Suspected of causing cancer. Methyl Methanesulfonate (MMS), EMS[2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. Ethyl Methanesulfonate (EMS)
STOT - Single Exposure May cause respiratory irritation. 3-Methanesulfonylpyridine[7]

Comprehensive Handling and Safety Protocols

Given the severe inferred hazards, a stringent set of handling protocols is mandatory. All work must be predicated on the principle of minimizing exposure to the lowest reasonably achievable level.

Engineering Controls: The First Line of Defense
  • Primary Containment: All handling of 3-pyridineethanol 3-methanesulfonate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[10] The fume hood's performance should be verified regularly.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[11]

  • Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked with appropriate hazard warnings.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE regimen is required to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemical-resistant gloves. Given the lack of specific permeation data, double-gloving is strongly recommended. Use a heavier nitrile or neoprene glove as the outer layer. Gloves must be inspected for tears or holes before each use and changed immediately if contamination is suspected.[10][11]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles.[11] A full-face shield must also be worn over the goggles when there is any risk of splashing.[4]

  • Body Protection: A lab coat is mandatory. For procedures with a higher risk of spills, a chemically resistant apron or disposable coveralls should be worn.[4]

  • Respiratory Protection: If there is any risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11]

G

Standard Operating Procedure (SOP) for Safe Handling
  • Preparation: Before starting, ensure the fume hood is operational and the work area is de-cluttered. Assemble all necessary equipment and reagents. Clearly label all containers.

  • Personal Protective Equipment: Don the required PPE as described in section 3.2.

  • Handling: Conduct all manipulations deep within the chemical fume hood. Avoid creating dust or aerosols.[11] Use tools like spatulas and weigh boats appropriate for the scale of work.

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[11][12] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[10] The storage location should be a designated, locked cabinet or area accessible only to authorized personnel.

  • Decontamination: After handling, thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water. Decontaminate all equipment used.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.[12]

Emergency Procedures

Prompt and correct action is critical in the event of an exposure or spill.

Exposure Response
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air.[8][12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing.[4][6] Flush the affected skin with copious amounts of water for at least 15 minutes.[8][13] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[4]
Ingestion DO NOT induce vomiting. [8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[8] Seek immediate medical attention.[6][8]
Spill and Leak Management
  • Small Spills (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth.[6]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8][11]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.[11]

    • Prevent the spill from entering drains.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing 3-pyridineethanol 3-methanesulfonate, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[11]

  • Disposal: Dispose of the hazardous waste through an approved and licensed waste disposal contractor, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[4]

Conclusion

While 3-pyridineethanol 3-methanesulfonate lacks specific toxicological data, its chemical structure provides a clear warning. As a methanesulfonate ester, it must be presumed to be a potent alkylating agent with significant genotoxic, carcinogenic, and acute toxic potential. The protocols outlined in this guide are based on established best practices for handling highly hazardous chemicals. Adherence to these guidelines—prioritizing engineering controls, mandating correct PPE, and preparing for emergencies—is essential for the protection of all laboratory personnel. All work with this compound should be preceded by a thorough risk assessment and the development of a specific Standard Operating Procedure.

References

  • Sigma-Aldrich. (2026, January 9).
  • Merck Millipore.
  • NOAA.
  • TargetMol.
  • FDA. Appendix 6.
  • Fisher Scientific. Safety Data Sheet: (2-Chloro-3-pyridinyl)methanol.
  • Safety Data Sheet: 2-Pyridineethanol. (2025, December 19).
  • Sigma-Aldrich. (2026, February 16).
  • Spectrum Chemical. (2006, August 11).
  • Sigma-Aldrich. (2025, November 6).
  • NICNAS. (2015, September 1).
  • Tokyo Chemical Industry. (2025, November 20). Safety Data Sheet: 4-Pyridineethanol Hydrochloride.
  • Merck Millipore.
  • NextSDS.
  • PubChem. 3-Methanesulfonylpyridine.
  • NCBI. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
  • National Toxicology Program.
  • Santa Cruz Biotechnology.
  • Santa Cruz Biotechnology.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Pyridineethanol 3-Methanesulfonate: A Detailed Protocol for Researchers

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-pyridineethanol 3-methanesulfonate, a key intermediate in pharmaceutical and chemical research. The synthesis involves the rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-pyridineethanol 3-methanesulfonate, a key intermediate in pharmaceutical and chemical research. The synthesis involves the reaction of 3-pyridineethanol with methanesulfonyl chloride in the presence of a tertiary amine base. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety precautions, and an explanation of the chemical principles underlying the procedure. The protocol emphasizes a robust and reproducible methodology, including a specialized work-up procedure to accommodate the basic nature of the pyridine moiety.

Introduction

The conversion of alcohols to methanesulfonates (mesylates) is a fundamental transformation in organic synthesis. Mesylates are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates for the introduction of various functional groups.[1] The synthesis of 3-pyridineethanol 3-methanesulfonate from 3-pyridineethanol and methanesulfonyl chloride is a common yet critical step in the development of novel chemical entities. This protocol details a reliable method for this synthesis, with a focus on practical application in a laboratory setting.

Reaction Scheme

The overall reaction for the synthesis of 3-pyridineethanol 3-methanesulfonate is depicted below:

Caption: General reaction scheme for the methanesulfonylation of 3-pyridineethanol.

The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), in the presence of a base, like triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )GradeSupplier
3-PyridineethanolC₇H₉NO123.15≥98%Sigma-Aldrich
Methanesulfonyl Chloride (MsCl)CH₃ClO₂S114.55≥99%Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N101.19≥99.5%, anhydrousSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
1 M Hydrochloric AcidHCl36.46Reagent GradeFisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01Reagent GradeFisher Scientific
Saturated Sodium Chloride (Brine)NaCl58.44Reagent GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04Reagent GradeFisher Scientific
Copper (II) SulfateCuSO₄159.61Reagent GradeFisher Scientific
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Experimental Protocol

Step 1: Reaction Setup
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridineethanol (1.0 eq.).

  • Dissolve the 3-pyridineethanol in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of alcohol).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add triethylamine (TEA) (1.5 eq.) to the stirred solution.

Step 2: Addition of Methanesulfonyl Chloride
  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 4 hours. If reaction progress is slow (as monitored by Thin Layer Chromatography - TLC), the reaction mixture can be allowed to warm to room temperature and stirred for a further 2 hours.[2]

Step 3: Work-up and Isolation

Crucial Consideration for Pyridine-Containing Products: A standard work-up for mesylation reactions often involves washing with dilute hydrochloric acid to remove the tertiary amine base. However, as the product contains a basic pyridine ring, this can lead to the formation of a water-soluble pyridinium salt, resulting in significant product loss to the aqueous layer. Therefore, a modified work-up is essential.[3]

Recommended Work-up Procedure:

  • Once the reaction is complete, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 10-15% aqueous solution of copper (II) sulfate. The copper sulfate will complex with the triethylamine and any unreacted pyridine-containing starting material, removing them from the organic phase. A deep blue color in the aqueous layer indicates the formation of the copper-amine complex.[3] Repeat the wash if necessary.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species.

  • Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-pyridineethanol 3-methanesulfonate.

Step 4: Purification

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-pyridineethanol 3-methanesulfonate.

Experimental Workflow Diagram

Workflow start Start dissolve Dissolve 3-Pyridineethanol in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tea Add Triethylamine (1.5 eq) cool->add_tea add_mscl Add Methanesulfonyl Chloride (1.2 eq) dropwise at 0 °C add_tea->add_mscl react Stir at 0 °C for 4h (or warm to RT if needed) add_mscl->react workup Work-up: Dilute with DCM, wash with aq. CuSO4, NaHCO3, and brine react->workup dry Dry organic layer (Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End: Pure Product purify->end

Caption: Workflow for the synthesis of 3-pyridineethanol 3-methanesulfonate.

Safety Precautions

  • 3-Pyridineethanol: Causes serious eye irritation.[4] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[5][6][7]

  • Methanesulfonyl Chloride (MsCl): Highly corrosive and a lachrymator. Reacts with water to produce corrosive gases.[8] Handle in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[8]

  • Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.

Characterization of 3-Pyridineethanol 3-Methanesulfonate

Upon successful synthesis and purification, the structure of 3-pyridineethanol 3-methanesulfonate should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the two methylene groups of the ethyl chain, and the methyl group of the methanesulfonate moiety. The chemical shifts of the methylene protons adjacent to the oxygen will be shifted downfield compared to the starting alcohol.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) and the appearance of strong characteristic absorption bands for the sulfonate group (S=O stretching) around 1350 cm⁻¹ and 1175 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis can be used to confirm the molecular weight of the product.

Troubleshooting

Issue Possible Cause Solution
Low or no product yieldIncomplete reactionMonitor the reaction by TLC. If starting material remains, allow the reaction to stir for a longer duration or warm to room temperature.
Loss of product during work-upEnsure the use of the recommended copper (II) sulfate wash instead of a strong acid wash to prevent the formation of the water-soluble pyridinium salt.
Degradation of starting material or productEnsure anhydrous conditions are maintained throughout the reaction.
Product is an oil and difficult to purifyPresence of impuritiesPurify by column chromatography. Ensure complete removal of TEA during work-up.
Multiple spots on TLCIncomplete reaction or side reactionsOptimize reaction time and temperature. Ensure slow, dropwise addition of MsCl at 0 °C.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 3-pyridineethanol 3-methanesulfonate. By following the outlined steps and paying close attention to the specialized work-up procedure for this pyridine-containing compound, researchers can achieve a high yield of the desired product. The safety precautions outlined must be strictly adhered to ensure a safe laboratory environment. The successful synthesis and purification of this versatile intermediate will facilitate further research and development in various fields of chemistry and drug discovery.

References

  • Chemdor Chemicals. (n.d.). 3-Pyridinemethanol Safety Data Sheet (SDS). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

Sources

Application

Application Note: Utilizing 3-Pyridineethanol Methanesulfonate as a Versatile Alkylating Intermediate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary & Chemical Rationale In medicinal chemistry, the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Chemical Rationale

In medicinal chemistry, the incorporation of a 2-(pyridin-3-yl)ethyl moiety is a highly effective strategy for optimizing a drug candidate's pharmacokinetic profile. The pyridine ring serves as a privileged pharmacophore that enhances aqueous solubility, acts as a robust hydrogen bond acceptor, and frequently improves target binding affinity (e.g., in histamine and nicotinic receptor ligands)[1].

While direct reductive amination using 3-pyridineacetaldehyde is a theoretical approach, the inherent instability and tendency of the aldehyde to polymerize often render it impractical. Instead, 3-pyridineethanol methanesulfonate (also known as 2-(pyridin-3-yl)ethyl methanesulfonate, CAS: 121688-28-6)[2] emerges as a bench-stable, highly efficient electrophilic intermediate for nucleophilic substitution reactions.

Mechanistic Causality: Why the Mesylate?

The selection of a methanesulfonate (mesylate) ester over the corresponding alkyl chloride or bromide is driven by strict mechanistic causality:

  • Superior Leaving Group Kinetics: The mesylate anion is highly resonance-stabilized, making it an excellent leaving group. This lowers the activation energy required for the bimolecular nucleophilic substitution ( SN​2 ) pathway, allowing reactions to proceed at milder temperatures (50–65 °C).

  • Suppression of E2 Elimination: The 2-arylethyl system is notoriously susceptible to base-promoted bimolecular elimination ( E2​ ). If harsh conditions or strong bases are used, the intermediate rapidly eliminates to form 3-vinylpyridine (CAS: 1121-55-7)[3], a highly reactive and undesired byproduct. By utilizing the highly reactive mesylate, we can employ weaker bases (e.g., K2​CO3​ ) and lower temperatures, thereby kinetically favoring the desired SN​2 alkylation over E2​ elimination.

Mechanistic Pathway Visualization

Pathway Mesylate 3-Pyridineethanol Methanesulfonate (Electrophile) SN2_Product Target Alkylated Product (Desired SN2 Pathway) Mesylate->SN2_Product Mild Base, <70°C Nucleophilic Attack E2_Byproduct 3-Vinylpyridine (Undesired E2 Elimination) Mesylate->E2_Byproduct Strong Base, >80°C β-Hydride Elimination Nucleophile Nucleophile (Nu-H) (Amines, Phenols, Thiols) Nucleophile->SN2_Product Base Base / Catalyst (e.g., K2CO3, KI) Base->SN2_Product Acid Scavenging

Figure 1: Mechanistic divergence of 3-pyridineethanol methanesulfonate during alkylation.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls and workup steps to ensure high purity and yield.

Protocol A: N-Alkylation of Secondary Amines (Finkelstein-Assisted)

This protocol is optimized for secondary amines (e.g., piperazine derivatives). It utilizes a catalytic Finkelstein reaction, where potassium iodide (KI) converts the mesylate in situ to the more reactive iodide, accelerating the SN​2 rate and minimizing the thermal exposure that leads to 3-vinylpyridine formation[3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with the secondary amine (1.0 eq) and anhydrous K2​CO3​ (2.5 eq).

  • Solvation: Add anhydrous Acetonitrile (MeCN) to achieve a substrate concentration of 0.2 M. Causality: MeCN is a polar aprotic solvent that perfectly balances the solubility of the inorganic salts and the organic substrates.

  • Catalysis & Initiation: Add KI (0.1 eq) followed by 3-pyridineethanol methanesulfonate (1.1 eq).

  • Reaction: Heat the suspension to 60–65 °C. Do not exceed 70 °C to prevent E2​ elimination. Stir for 12–16 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The disappearance of the mesylate mass ( [M+H]+202.05 ) and the appearance of the target product mass indicate completion.

  • Workup: Cool to ambient temperature. Filter the mixture through a Celite pad to remove inorganic salts ( K2​CO3​ , potassium methanesulfonate). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: gradient of CH2​Cl2​ to 10% MeOH in CH2​Cl2​ with 1% Et3​N to prevent streaking of the basic pyridine nitrogen).

Protocol B: O-Alkylation of Phenols (The Cesium Effect)

For the alkylation of less nucleophilic phenols, Cesium Carbonate ( Cs2​CO3​ ) is utilized. The large ionic radius and high polarizability of the cesium cation prevent tight ion-pairing, generating a highly naked, reactive phenoxide anion.

Step-by-Step Methodology:

  • Phenoxide Formation: Dissolve the phenol (1.0 eq) in anhydrous DMF (0.3 M). Add Cs2​CO3​ (1.5 eq) and stir at ambient temperature for 30 minutes.

  • Electrophile Addition: Add 3-pyridineethanol methanesulfonate (1.2 eq) to the dark phenoxide solution.

  • Reaction: Heat the mixture to 80 °C for 8 hours. Note: Phenoxides are poor bases compared to aliphatic amines, so slightly higher temperatures can be tolerated without triggering massive E2​ elimination.

  • Workup (Self-Validating DMF Removal): Cool the reaction and dilute with Methyl tert-butyl ether (MTBE). Wash the organic layer with water (1x), followed by 5% aqueous LiCl solution (3x) . Causality: The LiCl wash is critical; it drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the high-boiling solvent.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the target ether.

Quantitative Data Summary

The table below summarizes expected outcomes across various nucleophile classes when utilizing 3-pyridineethanol methanesulfonate.

Nucleophile ClassExample SubstrateBase / AdditiveSolventTemp (°C)Alkylation Yield (%) E2​ Byproduct (%)
Secondary Amine 1-Boc-piperazine K2​CO3​ / KI (cat.)MeCN6584%< 5%
Primary Amine BenzylamineDIPEA / NaI (cat.)DMF6076%8%
Phenol 4-Methoxyphenol Cs2​CO3​ DMF8089%< 2%
Thiol Thiophenol K2​CO3​ THF2595%Not detected

Troubleshooting & Optimization

  • Issue: High levels of 3-vinylpyridine formation.

    • Causality: The reaction temperature is too high, or the chosen base is too strong/sterically hindered (e.g., DBU or KOtBu), which shifts the kinetic preference from SN​2 to E2​ .

    • Solution: Lower the reaction temperature to 50 °C, ensure the use of a mild base like K2​CO3​ , and increase the KI catalyst loading to 0.2 eq to accelerate the desired SN​2 substitution.

  • Issue: Sluggish reaction with primary amines leading to over-alkylation.

    • Causality: Once a primary amine is alkylated, the resulting secondary amine is often more nucleophilic than the starting material, leading to undesired tertiary amine formation.

    • Solution: Use a large excess of the primary amine (3–5 equivalents) to statistically favor mono-alkylation, or switch to a stepwise reductive amination strategy if alkylation fails to provide sufficient selectivity.

References

  • US Patent US8653091B2 - Pyrid-2yl fused heterocyclic compounds, and compositions and uses thereof. Source: Google Patents. [1]

  • 3-VINYLPYRIDINE 1121-55-7 Chemical Properties & Synthesis Routes . Source: GuideChem. [3]

  • 104536-57-4 | 3-Pyridinepropanol, 3-methanesulfonate (Related Homologs & Precursors) . Source: BLD Pharm. [2]

Sources

Method

Application Note: Utility of 3-Pyridineethanol 3-Methanesulfonate in Drug Discovery and Lead Optimization

Introduction & Pharmacophore Rationale In contemporary drug discovery, the strategic incorporation of nitrogenous heterocycles is paramount for optimizing both pharmacodynamics and pharmacokinetics. The pyridine ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In contemporary drug discovery, the strategic incorporation of nitrogenous heterocycles is paramount for optimizing both pharmacodynamics and pharmacokinetics. The pyridine ring is one of the most extensively utilized scaffolds in FDA-approved drugs, profoundly enhancing aqueous solubility, metabolic stability, and target binding affinity .

3-Pyridineethanol 3-methanesulfonate (CAS: 121688-28-6), also known as 2-(pyridin-3-yl)ethyl methanesulfonate, serves as a highly efficient alkylating agent. It is specifically designed to append the 2-(pyridin-3-yl)ethyl pharmacophore onto diverse molecular backbones (e.g., amines, phenols, and carboxylates). The ethyl linker provides critical conformational flexibility, allowing the pyridine nitrogen to act as a dynamic hydrogen-bond acceptor. This is particularly valuable when targeting the hinge region of kinases or the transmembrane domains of G-protein coupled receptors (GPCRs), where an induced fit is required for potent inhibition.

Mechanistic Causality: The Mesylate Advantage

The choice of a methanesulfonate (mesylate) leaving group over traditional halides (chlorides or bromides) is driven by specific mechanistic causalities in late-stage lead optimization:

  • Balanced SN2 Reactivity: Alkyl chlorides often suffer from sluggish reactivity, requiring harsh heating (>80 °C) that can degrade complex, sensitive drug scaffolds. Conversely, primary alkyl bromides can be overly reactive and prone to competitive E2 elimination under basic conditions, yielding unwanted vinyl pyridine byproducts. The mesylate group provides an optimal kinetic window, facilitating clean SN2 displacement at moderate temperatures (40–60 °C).

  • Chemoselectivity: The mesylate leaving group allows for the selective N-alkylation of secondary amines or O-alkylation of phenols without cross-reacting with less nucleophilic functional groups (e.g., amides or sterically hindered alcohols).

  • Esterification Utility: In the synthesis of advanced antibacterial agents, such as diazabicyclooctane derivatives (beta-lactamase inhibitors), this mesylate reagent has been successfully employed to functionalize carboxylate and sulfate intermediates, enhancing cell membrane permeability and synthesizing active prodrugs .

Quantitative Data: Leaving Group Dynamics

The following table summarizes the physicochemical and kinetic properties that justify the selection of the mesylate derivative over its halide counterparts for 3-pyridylethyl alkylation workflows.

Leaving GroupRelative SN2 ReactivityE2 Elimination RiskTypical Reaction TempStorage StabilityPrimary Byproduct
Mesylate (-OMs) HighLow40–60 °CModerate (requires 2–8 °C)Methanesulfonate salt (water-soluble)
Bromide (-Br) Moderate-HighModerate60–80 °CHigh (RT stable)Bromide salts
Chloride (-Cl) LowLow>80 °CVery High (RT stable)Chloride salts

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility, high yield, and structural integrity.

Protocol A: N-Alkylation of Secondary Amines

Objective: To synthesize a tertiary amine bearing a 3-pyridylethyl moiety. Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base to scavenge the generated methanesulfonic acid without inducing E2 elimination. A catalytic amount of Potassium Iodide (KI) is added to drive an in situ Finkelstein reaction, transiently forming the highly reactive iodide intermediate to accelerate the SN2 attack.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine scaffold (1.0 eq, 1.0 mmol) in anhydrous Acetonitrile (5.0 mL).

  • Reagent Addition: Add finely powdered anhydrous K₂CO₃ (2.5 eq, 2.5 mmol) and catalytic KI (0.1 eq, 0.1 mmol). Stir the suspension at room temperature for 10 minutes.

  • Alkylation: Add 3-pyridineethanol 3-methanesulfonate (1.2 eq, 1.2 mmol) dropwise or in small portions.

  • Thermal Activation: Heat the reaction mixture to 60 °C.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS every 2 hours. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the starting amine peak area is <5% relative to the product mass.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography (eluting with Dichloromethane/Methanol).

Protocol B: O-Alkylation of Phenols (Ether Synthesis)

Objective: To generate a flexible pyridylethyl ether linkage. Causality of Reagents: Cesium carbonate (Cs₂CO₃) is utilized because the large cesium cation enhances the nucleophilicity of the phenoxide anion (the "cesium effect"), allowing for rapid O-alkylation in a polar aprotic solvent like DMF.

  • Preparation: Dissolve the phenolic compound (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes until the solution undergoes a slight color change, indicating phenoxide formation.

  • Alkylation: Introduce 3-pyridineethanol 3-methanesulfonate (1.1 eq).

  • Reaction: Heat to 50 °C for 4–6 hours.

  • Self-Validation: Quench a 10 µL aliquot in 1 mL of Methanol/Water (1:1) and analyze via UPLC-UV. Complete consumption of the phenol (UV absorbance at λ_max) validates the reaction endpoint.

  • Workup: Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na₂SO₄ and concentrate.

Pathway & Workflow Visualizations

G A 3-Pyridineethanol Mesylate C SN2 Alkylation (Base, Solvent) A->C B Nucleophile (Amine/Phenol) B->C D Pyridylethyl Pharmacophore C->D E Improved ADME (Solubility/pKa) D->E F Target Binding (H-Bond Acceptor) D->F

Workflow of pharmacophore optimization using 3-pyridineethanol mesylate.

Pathway N1 Drug Scaffold (R-XH) N3 Alkylated Lead (R-X-CH2CH2-Pyr) N1->N3 SN2 Reaction N2 3-Pyridineethanol Methanesulfonate N2->N3 -OMs Leaving Group N4 Kinase/GPCR Binding (Hinge Region) N3->N4 Pyridine N H-Bonding N5 Signal Transduction Blockade N4->N5 Pathway Inhibition

Mechanistic pathway of target inhibition via pyridine-hinge region interaction.

References

  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Bakhsh, B., & Tehrim, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4295–4315.[Link]

  • Lampilas, M., & Rowlands, D. A. (2012). Heterocyclic compounds, their preparation and their use as medicaments, in particular as anti-bacterial agents (U.S. Patent No. 8,178,554 B2). U.S.
Application

in vitro assay protocols using 3-pyridineethanol 3-methanesulfonate

An Application Guide for the Initial In Vitro Characterization of 3-Pyridineethanol 3-Methanesulfonate and Related Novel Pyridine Analogs Abstract The pyridine scaffold is a cornerstone of modern medicinal chemistry, for...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Initial In Vitro Characterization of 3-Pyridineethanol 3-Methanesulfonate and Related Novel Pyridine Analogs

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs with applications ranging from oncology to neurology.[1][2] 3-Pyridineethanol 3-methanesulfonate is a chemical entity featuring this privileged structure, yet its specific biological activities remain largely uncharacterized. This guide, designed for researchers in drug discovery and chemical biology, presents a strategic, two-pronged approach for the initial in vitro characterization of this and other novel pyridine-containing compounds. We provide detailed, field-tested protocols for evaluating potential activity in two high-impact areas: modulation of the cholinergic system via enzymatic assays and assessment of anticancer potential through cell-based phenotypic screening. The methodologies are framed to ensure robust, reproducible data and include guidance on data interpretation, enabling researchers to efficiently triage novel compounds and identify promising avenues for further development.

Introduction: The Rationale for Investigating a Novel Pyridine Compound

Pyridine and its derivatives are heterocyclic compounds of immense interest due to their diverse and potent biological activities.[3] The pyridine ring's ability to act as a hydrogen bond acceptor and its favorable physicochemical properties make it a frequent component in molecules designed to interact with biological targets.[4] Consequently, pyridine-based compounds have been successfully developed as anticancer, antiviral, anti-inflammatory, and neuroactive agents.[1][2]

3-Pyridineethanol 3-methanesulfonate combines the pyridine core with a methanesulfonate (mesylate) group. While the biological profile of this specific molecule is not extensively documented, its structure suggests several plausible hypotheses for its mechanism of action:

  • Cholinergic System Modulation: The pyridine moiety is structurally related to key ligands of the cholinergic system. This makes enzymes central to acetylcholine (ACh) metabolism, such as Choline Acetyltransferase (ChAT), a logical primary target for biochemical investigation.[5][6] Identifying novel ChAT inhibitors is a key strategy in the development of diagnostics and therapeutics for neurodegenerative diseases like Alzheimer's.[6]

  • Anticancer Activity: A vast body of literature demonstrates the efficacy of pyridine derivatives in inhibiting cancer cell proliferation, migration, and survival through various mechanisms, including the disruption of key signaling pathways like PI3K/AKT/mTOR and MAPK/ERK.[7] Therefore, a phenotypic screen against cancer cell lines serves as a vital first step to uncover potential oncological applications.

This document provides a systematic workflow for testing these primary hypotheses using established in vitro assays.

Part I: Biochemical Assay for Cholinergic Target Engagement

The first line of investigation is to determine if 3-pyridineethanol 3-methanesulfonate directly interacts with a purified biological target. Based on its structure, Choline Acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, is a high-priority candidate.

Principle of the ChAT Inhibition Assay

This protocol describes a colorimetric assay to quantify ChAT activity. The enzyme catalyzes the reaction between choline and acetyl-CoA to produce acetylcholine and Coenzyme A (CoA).[8] The liberated CoA, which has a free sulfhydryl group, reacts with the chromogenic agent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[9] A reduction in color development in the presence of the test compound indicates inhibition of ChAT activity.

Visualizing the ChAT Assay Principle

Figure 1: ChAT Colorimetric Assay Workflow cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products cluster_detection Colorimetric Detection AcetylCoA Acetyl-CoA ChAT ChAT Enzyme AcetylCoA->ChAT + Choline Choline Choline->ChAT + ACh Acetylcholine ChAT->ACh CoA Coenzyme A (CoA-SH) ChAT->CoA TestCmpd 3-Pyridineethanol 3-Methanesulfonate TestCmpd->ChAT Inhibition? TNB TNB (Yellow) CoA->TNB + DTNB DTNB DTNB (Colorless) Absorbance Absorbance TNB->Absorbance Measure @ 412 nm

Caption: Figure 1: ChAT Colorimetric Assay Workflow.

Detailed Protocol: ChAT Inhibition Assay

Materials:

  • Recombinant Human Choline Acetyltransferase (ChAT)

  • Acetyl Coenzyme A (Acetyl-CoA)

  • Choline Chloride

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 3-Pyridineethanol 3-methanesulfonate

  • Known ChAT inhibitor (e.g., Physostigmine, for positive control)[10]

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • DMSO (for compound dilution)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Protocol Steps:

  • Reagent Preparation:

    • Prepare a stock solution of 3-pyridineethanol 3-methanesulfonate (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Prepare stock solutions of Acetyl-CoA, Choline, and DTNB in Assay Buffer. The final concentrations in the well should be optimized, but typical values are 0.5 mM Acetyl-CoA, 5 mM Choline, and 0.5 mM DTNB.

    • Prepare the ChAT enzyme solution in Assay Buffer to a concentration that yields a robust signal within a 15-30 minute incubation period.

  • Assay Setup (96-well plate):

    • Causality: Set up controls to ensure the validity of the results. The 100% activity control (no inhibitor) defines the baseline, while the 0% activity control (no enzyme) accounts for background signal. A known inhibitor validates the assay's sensitivity.

    • Test Wells: 2 µL of serially diluted 3-pyridineethanol 3-methanesulfonate + 88 µL Assay Buffer + 10 µL ChAT enzyme.

    • 100% Activity Control (No Inhibitor): 2 µL of DMSO + 88 µL Assay Buffer + 10 µL ChAT enzyme.

    • 0% Activity Control (No Enzyme): 2 µL of DMSO + 98 µL Assay Buffer.

    • Positive Control: 2 µL of known ChAT inhibitor + 88 µL Assay Buffer + 10 µL ChAT enzyme.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes.

    • Causality: This step allows the test compound to bind to the enzyme before the reaction is initiated, which is crucial for identifying inhibitors that may have a slow binding onset.[11]

  • Reaction Initiation:

    • Prepare a "Substrate Mix" containing Choline, Acetyl-CoA, and DTNB in Assay Buffer.

    • Add 100 µL of the Substrate Mix to all wells to start the reaction. The total volume is now 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 412 nm every minute for 30 minutes (kinetic mode).

Data Analysis and Presentation
  • Calculate Reaction Rate: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_test - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]

Table 1: Example Data Presentation for ChAT Inhibition

Compound IC50 (µM) Hill Slope
3-Pyridineethanol 3-methanesulfonate 15.2 ± 1.8 1.1 0.992

| Physostigmine (Control) | 0.45 ± 0.05 | 0.98 | 0.998 |

Part II: Cell-Based Assays for Anticancer Potential

If the compound shows little activity in the biochemical assay, or in parallel, a phenotypic screen is essential to probe for broader biological effects like cytotoxicity, a common feature of pyridine derivatives.[7]

Principle of Cell-Based Screening

This approach uses cancer cell lines to assess the compound's effect on cell viability and proliferation. We will use two complementary assays: a short-term viability assay (MTT) and a long-term clonogenic survival assay (Colony Formation).

Visualizing the Cell-Based Screening Workflow

Figure 2: Workflow for Cell-Based Phenotypic Screening cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_assay 3. Assay Readout cluster_analysis 4. Data Analysis Culture Maintain Cancer Cell Line Culture (e.g., Hep3B) Seed Seed Cells into 96-well or 6-well Plates Culture->Seed Treat Treat with Serial Dilutions of 3-Pyridineethanol 3-Methanesulfonate Incubate Incubate (24-72h for MTT) (10-14 days for Colony) Treat->Incubate MTT MTT Assay: Add MTT Reagent, Measure Absorbance @ 570nm Incubate->MTT Colony Colony Formation: Fix, Stain, and Count Colonies Incubate->Colony Analysis Calculate CC50 (MTT) Calculate Plating Efficiency & Survival Fraction (Colony) MTT->Analysis Colony->Analysis cluster_prep cluster_prep cluster_treat cluster_treat cluster_assay cluster_assay cluster_analysis cluster_analysis

Caption: Figure 2: Workflow for Cell-Based Phenotypic Screening.

Detailed Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Steps:

  • Cell Seeding: Seed a cancer cell line (e.g., Hep3B, a human hepatocellular carcinoma line) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Allowing cells to adhere and enter the exponential growth phase for 24 hours ensures that the compound's effect is measured on a healthy, proliferating population.

  • Compound Treatment: Prepare serial dilutions of 3-pyridineethanol 3-methanesulfonate in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: During this incubation, only viable cells can convert the MTT into formazan, providing the basis for selectivity.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) by plotting viability against the log of compound concentration and fitting to a 4PL curve.

Table 2: Example Data Presentation for MTT Assay

Cell Line Compound CC50 (µM) after 72h
Hep3B 3-Pyridineethanol 3-methanesulfonate 25.4 ± 3.1

| Hep3B | Doxorubicin (Control) | 0.8 ± 0.1 |

Detailed Protocol 2: Colony Formation (Clonogenic) Assay

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It measures long-term cytotoxicity and is considered a gold standard for determining cell reproductive death after treatment.[7]

Protocol Steps:

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells) into 6-well plates with 2 mL of complete medium. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-pyridineethanol 3-methanesulfonate for 24 hours.

  • Recovery: After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh, complete medium.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies (defined as >50 cells) to form.

    • Causality: This extended, drug-free incubation period tests the compound's ability to cause permanent reproductive death, rather than just temporary growth arrest.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.

  • Quantification: Gently wash away excess stain with water and allow the plates to air dry. Count the number of visible colonies in each well.

Data Analysis:

  • Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) * 100

  • Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded * (PE / 100))

  • Plot the SF against the compound concentration to evaluate the dose-dependent effect on clonogenic survival.

Interpretation and Next Steps

The results from this dual-pronged approach will provide a critical initial assessment of 3-pyridineethanol 3-methanesulfonate's bioactivity.

  • If Potent ChAT Inhibition is Observed (e.g., IC50 < 10 µM): The compound is a promising hit for cholinergic modulation. Next steps would include selectivity profiling against other cholinesterases (AChE, BuChE) and kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).[12]

  • If Cytotoxicity is Observed in Cell-Based Assays (e.g., CC50 < 30 µM): The compound warrants further investigation as a potential anticancer agent. Subsequent experiments should focus on elucidating the mechanism of cell death, such as flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V staining).[7]

  • If No Activity is Observed: It is possible the compound targets a different pathway not tested here, requires metabolic activation, or is inactive under these conditions. Further screening against broader panels (e.g., kinase panels, receptor binding assays) may be necessary.

This systematic characterization provides a robust foundation for decision-making in the early stages of the drug discovery pipeline, ensuring that resources are focused on compounds with the highest potential.

References

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLOS One. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PubMed. [Link]

  • A schematic diagram of the new in vitro assay system The procedures to measure extracellular and intracellular acetylcholine levels are illustrated. ResearchGate. [Link]

  • Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides. ACS Omega. [Link]

  • Discovery of novel choline acetyltransferase inhibitors using structure-based virtual screening. PubMed. [Link]

  • Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) (E-BC-K125-S). Elabscience. [Link]

  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Pharmacology. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. National Institutes of Health. [Link]

  • Virtual Screening of Enzyme Inhibitors. Zenodo. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

  • Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) (MAES0101). Assay Genie. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]

  • Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives. Journal of Advanced Scientific Research. [Link]

  • Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane. PubMed. [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A ... PQRI. [Link]

  • In vitro toxicological evaluation of concentrated aerosol collected mass extracts from heated tobacco products with indirect hea. JTI Science. [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]

  • CK-3, A Novel Methsulfonyl Pyridine Derivative, Suppresses Hepatocellular Carcinoma Proliferation and Invasion by Blocking the PI3K/AKT/mTOR and MAPK/ERK Pathways. Frontiers in Oncology. [Link]

  • Methyl methanesulfonate – Knowledge and References. Taylor & Francis Online. [Link]

  • In vitro pyrogen test-A new test method for solid medical devices. KOPS - University of Konstanz. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. [Link]

Sources

Method

Application Notes and Protocols for the Chromatographic Isolation of 3-Pyridineethanol 3-Methanesulfonate

Abstract This comprehensive guide provides detailed application notes and robust protocols for the isolation and purification of 3-pyridineethanol 3-methanesulfonate (also known as 3-(2-mesyloxyethyl)pyridine). As a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the isolation and purification of 3-pyridineethanol 3-methanesulfonate (also known as 3-(2-mesyloxyethyl)pyridine). As a critical intermediate in pharmaceutical synthesis, particularly as a precursor for introducing the 3-pyridineethyl moiety, achieving high purity is paramount. This document outlines two primary chromatographic strategies: preparative-scale purification using normal-phase flash column chromatography and high-resolution analysis and purification via reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies are designed for researchers, chemists, and process development professionals, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and high-purity outcomes.

Introduction and Separation Rationale

The synthesis of 3-pyridineethanol 3-methanesulfonate typically involves the reaction of 3-pyridineethanol with methanesulfonyl chloride in the presence of a base, such as triethylamine. The resulting crude product is a mixture containing the desired mesylate, unreacted 3-pyridineethanol, and byproducts like triethylamine hydrochloride.

The primary challenge in purification is the separation of the product from the starting alcohol, which possesses similar structural features. Their key differentiating properties for chromatography are:

  • Polarity: 3-Pyridineethanol is a highly polar molecule due to its terminal hydroxyl (-OH) group, which is a strong hydrogen bond donor and acceptor. The product, 3-pyridineethanol 3-methanesulfonate, has its hydroxyl group capped by the mesylate ester. While the sulfonate group is polar, the overall polarity of the molecule is typically lower than the starting alcohol. This difference is the cornerstone of the normal-phase separation strategy.

  • Hydrophobicity: Conversely, in a reverse-phase system, the mesylate product is more hydrophobic (less polar) than the starting alcohol and will be retained more strongly on a non-polar stationary phase.

  • Basicity: The pyridine nitrogen (pKa ≈ 5.2) imparts basic properties to both molecules. This requires careful control of the chromatographic conditions, particularly in HPLC, to prevent peak tailing and ensure symmetrical peaks.[1]

This guide provides methods to exploit these differences for effective isolation.

Experimental Workflow Overview

The overall process from a crude reaction mixture to the final, purified product follows a logical sequence designed to remove impurities systematically.

Workflow Crude Crude Reaction Mixture Extraction Aqueous Workup (Liquid-Liquid Extraction) Crude->Extraction Removes salts Concentration Solvent Removal (Rotary Evaporation) Extraction->Concentration Flash Preparative Scale Flash Chromatography Concentration->Flash Primary Purification Analysis Purity Analysis (TLC / RP-HPLC) Flash->Analysis Assess Purity Pure Pure Product (>98%) Analysis->Pure If pure

Caption: General workflow for the purification of 3-pyridineethanol 3-methanesulfonate.

Application Protocol 1: Preparative Isolation by Normal-Phase Flash Chromatography

This method is ideal for purifying gram-to-multigram quantities of the target compound and is based on the principle of adsorption chromatography.[2] The polar silica gel stationary phase retains the more polar 3-pyridineethanol more strongly than the 3-pyridineethanol 3-methanesulfonate product.

Expertise & Rationale

A gradient elution is employed for optimal performance. Starting with a low-polarity mobile phase allows for the elution of non-polar impurities. The polarity is then gradually increased to first elute the desired product, followed by the more tightly-bound starting material, ensuring a clean separation without excessive run times. For basic compounds like pyridines, peak tailing on acidic silica gel can be an issue; the addition of a small amount of a basic modifier like triethylamine can significantly improve peak shape.[3][4]

Detailed Step-by-Step Protocol
  • Sample Preparation:

    • Following the synthesis, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • TLC Method Development:

    • Dissolve a small amount of the crude material in DCM.

    • Spot on a silica gel TLC plate and develop using various solvent systems. A good starting point is 5% Methanol (MeOH) in DCM.

    • The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the product spot, with clear separation from the starting material spot (which will have a lower Rf).

    • Visualize the spots using a UV lamp at 254 nm.

  • Column Packing and Loading:

    • Select a glass column appropriate for the scale of the purification.

    • Prepare a slurry of silica gel (60 Å, 40-63 µm) in the initial, low-polarity eluent (e.g., 100% DCM).

    • Pour the slurry into the column and allow it to pack under gentle pressure.

    • Adsorb the crude material onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of DCM, adding the silica, and evaporating the solvent.

    • Carefully add the resulting dry powder to the top of the packed column bed. This "dry loading" technique prevents band broadening and improves resolution.

  • Elution and Fraction Collection:

    • Begin elution with the initial, non-polar solvent (e.g., 100% DCM).

    • Gradually increase the solvent polarity according to a predefined gradient (e.g., stepping from 0% to 10% MeOH in DCM).

    • Collect fractions of a consistent volume throughout the run.

    • Monitor the elution process by spotting alternate fractions on a TLC plate, developing, and visualizing under UV light.

  • Product Isolation:

    • Identify the fractions containing the pure product (single spot on TLC corresponding to the desired Rf).

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-pyridineethanol 3-methanesulfonate.

Data Summary: Flash Chromatography Conditions
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Industry standard for cost-effective preparative purification.[2]
Mobile Phase Gradient of Methanol in Dichloromethane (0% -> 10%)Provides a polarity range suitable for eluting the product while retaining the more polar starting material.
Mobile Phase Modifier 0.1 - 0.5% Triethylamine (optional)Neutralizes acidic sites on silica, improving peak shape for basic pyridine compounds.[3][4]
Loading Method Dry Loading on Silica GelEnsures a narrow application band, leading to better separation efficiency.
Detection UV visualization (254 nm) of TLC platesThe pyridine ring is UV-active, allowing for easy tracking of the compound.

Application Protocol 2: Purity Analysis and Purification by RP-HPLC

Reverse-phase HPLC is the gold standard for determining the final purity of a synthesized compound and can be scaled for high-resolution preparative work.[5] In this mode, the non-polar C18 stationary phase retains the more non-polar (hydrophobic) mesylate product longer than the polar starting alcohol.

Expertise & Rationale

The key to a successful RP-HPLC separation of basic compounds is controlling the ionization state of the analyte. By adding an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase, the pyridine nitrogen is protonated.[6] This creates a single, positively charged species that does not interact with residual free silanol groups on the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times. A gradient elution from a highly aqueous mobile phase to a highly organic one ensures that all components, from the very polar byproducts to the less polar product, are eluted efficiently.

Detailed Step-by-Step Protocol
  • Apparatus and Reagents:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm for analytical; larger dimensions for preparative).

    • HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and deionized water.

    • Acidic modifier: Trifluoroacetic acid (TFA) or Formic Acid.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (v/v) in Deionized Water.

    • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the purified sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Dilute further to ~0.1 mg/mL for analytical injection. Ensure the sample is fully dissolved.

  • Chromatographic Run and Data Acquisition:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.

    • Inject the sample (e.g., 5-10 µL for analytical).

    • Run the gradient method as detailed in the table below.

    • Monitor the elution at a wavelength of 260 nm, where the pyridine ring exhibits strong absorbance.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • The purity of the main peak (3-pyridineethanol 3-methanesulfonate) is typically calculated as its peak area percentage relative to the total area of all integrated peaks.

    • The starting material, 3-pyridineethanol, will elute at an earlier retention time.

Data Summary: Analytical RP-HPLC Conditions
ParameterRecommended ConditionRationale
Stationary Phase C18 (Octadecylsilane), 5 µm particle sizeVersatile non-polar phase providing excellent retention for moderately polar organic molecules.
Mobile Phase A 0.1% TFA in WaterAqueous phase; TFA serves as an ion-pairing agent to ensure good peak shape.[6]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase for eluting less polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID analytical column.
Column Temp. 30 °CMaintains consistent retention times and improves efficiency.
Detection UV at 260 nmWavelength of strong absorbance for the pyridine chromophore.
Injection Vol. 5 µL
HPLC Gradient Elution Logic

HPLC cluster_0 HPLC Gradient Program Time (min) Time (min) 0.0 0.0 20.0 20.0 25.0 25.0 25.1 25.1 30.0 30.0 %11 %11 5% 5% 95% 95% Event Event Sample Injection\n& Elution Start Sample Injection & Elution Start Elute Product\n& Impurities Elute Product & Impurities Column Wash Column Wash Re-equilibration\nStart Re-equilibration Start Ready for\nNext Injection Ready for Next Injection start Start (5% ACN) ramp Gradient Ramp (5% -> 95% ACN) start->ramp 0-20 min hold High Organic Wash (95% ACN) ramp->hold 20-25 min equil Re-equilibrate (5% ACN) hold->equil 25.1-30 min

Caption: Visual representation of a typical analytical RP-HPLC gradient profile.

References

  • Analytical Methods. (n.d.).
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. (n.d.). Retrieved from [Link]

  • US Patent for Process for preparing pyridinemethanol compounds. (n.d.). Google Patents.
  • Analytical Methods of Isolation and Identification - IntechOpen. (2019, July 15). IntechOpen. Retrieved from [Link]

  • Residual Solvent Analysis of Pharmaceutical Products - Agilent. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Method of producing pyridine ethanol derivative. (n.d.). Google Patents.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How do I purify an alkaloid extract by HPLC? (2014, February 24). ResearchGate. Retrieved from [Link]

  • How to choose the best solution for column chromatography? (2019, May 23). ResearchGate. Retrieved from [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI. Retrieved from [Link]

  • Resources on 3+ component chromatography solvent systems? (2025, March 15). Reddit. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Solutions for Pharmaceutical Impurities. (n.d.). Shimadzu. Retrieved from [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022, March 17). PMC. Retrieved from [Link]

  • Development and Validation of an HPLC Method for the Determination of Process-Related Impurities in Pridinol Mesylate, Employing Experimental Designs. (2009, November 10). PubMed. Retrieved from [Link]

  • Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC-MS. (n.d.). Research and Reviews. Retrieved from [Link]

  • HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. (n.d.). Google Patents.

Sources

Application

Application Note: Preparation and Handling of 3-Pyridineethanol 3-Methanesulfonate Stock Solutions

Introduction & Scope In the development of advanced pharmaceutical intermediates, particularly azabicyclic antibacterial agents, 3-pyridineethanol 3-methanesulfonate (also known as 2-(pyridin-3-yl)ethyl methanesulfonate)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

In the development of advanced pharmaceutical intermediates, particularly azabicyclic antibacterial agents, 3-pyridineethanol 3-methanesulfonate (also known as 2-(pyridin-3-yl)ethyl methanesulfonate) serves as a critical electrophilic building block [1]. As a mesylate ester, this compound is highly reactive toward nucleophilic substitution ( SN​2 ). However, this same reactivity makes it inherently susceptible to solvolysis and degradation when exposed to moisture or protic environments.

This application note provides a self-validating, causally-driven protocol for the preparation of stable stock solutions of 3-pyridineethanol 3-methanesulfonate. By strictly controlling the solvent environment and atmospheric conditions, researchers can prevent premature hydrolysis of the mesylate leaving group, ensuring high-fidelity downstream coupling reactions.

Physicochemical Properties & Solvent Compatibility

To design an effective stock solution, one must first analyze the quantitative and structural properties of the solute. The table below summarizes the critical data required for molarity calculations and solvent selection.

PropertyValue / Description
Chemical Name 2-(pyridin-3-yl)ethyl methanesulfonate
CAS Number 121688-28-6
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
Physical State Solid / Crystalline powder
Recommended Solvents Anhydrous DMF, DMSO, Acetonitrile (<50 ppm H₂O)
Incompatible Solvents Water, Methanol, Ethanol, Primary/Secondary Amines
Storage Temperature -20°C (under inert atmosphere)

Mechanistic Workflow & Causality

The preparation of mesylate stock solutions requires a strict departure from standard aqueous or protic solvent protocols.

Why Anhydrous DMF or Acetonitrile? The choice of solvent is dictated by the downstream application. In the synthesis of azabicyclic compounds, the mesylate is frequently reacted with sodium azide ( NaN3​ ) to form an azide intermediate [1]. Dimethylformamide (DMF) is the optimal solvent because it is polar and aprotic; it readily dissolves both the mesylate and the nucleophile while stabilizing the SN​2 transition state without participating in the reaction.

Why Avoid Protic Solvents? Water and alcohols act as competing nucleophiles. Even trace amounts of water can attack the electrophilic carbon adjacent to the mesylate group, leading to the formation of 3-pyridineethanol and methanesulfonic acid. This not only destroys the reagent but also lowers the pH of the stock solution, which can protonate the pyridine ring and further alter the reaction kinetics.

Workflow A 1. Equilibration Warm to RT in desiccator B 2. Weighing Perform under Argon/N2 A->B C 3. Dissolution Add Anhydrous DMF/DMSO B->C D 4. Filtration 0.22 µm PTFE membrane C->D E 5. Storage Aliquot, Argon blanket, -20°C D->E

Step-by-step workflow for the preparation and storage of 3-pyridineethanol 3-methanesulfonate.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . By incorporating specific environmental controls and filtration steps, the integrity of the solution is maintained and verifiable.

Materials Required:
  • 3-Pyridineethanol 3-methanesulfonate (CAS: 121688-28-6) [2]

  • Anhydrous N,N-Dimethylformamide (DMF), septum-sealed, <50 ppm H₂O

  • Argon or Nitrogen gas line (Schlenk line or glove box)

  • 0.22 µm PTFE syringe filters (Do NOT use nylon or cellulose acetate)

  • Amber glass HPLC vials with PTFE-lined septa caps

Procedure (Preparation of a 0.5 M Stock Solution):
  • Thermal Equilibration : Remove the sealed vial of solid 3-pyridineethanol 3-methanesulfonate from the freezer (-20°C) and place it in a desiccator. Allow it to equilibrate to room temperature for at least 1 hour. Causality: Opening a cold vial in ambient air causes immediate atmospheric moisture condensation on the hygroscopic solid, initiating hydrolysis.

  • Inert Weighing : Inside a glove box or under a continuous stream of dry argon, weigh exactly 1.006 g (5.0 mmol) of the solid into a clean, oven-dried 10 mL volumetric flask.

  • Dissolution : Using a dry, gas-tight syringe, extract approximately 8 mL of anhydrous DMF directly from the septum-sealed bottle. Inject the DMF into the volumetric flask. Swirl gently until the solid is completely dissolved.

  • Volume Adjustment : Top off the volumetric flask to exactly the 10 mL mark with anhydrous DMF.

  • Sterile/Particulate Filtration : Draw the solution into a sterile, dry glass syringe. Attach a 0.22 µm PTFE filter. Causality: PTFE is highly hydrophobic and chemically inert. Nylon filters contain extractables that can react with electrophiles, and cellulose filters retain trace moisture.

  • Aliquot and Seal : Dispense the filtered solution into 1 mL amber glass vials. Blanket the headspace of each vial with a gentle stream of argon gas for 5 seconds before immediately capping with a PTFE-lined septum.

  • Storage : Store the aliquots at -20°C. Protect from light.

Quality Control & Downstream Application

To ensure the protocol has functioned as a self-validating system, perform a quick LC-MS analysis on a 1 µL aliquot before utilizing the stock in a multi-step synthesis. The intact mesylate should present a clear [M+H]+ peak at m/z 202.05. The absence of a peak at m/z 124.07 (the hydrolyzed alcohol) validates the anhydrous integrity of the stock solution.

When utilized in downstream applications, such as the synthesis of azabicyclic antibacterial agents, the mesylate undergoes an SN​2 substitution.

Pathway A 3-Pyridineethanol 3-Methanesulfonate (Electrophile) C SN2 Reaction in Anhydrous DMF A->C E Hydrolysis (Side Reaction) If moisture is present A->E B Nucleophile (e.g., NaN3) B->C D Target Intermediate (Azide Derivative) C->D

Mechanistic pathway of SN2 substitution vs. hydrolysis of 3-pyridineethanol 3-methanesulfonate.

Method

Application Note: The Role of 3-Pyridineethanol 3-Methanesulfonate in C(sp³)–C(sp²) Cross-Coupling Reactions

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Chemical Profile

3-Pyridineethanol 3-methanesulfonate (CAS: 121688-28-6), formally known as 2-(pyridin-3-yl)ethyl methanesulfonate, is a highly versatile C(sp³) electrophile[1][2]. The 2-(pyridin-3-yl)ethyl moiety is a privileged pharmacophore found in numerous biologically active molecules, including kinase inhibitors and metabolic modulators. Traditionally, introducing this group relied on alkyl halides, which can be unstable or require harsh conditions to synthesize from the parent alcohol. The mesylate derivative offers a superior alternative: it is bench-stable, easily synthesized from 3-pyridineethanol, and highly reactive under modern transition-metal catalysis[3][4].

Mechanistic Insights: Mesylates in Transition-Metal Catalysis

As a Senior Application Scientist, it is critical to understand why we choose specific reagents, as this dictates our reaction design.

The Activation Barrier & In Situ Halogenation Alkyl mesylates possess a higher activation barrier for direct oxidative addition compared to alkyl iodides or bromides. However, this apparent limitation is a strategic advantage. It prevents premature catalyst poisoning and homocoupling. In cross-electrophile coupling (XEC) and photoredox/Ni dual catalysis, the mesylate is often activated in situ via a Finkelstein reaction using a stoichiometric or catalytic halide source (e.g., NaI)[5][6]. The transiently generated alkyl iodide undergoes rapid single-electron transfer (SET) to form a nucleophilic C(sp³) radical, which is then intercepted by the transition metal catalyst[6].

The Pyridine Coordination Challenge The basic nitrogen of the pyridine ring can competitively coordinate to the nickel or palladium catalyst, potentially leading to off-cycle, inactive metal complexes. To counteract this, protocols must utilize strongly coordinating, bidentate ligands with significant steric bulk (such as 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy) to maintain the active mono-ligated catalytic species[7].

Data Presentation: Comparative Reaction Conditions

To guide experimental design, Table 1 summarizes the optimized quantitative parameters for two primary cross-coupling modalities utilizing 2-(pyridin-3-yl)ethyl methanesulfonate.

ParameterNi-Catalyzed Suzuki-MiyauraPhotoredox/Ni Dual Catalysis
Electrophile 2-(Pyridin-3-yl)ethyl mesylate2-(Pyridin-3-yl)ethyl mesylate
Coupling Partner Arylboronic acids / AlkylboranesAryl bromides / Aryl iodides
Catalyst System NiCl₂·glyme (10 mol%) / dtbbpyNiCl₂·glyme (10 mol%) / dtbbpy + Ir(ppy)₃ (2 mol%)
Key Additives K₃PO₄ (3.0 eq), NaI (1.5 eq)NaI (1.5 eq), Cy₂NMe (2.5 eq)
Solvent 1,4-Dioxane or t-AmOH (0.2 M)DMA (0.1 M)
Conditions 80 °C, 12–24 h, ThermalBlue LED (450 nm), RT, 24 h
Typical Yields 55–80%65–92%

Table 1: Comparison of cross-coupling methodologies for alkyl mesylates[6][8][9].

Experimental Protocols (Self-Validating Systems)

The success of these protocols relies entirely on the rigorous exclusion of oxygen and moisture, and the precise timing of reagent activation.

Protocol A: Photoredox/Nickel Dual Catalyzed Cross-Electrophile Coupling

Causality Check: This protocol uses Ir(ppy)₃ as a photocatalyst. The excited state Ir(ppy)₃ is highly sensitive to triplet oxygen quenching. Therefore, standard Schlenk techniques or a glovebox are non-negotiable to maintain the catalytic cycle.

Step-by-Step Methodology:

  • Preparation : In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3-pyridineethanol 3-methanesulfonate (1.0 equiv, 0.5 mmol), aryl bromide (1.2 equiv, 0.6 mmol), NiCl₂·glyme (10 mol%), dtbbpy (15 mol%), Ir(ppy)₃ (2 mol%), and anhydrous NaI (1.5 equiv).

  • Solvent Addition : Add 5.0 mL of rigorously degassed anhydrous DMA. Causality: DMA must be degassed via three freeze-pump-thaw cycles prior to use to prevent oxidative degradation of the Ni(0) intermediate.

  • Reductant Addition : Add N,N-dicyclohexylmethylamine (Cy₂NMe) (2.5 equiv) via a microsyringe. Seal the tube with a Teflon-lined septum.

  • In Situ Activation : Stir the mixture in the dark at room temperature for 15 minutes. Causality: This allows the Finkelstein exchange to generate the more reactive alkyl iodide intermediate before radical generation begins, preventing a bottleneck in the catalytic cycle[6].

  • Irradiation : Place the reaction vessel 5 cm away from a 34W Blue LED lamp (450 nm). Stir vigorously at room temperature for 24 hours. Use a cooling fan to maintain the temperature at ~25 °C.

  • Workup : Dilute the mixture with EtOAc (20 mL) and wash with water (3 × 10 mL) to remove DMA and amine salts. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Alkylation

Causality Check: While palladium is traditional for Suzuki couplings, Nickel is superior for C(sp³)–O electrophiles because Ni undergoes oxidative addition into C–O bonds more readily than Pd[3][9].

Step-by-Step Methodology:

  • Assembly : In a nitrogen-filled glovebox, combine the mesylate (1.0 equiv), arylboronic acid (1.5 equiv), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and K₃PO₄ (3.0 equiv) in a sealed vial.

  • Solvent : Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Heating : Heat the reaction mixture at 80 °C for 16 hours. Causality: Elevated temperatures are required here because, unlike the photoredox method, the thermal oxidative addition into the C(sp³)-OMs bond requires significant activation energy[8].

  • Quench & Isolate : Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via chromatography.

Mechanistic Visualizations

Mechanism Mesylate 2-(Pyridin-3-yl)ethyl Methanesulfonate Iodide 2-(Pyridin-3-yl)ethyl Iodide (in situ) Mesylate->Iodide NaI (Finkelstein) Radical C(sp³) Radical Intermediate Iodide->Radical SET from Photocatalyst NiIII Alkyl-Aryl-Ni(III) Complex Radical->NiIII Ni0 Ni(0)L Catalyst NiII Aryl-Ni(II)-X Complex Ni0->NiII Oxidative Addition NiII->NiIII Radical Capture NiIII->Ni0 Reduction (SET) Product Cross-Coupled Product NiIII->Product Reductive Elimination ArylHalide Aryl Halide ArylHalide->NiII

Fig 1: Photoredox/Ni dual-catalytic cycle for alkyl mesylate cross-coupling.

Workflow Step1 1. Reagent Preparation Dry DMA, NaI, NiCl2·glyme, dtbbpy, Ir(ppy)3 Step2 2. Inert Atmosphere Setup Glovebox assembly to prevent O2 quenching Step1->Step2 Step3 3. In Situ Activation Stir at RT for 15 min (Finkelstein exchange) Step2->Step3 Step4 4. Photochemical Reaction Blue LED (450 nm) irradiation, 24h, RT Step3->Step4 Step5 5. Workup & Isolation EtOAc extraction, aqueous wash, chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for air-sensitive photoredox cross-coupling.

References

  • [1] Title: 121688-28-6 3-Pyridineethanol, methanesulfonate (ester). Source: uscks.com. URL: 1

  • [2] Title: ATK CHEMICAL COMPANY LIMITED Список продуктов. Source: chemicalbook.com. URL: 2

  • [3] Title: Nickel-Catalyzed Cross-Electrophile Coupling Reactions of Alcohols and Their Derivatives. Source: thieme-connect.de. URL: 3

  • [8] Title: A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Source: nih.gov. URL:8

  • [4] Title: Cross-Electrophile Coupling Reactions of Alkyl Carbinol Derivatives for the Synthesis of Cyclopropanes. Source: escholarship.org. URL: 4

  • [5] Title: Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Source: nih.gov. URL: 5

  • [7] Title: Homogeneous Organic Electron Donors in Transition Metal-Catalyzed Reductive Coupling Reactions. Source: yale.edu. URL:7

  • [6] Title: Photoredox/Nickel Dual Catalysis for C(sp2)-C(sp3) Cross Electrophile Coupling Reaction Using Phenols and Alcohols as the Latent. Source: chemrxiv.org. URL: 6

  • [9] Title: Suzuki Coupling. Source: organic-chemistry.org. URL: 9

Sources

Application

Application Note: Catalytic Workflows Utilizing 3-Pyridineethanol 3-Methanesulfonate in Advanced Synthesis

Executive Summary & Chemical Profile 3-Pyridineethanol 3-methanesulfonate (CAS 121688-28-6)[1], structurally defined as 2-(3-pyridinyl)ethyl methanesulfonate, is a highly reactive electrophilic intermediate. While not a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

3-Pyridineethanol 3-methanesulfonate (CAS 121688-28-6)[1], structurally defined as 2-(3-pyridinyl)ethyl methanesulfonate, is a highly reactive electrophilic intermediate. While not a standalone catalyst, it serves as a critical substrate in advanced catalytic workflows. It is predominantly utilized in the synthesis of complex pyridine-containing pharmacophores, such as diazabicyclooctane derivatives used as β -lactamase inhibitors[2],[3].

In pharmaceutical drug development, this mesylate is strongly preferred over its corresponding alkyl halides (e.g., 2-(3-pyridinyl)ethyl bromide). Alkyl mesylates exhibit lower volatility, present reduced genotoxic impurity (GTI) risks, and crucially, do not poison transition-metal catalysts with liberated halide ions during cross-coupling cycles. This guide details two primary catalytic applications involving this substrate: Phase-Transfer Catalysis (PTC) for N-Alkylation and Nickel-Catalyzed C-C Cross-Coupling .

Application I: Phase-Transfer Catalyzed (PTC) N-Alkylation

Mechanistic Rationale

Direct alkylation of azabicyclic compounds using standard aqueous basic conditions often leads to the hydrolysis of the mesylate substrate or unwanted E2 elimination (forming 3-vinylpyridine). Employing Phase-Transfer Catalysis (PTC) mitigates these side reactions. A PTC agent—such as tetrabutylammonium hydrogen sulfate (TBAHS)—shuttles the hydroxide ion into the organic phase, creating a tightly bound, desolvated ion pair with the heterocycle. This maximizes the nucleophilicity of the nitrogen atom, driving the SN​2 displacement of the mesylate with high chemoselectivity and preserving the integrity of the sulfonate leaving group.

PTC_Cycle Aq Aqueous Phase (NaOH + PTC) Interface Interfacial Ion Exchange (Active Catalyst Complex) Aq->Interface Transfers OH- Org Organic Phase (Heterocycle + Mesylate) Org->Interface Substrates Product N-Alkylated Pyridine Derivative Interface->Product Substitution (SN2)

Caption: Phase-Transfer Catalysis (PTC) workflow for N-alkylation using the mesylate intermediate.

Protocol: PTC N-Alkylation of Diazabicyclooctane Scaffolds

This protocol is designed as a self-validating system. The biphasic nature of the reaction prevents over-heating, and TLC monitoring provides a clear, binary confirmation of mesylate consumption.

Reagents:

  • Substrate: trans-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate (1.0 eq)

  • Alkylating Agent: 3-Pyridineethanol 3-methanesulfonate (1.2 eq)[2]

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 eq)

  • Base: 50% Aqueous NaOH (3.0 eq)

  • Solvent: Toluene / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Organic Phase: In a round-bottom flask, dissolve the diazabicyclooctane substrate and 3-pyridineethanol 3-methanesulfonate in toluene. Stir at 400 rpm to ensure complete dissolution.

  • Catalyst Introduction: Add TBAHS (10 mol%) directly to the organic phase. Self-Validation: The solution should remain clear; any immediate precipitation indicates moisture contamination in the toluene.

  • Biphasic Initiation: Slowly add the 50% aqueous NaOH solution dropwise over 15 minutes. A distinct biphasic system will form.

  • Reaction Progression: Increase stirring to 800 rpm to maximize the interfacial surface area. Maintain the reaction at 35 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). Self-Validation: The UV-active mesylate spot ( Rf​≈0.4 ) will disappear, replaced by a more polar, UV-active product spot ( Rf​≈0.25 ).

  • Workup: Halt stirring and allow the phases to separate. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude N-alkylated product.

Application II: Transition-Metal Catalyzed Cross-Coupling

Mechanistic Rationale

Unactivated alkyl mesylates are traditionally challenging substrates for cross-coupling due to their reluctance to undergo oxidative addition and their high propensity for β -hydride elimination. However, Nickel-catalyzed Suzuki-Miyaura coupling overcomes these barriers. Ni(0) complexes readily insert into the C−O bond of 3-pyridineethanol 3-methanesulfonate. The use of a bidentate phosphine ligand (e.g., dppp) enforces a rigid coordination geometry that suppresses β -hydride elimination, allowing successful transmetalation with arylboronic acids and subsequent reductive elimination to form a new C−C bond.

Ni_Catalysis Ni0 Ni(0) Catalyst OA Oxidative Addition Ni0->OA Mesylate Insertion TM Trans- metalation OA->TM Arylboronic Acid RE Reductive Elimination TM->RE RE->Ni0 Product Release

Caption: Nickel-catalyzed cross-coupling cycle for unactivated alkyl mesylates.

Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling

This protocol utilizes anhydrous conditions to prevent the premature hydrolysis of the mesylate and the degradation of the Ni(0) catalyst.

Reagents:

  • Electrophile: 3-Pyridineethanol 3-methanesulfonate (1.0 eq)

  • Nucleophile: Phenylboronic acid (1.5 eq)

  • Catalyst: NiCl2​(dppp) (5 mol%)

  • Base: Anhydrous K3​PO4​ (2.5 eq)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with NiCl2​(dppp) , phenylboronic acid, and finely ground K3​PO4​ .

  • Solvent & Substrate Addition: Add anhydrous 1,4-dioxane, followed by 3-pyridineethanol 3-methanesulfonate. Seal the tube and remove it from the glovebox.

  • Thermal Activation: Heat the reaction mixture to 80 °C in an oil bath for 12 hours under vigorous stirring. Self-Validation: The reaction mixture will transition from a pale green suspension to a dark, homogenous brown/black solution, indicating the formation of the active Ni(0) species and ongoing catalytic turnover.

  • Quenching & Workup: Cool the mixture to room temperature and dilute with diethyl ether. Filter the suspension through a short pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled pyridine derivative.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the catalytic applications of 3-pyridineethanol 3-methanesulfonate based on established pharmaceutical synthesis parameters[2],[3].

Catalytic MethodSubstrate ClassPrimary CatalystCo-Catalyst / BaseYield RangeReaction Time
PTC N-Alkylation DiazabicyclooctanesTBAHS (10 mol%)50% NaOH (aq)75% - 88%4 - 6 hours
Ni-Catalyzed Suzuki Arylboronic Acids NiCl2​(dppp) (5 mol%)Anhydrous K3​PO4​ 65% - 82%12 - 16 hours

References

  • Title : 121688-28-6 3-Pyridineethanol, methanesulfonate (ester) Source : USCKS Chemical Database URL :[Link]

  • Title: Azabicyclic compounds, preparation thereof and use as medicines, in particular as antibacterial agents (US7112592B2)
  • Title: Heterocyclic compounds, their preparation and their use as medicaments, in particular as anti-bacterial agents (US8178554B2)
  • Title : Nickel-Catalyzed Cross-Couplings Involving Carbon–Oxygen Bonds Source : Chemical Reviews (Mechanistic Grounding) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Pyridineethanol 3-Methanesulfonate Synthesis

Welcome to the Technical Support Center for the synthesis of 3-pyridineethanol 3-methanesulfonate (also known as 2-(pyridin-3-yl)ethyl methanesulfonate). This resource is designed for researchers, application scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-pyridineethanol 3-methanesulfonate (also known as 2-(pyridin-3-yl)ethyl methanesulfonate). This resource is designed for researchers, application scientists, and drug development professionals who require in-depth mechanistic troubleshooting for this notoriously challenging transformation.

The primary difficulty in this synthesis stems from the dual nature of the target molecule: it contains both a highly nucleophilic pyridine ring and a highly electrophilic mesylate leaving group[1]. Without precise kinetic and thermodynamic control, the product will rapidly self-destruct.

Reaction Pathway & Stability Dynamics

The diagram below illustrates the critical branching pathways during the mesylation of 3-pyridineethanol. Success depends entirely on trapping the reactive free base before intermolecular polymerization can occur.

ReactionMechanisms SM 3-Pyridineethanol + MsCl Base DIPEA / DCM (0 °C) SM->Base Activation Product Mesylate Free Base (Highly Reactive) Base->Product Mesylation Salt Mesylate HCl Salt (Stable for Storage) Product->Salt + HCl (g) (Immediate) Polymer Pyridinium Polymers (Reaction Failure) Product->Polymer Concentration / Room Temp

Fig 1. Reaction pathway highlighting the critical branching between stabilization and polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reaction mixture turn into an intractable, gummy mass during workup? A1: This is the most common failure mode and is caused by intermolecular self-alkylation (a Menshutkin-type reaction). The pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic mesylate carbon of another molecule[1]. When the free base is concentrated during solvent evaporation, the local concentration of both reactive sites spikes, causing exponential polymerization into pyridinium oligomers. Solution: Never concentrate the free base to dryness. Either telescope the crude DCM solution directly into your next synthetic step, or immediately precipitate the product as an HCl salt. Protonating the pyridine nitrogen eliminates its nucleophilicity.

Q2: My TLC shows incomplete conversion even after adding excess MsCl. What is stalling the reaction? A2: Methanesulfonyl chloride (MsCl) is highly sensitive to moisture and reacts exothermically with water to form methanesulfonic acid and HCl[2]. If your solvent, glassware, or starting material is not strictly anhydrous, the MsCl is hydrolyzed before it can react with the alcohol. Solution: Validate your system's anhydrous state. Use Karl Fischer titration to ensure your Dichloromethane (DCM) has <50 ppm water, and run the reaction under a strict Nitrogen or Argon atmosphere.

Q3: Should I use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as the base? A3: While TEA is a standard base for mesylations[3], DIPEA is strongly recommended for this specific substrate. Mesylation with aliphatic amines proceeds via an E1cB elimination of MsCl to form a highly reactive sulfene intermediate ( CH2​=SO2​ )[2][4]. Because the pyridine substrate is already prone to side reactions, using the sterically hindered DIPEA minimizes competitive base-quaternization with the sulfene, driving a cleaner conversion to the desired mesylate.

Q4: The reaction mixture darkens significantly upon the addition of MsCl. Is this normal? A4: No, severe color darkening indicates thermal degradation. The formation of the sulfene intermediate and the subsequent alcohol attack are strongly exothermic[2]. Localized heating accelerates the self-alkylation side reactions. Solution: Ensure the internal temperature remains below 5 °C. Add MsCl dropwise using a syringe pump, and maintain vigorous stirring to dissipate heat.

Diagnostic Troubleshooting Logic

Use the following decision tree to rapidly diagnose and correct yield-limiting issues in your workflow.

TroubleshootingLogic Start Yield < 50% or Impure Product? CheckViscosity Is crude extract a gummy/viscous mass? Start->CheckViscosity Polymerization Self-Alkylation. Maintain < 5 °C and avoid concentration. CheckViscosity->Polymerization Yes CheckConversion Is starting material visible on TLC? CheckViscosity->CheckConversion No Moisture MsCl Hydrolysis. Ensure strictly anhydrous conditions. CheckConversion->Moisture Yes Success Optimize isolation via telescoping or salt formation. CheckConversion->Success No

Fig 2. Diagnostic decision tree for troubleshooting low yields in pyridine mesylation workflows.

Quantitative Optimization Data

The following table synthesizes the impact of various reaction parameters on the final yield. Adopting the optimized conditions shifts the reaction kinetics to favor the desired product while suppressing bimolecular degradation.

ParameterStandard ConditionOptimized ConditionYield ImpactMechanistic Causality
Base Selection Triethylamine (TEA)Diisopropylethylamine (DIPEA)+12%Steric bulk of DIPEA minimizes competitive base-quaternization with the sulfene intermediate.
Reaction Temp 20 °C to 25 °C-5 °C to 0 °C+35%Low thermal energy kinetically suppresses intermolecular pyridine-mesylate self-alkylation.
Concentration 1.0 M0.1 M+20%High dilution reduces the collision frequency of bimolecular polymerization pathways.
Product Isolation Concentrated Free BaseTelescoped or HCl Salt+45%Prevents auto-degradation; the protonated pyridine ring is non-nucleophilic, halting polymerization.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure continuous system integrity.

Step 1: System Preparation & Dilution

  • Action: Flame-dry a round-bottom flask under vacuum and purge with N2​ . Dissolve 1.0 equivalent of 3-pyridineethanol in anhydrous DCM to achieve a high-dilution concentration of 0.1 M .

  • Validation Check: Perform a Karl Fischer titration on the DCM. Proceed only if water content is <50 ppm.

Step 2: Base Addition & Cooling

  • Action: Add 1.5 equivalents of anhydrous DIPEA to the solution. Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to 0 °C.

Step 3: Electrophile Addition

  • Action: Dilute 1.2 equivalents of MsCl in an equal volume of anhydrous DCM. Add this solution dropwise via syringe pump over 30–45 minutes. Maintain vigorous stirring.

  • Validation Check: Monitor via TLC (Eluent: 10% MeOH in DCM, UV detection). The starting material ( Rf​≈0.3 ) should completely disappear, replaced by a less polar spot ( Rf​≈0.6 ). If the reaction stalls, MsCl hydrolysis has occurred.

Step 4: Low-Temperature Quench

  • Action: Quench the reaction at 0 °C by adding cold saturated aqueous NaHCO3​ . Stir for 10 minutes.

  • Validation Check: Test the pH of the aqueous layer. It must be ~8. Acidic conditions during workup will pull the product into the aqueous layer, while highly basic conditions can hydrolyze the mesylate.

Step 5: Extraction & Stabilization (Critical Step)

  • Action: Separate the organic layer and wash once with ice-cold brine. Dry over anhydrous Na2​SO4​ and filter. DO NOT evaporate the solvent.

  • Stabilization: To store the product, place the DCM solution in an ice bath and slowly add 1.1 equivalents of 4M HCl in dioxane.

  • Validation Check: The immediate formation of a white precipitate confirms the successful generation of the stable 3-pyridineethanol 3-methanesulfonate hydrochloride salt. Filter and dry under vacuum.

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 3-Pyridineethanol 3-Methanesulfonate During Storage

Welcome to the Technical Support Center for 3-Pyridineethanol 3-Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Pyridineethanol 3-Methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this important chemical intermediate. By understanding the underlying chemical principles of its degradation, you can implement effective strategies to ensure the integrity of your material and the success of your experiments.

Introduction: The Dual Nature of 3-Pyridineethanol 3-Methanesulfonate Stability

3-Pyridineethanol 3-methanesulfonate is a bifunctional molecule containing both a pyridine ring and a methanesulfonate (mesylate) ester. This unique structure presents specific stability challenges. The mesylate group is an excellent leaving group, making the ethyl bridge susceptible to nucleophilic attack. Concurrently, the lone pair of electrons on the pyridine nitrogen can act as an internal nucleophile. This duality dictates the primary degradation pathways that must be controlled during storage.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues related to the degradation of 3-pyridineethanol 3-methanesulfonate in a question-and-answer format.

Q1: I've observed a new, more polar spot on my TLC plate after storing my sample of 3-pyridineethanol 3-methanesulfonate for a few weeks. What could this be?

A1: The appearance of a new, more polar impurity strongly suggests degradation of the parent compound. The most probable cause is intramolecular cyclization, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of the ethyl methanesulfonate. This reaction forms a quaternary pyridinium salt, which is significantly more polar than the starting material. Another possibility, though often less prevalent under standard storage conditions, is hydrolysis of the methanesulfonate ester to 3-pyridineethanol, especially if the compound has been exposed to moisture.

Q2: What are the primary degradation pathways for 3-pyridineethanol 3-methanesulfonate?

A2: There are two main degradation pathways to consider:

  • Intramolecular Cyclization: This is often the primary degradation route. The pyridine nitrogen acts as an intramolecular nucleophile, attacking the carbon atom to which the mesylate group is attached. This results in the formation of a stable, cyclic quaternary pyridinium salt. This reaction is often accelerated by elevated temperatures.

  • Hydrolysis: The methanesulfonate ester is susceptible to hydrolysis, which cleaves the ester bond to yield 3-pyridineethanol and methanesulfonic acid. This reaction is catalyzed by the presence of water and can be accelerated under both acidic and basic conditions. The electron-withdrawing nature of the pyridine ring can make the sulfur atom of the sulfonate group more susceptible to nucleophilic attack by water or hydroxide ions[1].

Diagram of Potential Degradation Pathways

cluster_0 Degradation of 3-Pyridineethanol 3-Methanesulfonate cluster_1 Degradation Products Parent_Compound 3-Pyridineethanol 3-Methanesulfonate Cyclized_Product Quaternary Pyridinium Salt (More Polar) Parent_Compound->Cyclized_Product Intramolecular Cyclization (Heat) Hydrolysis_Product 3-Pyridineethanol (Less Common) Parent_Compound->Hydrolysis_Product Hydrolysis (Moisture)

Caption: Primary degradation pathways of 3-pyridineethanol 3-methanesulfonate.

Q3: My recent synthesis using 3-pyridineethanol 3-methanesulfonate gave a low yield. Could degradation of the starting material be the cause?

A3: Yes, this is a strong possibility. If your stored 3-pyridineethanol 3-methanesulfonate has undergone significant degradation, the actual purity of the starting material is lower than assumed. Both the cyclized pyridinium salt and the hydrolysis product (3-pyridineethanol) will not participate in reactions where the intact methanesulfonate ester is the desired reactive species. It is crucial to assess the purity of the starting material before use, especially if it has been stored for an extended period or under suboptimal conditions.

Q4: What are the optimal storage conditions to minimize degradation?

A4: To maintain the integrity of 3-pyridineethanol 3-methanesulfonate, adhere to the following storage recommendations:

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C or frozen.Reduces the rate of both intramolecular cyclization and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture, thereby inhibiting hydrolysis.
Container Use a tightly sealed, amber glass vial.Protects from light and prevents moisture ingress.
Purity Ensure the material is free from acidic or basic residues.Traces of acid or base can catalyze hydrolysis.

Q5: How can I check the purity of my 3-pyridineethanol 3-methanesulfonate sample?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visually check for the presence of more polar impurities (the cyclized product) or less polar impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and the percentage of any degradation products. A reversed-phase C18 column is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure of the compound and detect degradation products. The formation of the cyclized pyridinium salt will result in characteristic downfield shifts of the pyridine and ethyl protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the parent compound and its degradation products by their mass-to-charge ratio. This is particularly useful for identifying the quaternary pyridinium salt[2][3][4][5].

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-MS

This protocol provides a general method for the analysis of 3-pyridineethanol 3-methanesulfonate and its primary degradation products.

Diagram of Analytical Workflow

cluster_workflow HPLC-MS Purity Analysis Workflow Sample_Prep Sample Preparation (Dilute in Acetonitrile/Water) HPLC_Sep HPLC Separation (C18 Reversed-Phase) Sample_Prep->HPLC_Sep Inject MS_Detect Mass Spectrometry Detection (ESI+) HPLC_Sep->MS_Detect Elute Data_Analysis Data Analysis (Peak Integration and Identification) MS_Detect->Data_Analysis Acquire Data

Caption: Workflow for the HPLC-MS analysis of 3-pyridineethanol 3-methanesulfonate.

1. Sample Preparation: a. Prepare a stock solution of 3-pyridineethanol 3-methanesulfonate at 1 mg/mL in acetonitrile. b. Dilute the stock solution to a working concentration of 10 µg/mL with a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. HPLC Conditions:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Scan Range: m/z 100-500.
  • Expected Masses:
  • 3-Pyridineethanol 3-methanesulfonate: [M+H]⁺ = 218.06
  • Cyclized Pyridinium Salt: [M]⁺ = 202.08
  • 3-Pyridineethanol: [M+H]⁺ = 124.07

4. Data Analysis: a. Integrate the peak areas for all observed compounds. b. Calculate the purity of the 3-pyridineethanol 3-methanesulfonate as a percentage of the total peak area. c. Identify degradation products by their mass-to-charge ratios.

Protocol 2: Monitoring Degradation by ¹H NMR

1. Sample Preparation: a. Dissolve approximately 5-10 mg of the 3-pyridineethanol 3-methanesulfonate sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

2. NMR Acquisition: a. Acquire a standard ¹H NMR spectrum.

3. Spectral Analysis:

  • 3-Pyridineethanol 3-methanesulfonate (Expected Shifts): Look for signals corresponding to the pyridine ring protons (typically δ 7.0-8.5 ppm), the two methylene groups of the ethyl chain (triplets, typically δ 3.0-4.5 ppm), and the methyl group of the methanesulfonate (singlet, typically δ 2.8-3.0 ppm)[6][7][8][9].
  • Cyclized Pyridinium Salt (Degradation Product): The formation of the quaternary pyridinium salt will cause a significant downfield shift of the protons on the pyridine ring and the adjacent methylene group due to the positive charge on the nitrogen.
  • 3-Pyridineethanol (Hydrolysis Product): The presence of this impurity will be indicated by a new set of signals for the pyridine and ethyl protons, and the appearance of a hydroxyl proton signal.

By integrating the peaks corresponding to the parent compound and the degradation products, you can estimate the extent of degradation.

References

  • Benchchem.
  • Stefanowicz, P., Bąchor, R., Szewczuk, Z., Kijewska, M., & Waliczek, M. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports, 6, 37720.
  • Kuchar, M., Dastych, M., & Pauk, K. (2014). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 19(12), 20976-20986.
  • Derivatization with pyrylium salts - secrets of science. (n.d.).
  • Kuklenyik, Z., et al. (2021). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. International Journal of Environmental Research and Public Health, 18(16), 8381.
  • Zhang, X.-a., Song, D., & Lippard, S. J. (2008). A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization. The Journal of Organic Chemistry, 73(2), 734–737.
  • Arkivoc. (2002). Intramolecular cyclizations of N-acyliminium ions with pyridine rings.
  • Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group.
  • Mendeleev Communications. (n.d.). A new route for the synthesis of 5,6-dihydropyridin-2(1H)-ones, 2-pyridones and (4-hydroxy-2-oxopiperid-3-yl)
  • ResearchGate. (n.d.). Cathodic Cyclisation of N-(Oxoalkyl)
  • ACS Publications. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)
  • ResearchGate. (n.d.).
  • PMC. (2014). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions.
  • Temple University. (n.d.).
  • ChemRxiv. (2022). Combining photochemical transformation of pyridinium salt with kinetic enzymatic resolution towards the total synthesis of (-)
  • Beilstein Journals. (2025). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones.
  • ACS Publications. (2010).
  • CIL. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • ChemicalBook. (n.d.). 3-Pyridinemethanol(100-55-0) 1H NMR spectrum.
  • PubMed. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones.
  • ResearchGate. (2019). Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides.
  • Indian Journal of Pharmaceutical Sciences. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 3-Pyridineethanol Methanesulfonate

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 3-pyridineethanol methanesulfonate (commonly referred to as 3-pyridineethanol mesylate). 3-Pyridineethanol is a versatile or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 3-pyridineethanol methanesulfonate (commonly referred to as 3-pyridineethanol mesylate).

3-Pyridineethanol is a versatile organic building block featuring a basic pyridine ring and a hydroxyl group[1]. Because the free base often presents as a low-melting solid or viscous liquid, converting it to a methanesulfonate (mesylate) salt is a highly effective strategy to enhance thermal stability, improve aqueous solubility, and isolate a high-purity crystalline solid[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative data to help you optimize its crystallization.

Part 1: Troubleshooting & FAQs

Q1: During cooling crystallization, my 3-pyridineethanol mesylate forms a dense oil instead of crystals (oiling out). How do I prevent this? Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the system exceeds the metastable zone width (MSZW) and crosses the binodal curve before primary nucleation can occur. Mesylate salts of flexible molecules are particularly susceptible to LLPS because the energy barrier for nucleation is high[3]. Solution:

  • Solvent Modification: Shift the solvent system to widen the MSZW. If using a pure anti-solvent like ethyl acetate, introduce 5–10% ethanol. This increases the solubility of the mesylate salt and shifts the binodal curve away from the operating trajectory.

  • Seeding Strategy: Introduce 1–2 wt% of crystalline 3-pyridineethanol mesylate seeds at a temperature 2–3°C below the saturation temperature. This physically bypasses the thermodynamic barrier for primary nucleation.

  • Cooling Rate: Implement a non-linear (cubic) cooling profile. Linear cooling generates supersaturation faster than crystal growth can consume it at high temperatures, leading to LLPS.

Q2: I am detecting multiple polymorphic forms in my X-Ray Powder Diffraction (XRPD) data. How can I ensure phase purity? Causality: Mesylate salts frequently exhibit polymorphism due to the flexible nature of the sulfonate group and its ability to form diverse hydrogen-bonding networks with both the pyridinium nitrogen and the hydroxyl group of 3-pyridineethanol[4]. Rapid precipitation often traps the kinetic (metastable) polymorph. Solution:

  • Thermodynamic Slurry: Suspend the mixed-phase product in a highly mobile solvent (e.g., acetone or acetonitrile) at 40°C for 48 hours. The metastable forms will dissolve and recrystallize as the thermodynamically stable polymorph.

  • In-Process Control: Utilize in-situ Raman spectroscopy to monitor the disappearance of metastable peaks in real-time.

Q3: The filtration of the crystallized salt is extremely slow, and the filter cake retains excessive mother liquor. What is causing this? Causality: This is typically caused by rapid, uncontrolled nucleation resulting in needle-like (acicular) crystals. Acicular crystals pack poorly, creating a highly compressible filter cake that traps impurities and solvent[4]. Solution:

  • Temperature Cycling (Ostwald Ripening): Implement temperature cycling during the crystallization hold phase. Heat the suspension by 5–10°C to selectively dissolve fine needles, then cool slowly to deposit that mass onto larger, block-like crystals.

  • Anti-solvent Addition Rate: If utilizing anti-solvent crystallization, drastically reduce the dosing rate of the anti-solvent (e.g., heptane) during the first 20% of the addition to prevent a nucleation spike.

Part 2: Step-by-Step Methodologies

Protocol A: Seeded Cooling Crystallization Workflow

This protocol utilizes a self-validating system with built-in mass-balance and visual checks to ensure the process remains strictly within the metastable zone.

  • Dissolution: Dissolve 100 g of crude 3-pyridineethanol mesylate in 400 mL of Isopropyl Alcohol (IPA) at 65°C.

    • Validation Check: The solution must be completely clear. If turbidity persists, the concentration exceeds the solubility limit; add IPA in 10 mL increments until clear, then filter through a 0.22 µm PTFE membrane to remove foreign particles.

  • Initial Cooling: Cool the solution linearly to 50°C over 30 minutes.

  • Seeding: Add 1.0 g (1 wt%) of micronized, polymorphically pure 3-pyridineethanol mesylate seeds suspended in 5 mL of IPA.

    • Validation Check: The seeds must persist in the solution as a faint cloudiness. If they dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed.

  • Aging: Hold the suspension at 50°C for 60 minutes to allow the seed bed to develop and relieve initial supersaturation.

  • Controlled Cooling: Cool the suspension from 50°C to 5°C using a cubic cooling profile over 6 hours.

  • Isolation: Filter the suspension using a Nutsche filter. Wash the cake with 2 x 50 mL of pre-chilled (5°C) IPA to displace the mother liquor.

  • Drying: Dry the product in a vacuum oven at 40°C and 50 mbar until the Loss on Drying (LOD) is <0.5%.

Part 3: Quantitative Data Summaries

Table 1: Solubility Profile of 3-Pyridineethanol Mesylate Data used to establish the metastable zone width (MSZW) for solvent selection.

Solvent SystemTemp (°C)Solubility (mg/mL)Suitability for Crystallization
Water25>500Too high; risk of hydrate formation[3]
Ethanol25125Good primary solvent (high yield)
Ethanol60340Good primary solvent (high capacity)
Isopropyl Alcohol2518Excellent for cooling crystallization
Isopropyl Alcohol60145Excellent for cooling crystallization
Ethyl Acetate25<2Excellent anti-solvent

Table 2: Typical Impurity Rejection Profile Demonstrating the self-purging nature of the mesylate crystal lattice.

Impurity TypeInitial Level (%)Post-Crystallization (%)Rejection Mechanism
Unreacted 3-Pyridineethanol2.5<0.1Purged in mother liquor (highly soluble)
Methanesulfonic Acid1.2<0.1Purged in mother liquor
Oxidation Degradants0.80.05Sterically excluded from crystal lattice[4]

Part 4: Process Visualizations

CrystallizationWorkflow A Crude 3-Pyridineethanol Mesylate B Solvent Selection (IPA/EtOH) A->B C Complete Dissolution @ 65°C B->C D Cool to 50°C (Supersaturation) C->D E Seed Addition (1 wt%) D->E F Cubic Cooling Profile (50°C to 5°C) E->F G Filtration & Washing F->G H Vacuum Drying @ 40°C G->H I Pure Crystalline Product H->I

Caption: Step-by-step workflow for seeded cooling crystallization of 3-pyridineethanol mesylate.

OilingOutTroubleshooting Oiling Oiling Out Detected Check Check MSZW Oiling->Check Solvent Adjust Solvent Ratio (Add Co-solvent) Check->Solvent Binodal Cross Seed Increase Seed Load @ Higher Temp Check->Seed High Barrier Cooling Reduce Cooling Rate (Cubic Profile) Check->Cooling Rapid Saturation Success Crystalline Suspension Solvent->Success Seed->Success Cooling->Success

Caption: Decision tree for mitigating liquid-liquid phase separation (oiling out).

References

  • [1] Title: 3-Pyridineethanol - CAS Common Chemistry. Source: CAS (American Chemical Society). URL:[Link]

  • [2] Title: Salt Selection in Drug Development. Source: Pharmaceutical Technology. URL:[Link]

  • [4] Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review. URL:[Link]

  • [3] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Optimization

Technical Support Center: Strategies for Preventing Oxidation of 3-Pyridineethanol 3-Methanesulfonate in Aqueous Solutions

Introduction: Welcome to the technical support center for 3-pyridineethanol 3-methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for 3-pyridineethanol 3-methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in aqueous environments. 3-Pyridineethanol and its esters are valuable intermediates in pharmaceutical synthesis.[1][2] However, like many pyridine derivatives, their stability in aqueous solutions can be compromised by oxidation, leading to the formation of impurities that can affect experimental outcomes, product efficacy, and safety. This document provides a comprehensive, in-depth resource structured around common issues and questions to help you understand the mechanisms of degradation and implement effective stabilization strategies.

Section 1: Understanding the Core Instability - The "Why"

Before troubleshooting, it is crucial to understand the inherent chemical vulnerabilities of the molecule. The structure of 3-pyridineethanol contains two primary sites susceptible to oxidative attack in an aqueous environment: the primary alcohol on the ethyl side-chain and the nitrogen atom within the pyridine ring.

FAQ: What are the primary oxidative degradation pathways for 3-pyridineethanol?

Answer: There are two principal pathways for oxidative degradation that you should be aware of:

  • Side-Chain Oxidation: The primary alcohol (-CH₂OH) group is susceptible to oxidation. This is a stepwise process, first converting the alcohol to the corresponding aldehyde (3-pyridinecarboxaldehyde) and subsequently to the carboxylic acid (nicotinic acid).[3][4] This pathway is often catalyzed by factors such as dissolved oxygen, transition metal ions, and elevated temperatures.

  • Pyridine Ring Oxidation: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a nucleophilic and basic site.[5] It can react with strong oxidizing agents, such as peracids or even hydrogen peroxide under certain conditions, to form pyridine N-oxide.[6][7] While this may be less common under ambient laboratory conditions compared to side-chain oxidation, it is a potential degradation route, especially in forced degradation studies or in the presence of specific contaminants.

OxidationPathways parent 3-Pyridineethanol aldehyde 3-Pyridinecarboxaldehyde parent->aldehyde  Side-Chain  Oxidation n_oxide 3-Pyridineethanol N-oxide parent->n_oxide  Ring  Oxidation acid Nicotinic Acid aldehyde->acid  Further  Oxidation

Figure 1: Primary oxidative degradation pathways for 3-pyridineethanol.

Section 2: Troubleshooting Guide - Diagnosing and Solving Oxidation Issues

This section is formatted as a series of common problems you might encounter during your experiments. Each answer provides an explanation of the cause and a logical workflow to resolve the issue.

Question 1: "My aqueous solution of 3-pyridineethanol 3-methanesulfonate is developing a yellow or brown tint over a few hours/days. What is causing this discoloration?"

Answer: Discoloration is a classic indicator of chemical degradation. The formation of conjugated systems or complex reaction byproducts from the initial oxidation products can lead to chromophores that absorb visible light. The most likely culprits are autoxidation from dissolved oxygen, photodegradation, or pH-induced instability.

To diagnose and solve this, follow this systematic approach:

TroubleshootingWorkflow start Observation: Solution Discoloration check_o2 Is the solution exposed to air? start->check_o2 action_o2 Action: Purge solvent with N₂ or Ar. Work under an inert headspace. check_o2->action_o2 Yes check_light Is the solution exposed to light? check_o2->check_light No action_o2->check_light action_light Action: Use amber glassware or wrap container in foil. check_light->action_light Yes check_ph What is the solution pH? check_light->check_ph No action_light->check_ph action_ph Action: Buffer solution to a stable pH (typically neutral, pH 6.5-7.5). check_ph->action_ph Not Neutral check_metals Are trace metals a possibility? check_ph->check_metals Neutral action_ph->check_metals action_metals Action: Use high-purity water (≥18 MΩ·cm). Add a chelating agent (e.g., EDTA). check_metals->action_metals Yes reanalyze Re-prepare Solution & Monitor for Stability check_metals->reanalyze No/Unsure action_metals->reanalyze

Figure 2: Systematic workflow for troubleshooting solution discoloration.

Question 2: "How does pH affect the stability of my compound, and what is the optimal pH range?"

Answer: The stability of pyridine derivatives in solution is often highly dependent on pH.[8]

  • Alkaline Conditions (pH > 8): In an alkaline medium, the compound is more susceptible to base-catalyzed oxidation. Studies on similar pyridine structures have shown them to be extremely unstable in alkaline solutions.[8]

  • Acidic Conditions (pH < 5): While the pyridine nitrogen will be protonated, creating a pyridinium salt, highly acidic conditions can also catalyze degradation reactions.

  • Neutral Conditions (pH 6.5 - 7.5): This is generally the range of greatest stability for many pyridine derivatives.[8] The methanesulfonate salt itself is derived from a strong acid (methanesulfonic acid), so dissolving it in unbuffered water may result in a slightly acidic pH.

Recommendation: For maximum stability, it is strongly advised to prepare your aqueous solutions using a buffer system to maintain a stable pH within the neutral range (e.g., a phosphate buffer, pH 7.0-7.4).

Question 3: "What are the best antioxidants to use for this compound and at what concentration?"

Answer: The choice of antioxidant depends on the primary oxidative threat (e.g., dissolved oxygen vs. free radicals) and compatibility with your experimental system. There are two main types to consider:

  • Oxygen Scavengers: These directly react with and remove dissolved oxygen. Sodium metabisulfite or sodium sulfite are common examples. They are very effective but can sometimes interact with the active compound.

  • Free-Radical Scavengers: These terminate the chain reactions initiated by free radicals. Common examples include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Ascorbic Acid (Vitamin C).

The following table provides a comparison to guide your selection.

AntioxidantMechanismTypical ConcentrationProsCons
Ascorbic Acid Radical Scavenger0.01 - 0.1% (w/v)Water-soluble, effective.Can degrade itself, potentially lowering pH.
Sodium Metabisulfite Oxygen Scavenger0.01 - 0.1% (w/v)Highly effective at removing O₂, water-soluble.Can form adducts with some molecules; releases SO₂.
EDTA Chelating Agent0.01 - 0.05% (w/v)Prevents metal-catalyzed oxidation.Not an antioxidant itself; only works if metals are present.
BHT / BHA Radical Scavenger0.005 - 0.02% (w/v)Very effective.Poor water solubility; typically used in organic phases or emulsions.

Recommendation: For a general-purpose aqueous solution, a combination of 0.05% Ascorbic Acid and 0.01% EDTA is an excellent starting point. The EDTA will chelate any trace metal ions, while the ascorbic acid will scavenge free radicals.

Section 3: Validated Protocols and Methodologies

Adhering to validated protocols is key to ensuring the reproducibility and integrity of your experiments.

Protocol 3.1: Preparation of a Stabilized Aqueous Stock Solution

This protocol integrates best practices to minimize oxidation from all major sources.

Materials:

  • 3-Pyridineethanol 3-methanesulfonate

  • High-purity water (≥18.2 MΩ·cm), freshly dispensed

  • Phosphate buffer components (e.g., Sodium Phosphate Monobasic and Dibasic)

  • Disodium EDTA

  • L-Ascorbic Acid

  • Inert gas (Nitrogen or Argon) with a sparging tube

  • Sterile, amber glass vials with screw caps

Procedure:

  • Prepare the Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.2 using solutions of the monobasic and dibasic salts.

  • Deoxygenate the Solvent: Place the required volume of the pH 7.2 buffer into a clean glass container. Sparge the solution with a gentle stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Add Stabilizers: While maintaining a gentle nitrogen blanket over the surface of the buffer, add and dissolve the stabilizers. A good starting point is 0.01% (w/v) EDTA and 0.05% (w/v) Ascorbic Acid.

  • Dissolve the Compound: Weigh the required amount of 3-pyridineethanol 3-methanesulfonate and dissolve it directly into the stabilized, deoxygenated buffer. Mix gently until fully dissolved.

  • Storage: Aliquot the final solution into amber glass vials. Before sealing, flush the headspace of each vial with the inert gas. Store the sealed vials at the recommended temperature (typically 2-8°C) and protected from light.

Protocol 3.2: General HPLC Method for Monitoring Stability

To verify the effectiveness of your stabilization strategy, you must be able to analytically separate the parent compound from its potential degradation products. This reverse-phase HPLC method serves as a robust starting point.[9][10][11]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

Expected Elution Order: Nicotinic acid (most polar) -> 3-Pyridineethanol N-oxide -> 3-Pyridineethanol -> 3-Pyridinecarboxaldehyde (least polar). The methanesulfonate salt will be in the void volume.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Kumari, S., & Sengupta, B. (2023). Reaction mechanism for the oxidation of pyridine. ResearchGate. Retrieved from [Link]

  • Katiyar, D. (n.d.). Pyridine. Lecture Notes. Retrieved from [Link]

  • Gornowicz, A. A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. Retrieved from [Link]

  • Pratt, D. A., et al. (2011). Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. PMC. Retrieved from [Link]

  • Rani, P., et al. (2015). Synthesis, computational studies and antioxidant activity of some 3-(2- alkylamino-4-aminothiazole-5-oyl)pyridines. Indian Journal of Chemistry, 54B, 606-611. Retrieved from [Link]

  • Firoozpour, L., et al. (2016). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. PMC. Retrieved from [Link]

  • Vankar, A., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9. Retrieved from [Link]

  • Gallopo, A. R., & Edwards, J. O. (1981). Kinetics and mechanism of the oxidation of pyridine by Caro's acid catalyzed by ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Straczewski, G., et al. (2005). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. ResearchGate. Retrieved from [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Retrieved from [Link]

  • He, J., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Kumar, A., et al. (2020). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. International Journal of Pharmaceutical Sciences and Research, 11(10), 4810-4821. Retrieved from [Link]

  • OSHA. (n.d.). Pyridine. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Retrieved from [Link]

  • Shailaja, M., et al. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0159769B1 - Electrochemical oxidation of pyridine bases.
  • Elder, D. P., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Retrieved from [Link]

  • Van der Snickt, T., et al. (2022). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. PMC. Retrieved from [Link]

  • Van der Snickt, T., et al. (2022). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Retrieved from [Link]

  • Elder, D. P., et al. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Pyridineethanol 3-Methanesulfonate

An in-depth guide to navigating the complexities of purifying crude 3-pyridineethanol 3-methanesulfonate, tailored for professionals in research and drug development. Welcome to the technical support center for 3-pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of purifying crude 3-pyridineethanol 3-methanesulfonate, tailored for professionals in research and drug development.

Welcome to the technical support center for 3-pyridineethanol 3-methanesulfonate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured to address common challenges, from routine purification to the control of critical impurities.

Part 1: Understanding Your Compound

Before diving into purification techniques, it's crucial to understand the physicochemical properties of 3-pyridineethanol 3-methanesulfonate. It is an organic salt, combining the basic pyridine moiety of 3-pyridineethanol with the strong acid, methanesulfonic acid. This structure dictates its solubility, stability, and interaction with purification media.

Frequently Asked Questions: Compound Properties

Q1: What are the most likely impurities in my crude 3-pyridineethanol 3-methanesulfonate?

A1: The impurity profile depends heavily on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Residual 3-pyridineethanol and methanesulfonic acid.

  • Process-Related Impurities: Solvents used in the reaction or workup, such as methanol or ethanol. These are critical as they can react with methanesulfonic acid to form potentially genotoxic impurities (PGIs) like methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS).[1][2]

  • Side-Products: Impurities from side reactions, which could include dimers or products of over-alkylation.

  • Degradation Products: The methanesulfonate ester can be susceptible to thermal and hydrolytic degradation. Methanesulfonate esters are known to be thermally unstable at high temperatures (e.g., >170°C).[3][4]

Q2: My compound appears as a sticky oil or dark-colored solid. What does this indicate?

A2: An oily or discolored appearance in the crude product often points to the presence of residual solvents, moisture, or colored impurities formed during the synthesis. The pyridine ring itself can be susceptible to oxidation, leading to coloration. These impurities can interfere with crystallization and are a primary target for removal in the initial purification steps.

Part 2: Purification Strategies & Troubleshooting

This section provides detailed troubleshooting for the most common purification techniques applied to 3-pyridineethanol 3-methanesulfonate.

Strategy 1: Recrystallization

Recrystallization is often the most effective and scalable method for purifying this compound. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Q3: I can't find a suitable single solvent for recrystallization. What should I do?

A3: This is a common challenge for polar pyridine derivatives which can be highly soluble in many solvents. The solution is often an anti-solvent recrystallization. This involves dissolving the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until persistent cloudiness is observed.

Experimental Protocol: Anti-Solvent Recrystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 3-pyridineethanol 3-methanesulfonate in the minimum required volume of a hot "good" solvent (e.g., methanol, ethanol, or isopropanol).

  • Anti-Solvent Addition: While maintaining the heat, add a "poor" solvent (e.g., ethyl acetate, methyl t-butyl ether (MTBE), or hexanes) dropwise with constant swirling until the solution becomes faintly turbid.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Q4: My compound has "oiled out" during cooling instead of forming crystals. How can I fix this?

A4: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated compound). This is often caused by using too much solvent or cooling the solution too rapidly.

  • Solution 1 (Reduce Solvent): If you suspect too much solvent was used, gently heat the mixture to redissolve the oil, then evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.

  • Solution 2 (Slower Cooling): Ensure the solution cools as slowly as possible. Insulating the flask can promote the formation of well-ordered crystals over oil.

  • Solution 3 (Solvent System Change): The chosen solvent system may be inappropriate. Experiment with different solvent/anti-solvent pairs on a small scale.

Q5: No crystals have formed even after the solution has cooled completely. What are the next steps?

A5: This is typically due to either the solution being too dilute or high activation energy for nucleation.

  • Induce Crystallization: Try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation. If you have a pure crystal from a previous batch, "seeding" the solution can initiate crystallization.

  • Concentrate the Solution: As mentioned previously, using too much solvent is a frequent cause of crystallization failure. Carefully remove some solvent under reduced pressure and attempt to cool again.

Strategy 2: Column Chromatography

While highly effective, purifying basic pyridine compounds on standard silica gel can be problematic.

Q6: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. Why is this happening?

A6: This is a classic issue for basic compounds like pyridines on silica gel.[5] The underlying cause is the strong interaction between the basic nitrogen of the pyridine ring and the acidic residual silanol groups (Si-OH) on the silica surface.[5] This leads to a non-ideal equilibrium and results in significant peak tailing or streaking.

  • Solution 1 (Mobile Phase Modification): The most common solution is to add a small amount of a competing base to your mobile phase. Typically, 0.5-1% triethylamine (TEA) is added to the eluent (e.g., a dichloromethane/methanol mixture). The TEA preferentially interacts with the acidic silanol sites, "masking" them from your compound and allowing for a much sharper elution profile.[5]

  • Solution 2 (Alternative Stationary Phase): If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Alternatively, deactivated or end-capped silica gel can be used.[5]

Experimental Protocol: Column Chromatography with a Modified Mobile Phase

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% dichloromethane).

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand to the top.

  • Mobile Phase Preparation: Prepare your elution solvents. For a gradient, you might have "Solvent A" as Dichloromethane + 1% TEA and "Solvent B" as 95:5 Dichloromethane:Methanol + 1% TEA.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, starting with a lower polarity mobile phase and gradually increasing the polarity to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC (remember to use a TLC chamber saturated with the vapor of your TEA-containing eluent for accurate results).

  • Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation. Note that removing the final traces of TEA may require co-evaporation with another solvent or placing the sample under high vacuum.

Purification & Troubleshooting Logic

The following diagram illustrates a logical workflow for purifying crude 3-pyridineethanol 3-methanesulfonate and addressing common issues.

Purification_Workflow cluster_start Initial State cluster_purification Primary Purification cluster_analysis Analysis & Outcome cluster_troubleshoot Troubleshooting Crude Crude Product (Oily or Colored Solid) Recrystallize Attempt Recrystallization (e.g., IPA/MTBE) Crude->Recrystallize Primary choice for scale-up Chromatography Column Chromatography (Silica, DCM/MeOH + 1% TEA) Crude->Chromatography For difficult separations Analyze Analyze Purity (HPLC, NMR) Recrystallize->Analyze OiledOut Problem: Oiled Out Recrystallize->OiledOut If fails Chromatography->Analyze Tailing Problem: Streaking/Tailing Chromatography->Tailing If fails Pure Pure Product (>99%) Analyze->Pure Success Fail Purity <99% Analyze->Fail Needs more work Fail->Recrystallize Re-purify Fail->Chromatography Re-purify FixOil Solution: 1. Re-dissolve & concentrate 2. Cool slower OiledOut->FixOil FixTailing Solution: 1. Add TEA to eluent 2. Switch to Alumina Tailing->FixTailing

Caption: A decision workflow for the purification and troubleshooting of 3-pyridineethanol 3-methanesulfonate.

Part 3: Control of Critical Impurities

For drug development professionals, controlling impurities to meet regulatory standards is paramount. Methanesulfonate salts synthesized using alcoholic solvents require special attention.

Q7: I've been told to watch out for genotoxic impurities (PGIs). What are they in this context and why are they a concern?

A7: The primary concern is the formation of alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[1] These can form from a reaction between residual alcohols (methanol, ethanol) and methanesulfonic acid, especially under acidic conditions or at elevated temperatures.[6][7] These impurities are classified as potential genotoxins because they are alkylating agents that can react with DNA, potentially leading to mutations.[1][2] Regulatory agencies like the FDA and EMA have very strict limits for such impurities, often in the low parts-per-million (ppm) range.[1][8]

Q8: How can I minimize the formation of these PGIs during my process?

A8: Control is best achieved through careful process design:

  • Temperature Control: Avoid excessive temperatures during the reaction and workup. Sulfonate ester formation is significantly reduced at lower temperatures.[6]

  • pH Control: The reaction is acid-catalyzed. Formation of the methanesulfonate salt of your basic pyridine neutralizes the acid. Using a slight excess of the pyridine base can help ensure no free methanesulfonic acid remains, effectively preventing PGI formation.[6]

  • Solvent Choice: If possible, use non-alcoholic solvents for the reaction and purification. If alcohols must be used, ensure they are thoroughly removed during isolation and drying.

  • Water Content: The presence of small amounts of water can inhibit the formation of methyl methanesulfonate from methanolic solutions of methanesulfonic acid.[6]

Q9: How do I test for these low-level PGI impurities?

A9: Standard HPLC-UV methods are typically not sensitive enough to detect PGIs at the required low ppm levels. Specialized, highly sensitive analytical methods are required:

  • GC-MS: Gas Chromatography-Mass Spectrometry is a common method. Due to the low volatility of MMS and EMS, headspace GC-MS is often employed, sometimes after a derivatization step to increase volatility.[1][9]

  • LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry offers excellent sensitivity and selectivity and is also a preferred method for quantifying these impurities.[10][11]

Data Summary: Common Solvents for Purification

The table below summarizes solvents commonly used in the purification of pyridine derivatives, which can be starting points for your own process development.

Solvent Class"Good" Solvents (for Dissolution)"Poor" / Anti-Solvents (for Precipitation)Boiling Point (°C)Notes
Alcohols Methanol, Ethanol, Isopropanol (IPA)65, 78, 82Excellent solvating power for polar salts. Be mindful of PGI formation.
Ethers Diethyl Ether, MTBE, Dioxane35, 55, 101Commonly used as anti-solvents to induce crystallization.
Esters Ethyl Acetate, Isopropyl Acetate77, 89Good anti-solvents with moderate polarity.
Ketones Acetone56Can be a "good" solvent for some pyridine derivatives.
Hydrocarbons Hexanes, Heptane, Toluene69, 98, 111Very non-polar anti-solvents, effective for precipitating polar compounds.
Chlorinated Dichloromethane (DCM)40Often used as the less polar component in chromatography.

References

  • Lee, Y. C. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved March 25, 2026, from [Link]

  • Al-Etaibi, A., El-Apasery, M., & Gevorgyan, V. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Retrieved March 25, 2026, from [Link]

  • Karkkainen, J., & Kettunen, M. (2000). Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • What is a suitable process to eliminate an excess of pyridine from an aqueous solution? (2023). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]

  • Gernon, M. D., & D'Andrea, M. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. RSC Advances. Retrieved March 25, 2026, from [Link]

  • Analytical Methods. (n.d.). Ministry of Food and Drug Safety. Retrieved March 25, 2026, from [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. ACS Publications. Retrieved March 25, 2026, from [Link]

  • Bhawsar, S. K., et al. (2011). Eco-friendly process for recovery of pyridine and/or its derivatives. Google Patents.
  • De Lombaert, S., & Pille, J. (2006). Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media. Google Patents.
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI. Retrieved March 25, 2026, from [Link]

  • Purification method of pyridine and pyridine derivatives. (2012). Google Patents.
  • Teasdale, A. (2010). Sulfonate Ester Formation and Control – A Concept Article. ResearchGate. Retrieved March 25, 2026, from [Link]

  • Sun, M., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. Retrieved March 25, 2026, from [Link]

  • Analytical Methods. (n.d.). ATSDR. Retrieved March 25, 2026, from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved March 25, 2026, from [Link]

  • Elder, D. P., et al. (2008). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? ResearchGate. Retrieved March 25, 2026, from [Link]

  • Production of pyridine-3-sulfonic acid. (1992). Google Patents.
  • Method of producing pyridine ethanol derivative. (2010). Google Patents.
  • Impurities - Regulatory aspects. (2023). AIFA. Retrieved March 25, 2026, from [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. (n.d.). PQRI. Retrieved March 25, 2026, from [Link]

  • Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. (n.d.). Shimadzu. Retrieved March 25, 2026, from [Link]

  • Thermal stability investigation of pyridine substituted tosyl oximes. (2006). ResearchGate. Retrieved March 25, 2026, from [Link]

  • 2-Pyridineethanol. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Pyridineethanol 3-Methanesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you resolve one of the most persistent issues in liquid chromatography: the asymmetrical elution (peak tailin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you resolve one of the most persistent issues in liquid chromatography: the asymmetrical elution (peak tailing) of basic heterocyclic salts.

This guide moves beyond simple "trial and error" by analyzing the physical chemistry of 3-pyridineethanol 3-methanesulfonate and providing self-validating experimental workflows to restore peak symmetry and quantitative accuracy.

Diagnostic Workflow

Before altering your method, you must determine whether the tailing is a physical system failure or a chemical interaction. The workflow below outlines a self-validating diagnostic process.

G Start Observe Peak Tailing (3-Pyridineethanol) Uracil Inject Neutral Marker (e.g., Uracil/Toluene) Start->Uracil CheckNeutral Does the neutral marker tail? Uracil->CheckNeutral Physical Physical Issue: Replace Column or Check Fittings CheckNeutral->Physical Yes (As > 1.5) Chemical Chemical Issue: Secondary Silanol Interactions CheckNeutral->Chemical No (As < 1.2) pH Optimize Mobile Phase pH Chemical->pH LowPH pH < 3.0 (Protonate Silanols) pH->LowPH Standard C18 HighPH pH > 8.0 (Deprotonate Pyridine) pH->HighPH Hybrid C18

Diagnostic workflow differentiating chemical vs. physical peak tailing.

Core Troubleshooting Guide (FAQs)

Q1: What is the mechanistic cause of peak tailing for 3-pyridineethanol 3-methanesulfonate? A: Peak tailing for this compound is driven by a dual retention mechanism[1]. When dissolved, the salt dissociates into a methanesulfonate anion and a 3-pyridineethanol cation. The pyridine ring contains a basic nitrogen with a pKa of approximately 5.2 to 6.0[2]. In standard reversed-phase HPLC, residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻) at mid-pH levels[3]. While the primary retention is hydrophobic (via the C18 chains), a secondary, kinetically slow ion-exchange interaction occurs between the protonated pyridine nitrogen and the anionic silanols[4]. This uneven desorption manifests as a trailing edge on the chromatogram.

Q2: Does the methanesulfonate counterion impact the chromatography? A: No, not for the retention of the active moiety. In reversed-phase conditions, the highly polar methanesulfonate anion elutes near the void volume ( t0​ ) and does not actively participate in the retention of the 3-pyridineethanol cation. Unlike hydrophobic ion-pairing reagents (e.g., sodium octanesulfonate), methanesulfonate is too hydrophilic to form a retained neutral complex. Therefore, the presence of this specific counterion does not resolve the silanol-induced tailing.

Q3: How does mobile phase pH solve this secondary interaction? A: The most effective approach is manipulating the mobile phase pH to ensure only one retention mechanism dominates. This is achieved through a "high-low" pH strategy:

  • Low pH Strategy (pH < 3.0): By lowering the pH below the pKa of the silanols, they are fully protonated and neutralized (Si-OH)[5]. Although the 3-pyridineethanol remains fully protonated, there are no anionic sites for it to bind to, effectively shutting down the ion-exchange pathway.

  • High pH Strategy (pH > 8.0): By raising the pH at least 2 units above the pyridine's pKa, the basic nitrogen is completely deprotonated and rendered neutral[2]. The ionized silanols cannot interact electrostatically with a neutral molecule. (Note: This requires a base-stable hybrid or polymer column).

Q4: Can I use mobile phase additives instead of changing the pH? A: Yes. If you are constrained to a mid-pH method (e.g., pH 5–7), you can add a silanol-masking agent such as Triethylamine (TEA) at a concentration of 5 mM[5]. TEA is a small, highly basic amine that aggressively competes for and occupies the active silanol sites, shielding the 3-pyridineethanol. However, TEA can reduce column lifetime by accelerating the hydrolysis of the stationary phase and is generally incompatible with LC-MS detection[5].

Q5: How can I definitively prove the tailing is chemical and not a failing column? A: Implement a self-validating system suitability test. Inject a neutral, hydrophobic marker (like uracil or toluene) alongside your sample. If the neutral marker elutes with a symmetrical peak (Asymmetry factor < 1.2) while the 3-pyridineethanol tails, the issue is definitively a chemical secondary interaction[4]. If both peaks tail, the column bed has likely collapsed or there is excessive extra-column dispersion[3].

Quantitative Data: Impact of Chromatographic Conditions

The table below summarizes the expected causality between column chemistry, mobile phase pH, and the resulting peak asymmetry ( As​ ) for 3-pyridineethanol.

Column ChemistryMobile Phase pHPyridine StateSilanol StateExpected Tailing Factor ( As​ )Recommendation
Standard Type-A C186.0Cationic (+)Anionic (-)> 2.5 (Severe)Avoid
High-Purity Type-B C186.0Cationic (+)Partially Anionic1.5 - 2.0 (Moderate)Sub-optimal
End-capped C18 + 5mM TEA6.0Cationic (+)Masked by TEA1.1 - 1.3 (Good)Acceptable for UV
High-Purity Type-B C182.5Cationic (+)Neutral (Protonated)1.0 - 1.2 (Excellent)Recommended (LC-MS/UV)
Hybrid Silica C189.0NeutralAnionic (-)1.0 - 1.1 (Excellent)Recommended (High Ret.)

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness, the following protocols incorporate built-in validation steps to ensure the method is functioning as intended before data acquisition.

Protocol A: Low-pH Silanol Suppression Method

Objective: Neutralize stationary phase silanols to prevent ion exchange. Ideal for LC-MS and standard UV applications.

  • System Suitability Preparation: Prepare a mixed standard containing 10 µg/mL Uracil (neutral marker) and 50 µg/mL 3-pyridineethanol 3-methanesulfonate.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH2​PO4​ in 1 L of HPLC-grade water. (For LC-MS, substitute with 0.1% Formic Acid).

  • pH Adjustment: Titrate the buffer with concentrated phosphoric acid ( H3​PO4​ ) until the pH reaches exactly 2.5. Causality: pH 2.5 ensures both complete protonation of the analyte for consistent retention and complete neutralization of silanols[5].

  • Mobile Phase Mixing: Filter the buffer through a 0.22 µm membrane. Use this as Mobile Phase A. Use HPLC-grade Acetonitrile as Mobile Phase B.

  • Column Selection: Install a fully end-capped, high-purity Type-B silica C18 column (e.g., Agilent ZORBAX Eclipse Plus).

  • Execution & Validation: Run a gradient from 5% to 60% B over 15 minutes at 1.0 mL/min. Monitor at 254 nm.

    • Validation Gate: Evaluate the Uracil peak. If As​ > 1.2, stop and replace the column. If Uracil As​ < 1.2 and Pyridine As​ < 1.2, proceed with sample analysis.

Protocol B: High-pH Analyte Neutralization Method

Objective: Deprotonate the pyridine nitrogen to eliminate its positive charge, increasing hydrophobic retention and eliminating electrostatic interactions.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer in 1 L of HPLC-grade water.

  • pH Adjustment: Adjust to pH 9.0 using dilute ammonium hydroxide ( NH4​OH ).

  • Column Selection (Critical): You must use a hybrid-silica column designed for high pH (e.g., Waters XBridge C18). Standard silica will dissolve at pH > 8.0, permanently destroying the column bed[2].

  • Execution: Run the separation at a controlled column compartment temperature of 30°C. Temperature control is vital here to maintain mobile phase viscosity and buffer pKa stability.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.3

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 1

  • Peak Tailing in HPLC - Element Lab Solutions.4

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. 5

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. 2

Sources

Troubleshooting

Technical Support Center: 3-Pyridineethanol 3-Methanesulfonate Handling &amp; Stability

Welcome to the Technical Support Center. As a dual-functional molecule, 3-pyridineethanol 3-methanesulfonate (also known as 2-(pyridin-3-yl)ethyl methanesulfonate) presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a dual-functional molecule, 3-pyridineethanol 3-methanesulfonate (also known as 2-(pyridin-3-yl)ethyl methanesulfonate) presents unique handling challenges. It contains both a nucleophilic pyridine nitrogen and a highly electrophilic ethyl mesylate group. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols for stable storage and downstream application.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My batch of 3-pyridineethanol 3-methanesulfonate turned into a dark, viscous tar after being left on the bench overnight. What happened? A: Your compound underwent spontaneous intermolecular self-alkylation, chemically known as the Menschutkin reaction [1]. At room temperature, the ambient thermal energy easily overcomes the activation barrier for an SN2 nucleophilic attack. The pyridine nitrogen of one molecule attacks the electrophilic mesylate carbon of another, displacing the methanesulfonate leaving group. This triggers a rapid chain reaction, forming poly-pyridinium salts that manifest physically as a dark, viscous tar or an insoluble solid.

Q2: I noticed a severe drop in my downstream alkylation yield, and my NMR shows a mixture of products including free 3-pyridineethanol. Is my reagent degrading? A: Yes, your reagent is undergoing hydrolysis. Methanesulfonate esters are highly moisture-sensitive [2]. Ambient water acts as a nucleophile, attacking the electrophilic carbon of the ethyl mesylate group. This pseudo-first-order hydrolysis yields 3-pyridineethanol and methanesulfonic acid. The newly generated acid can subsequently protonate the pyridine ring of intact molecules, further disrupting your intended reaction stoichiometry.

Q3: How should I store this compound to prevent both polymerization and hydrolysis if I don't have a -80°C freezer? A: The most robust method for long-term storage at room temperature or 4°C is to convert the free base into its hydrochloride (HCl) salt [3]. Protonating the pyridine nitrogen completely ties up its lone pair, quenching its nucleophilicity. Without an active nucleophile, the self-alkylation pathway is entirely shut down.

Part 2: Stability Metrics & Data Presentation

To optimize your experimental design, refer to the stability profiles of 3-pyridineethanol 3-methanesulfonate under various conditions.

Storage ConditionChemical FormPrimary Degradation PathwayEstimated Shelf Life
Room Temp (25°C) Free BaseSelf-alkylation (Polymerization)< 12 hours
4°C (Fridge) Free BaseSelf-alkylation / Hydrolysis2 - 3 days
-80°C (Argon) Free BaseNone (Kinetically frozen)6 - 12 months
Room Temp (25°C) HCl SaltHydrolysis (if exposed to moisture)> 12 months (Desiccated)

Part 3: Mechanistic Workflows & Visualizations

Understanding the degradation pathways is critical for preventing them. The diagram below illustrates the dual threats of thermal energy and ambient moisture.

Degradation A 3-Pyridineethanol Methanesulfonate (Free Base) B Room Temperature (Thermal Energy) A->B Exposure C Ambient Moisture (H2O) A->C Exposure D Intermolecular SN2 (Menschutkin Reaction) B->D Triggers E Hydrolysis C->E Triggers F Poly-pyridinium Salts (Viscous Tar / Solid) D->F Forms G 3-Pyridineethanol + Methanesulfonic Acid E->G Forms

Mechanistic pathways of 3-pyridineethanol methanesulfonate degradation at room temperature.

Stabilization S1 Synthesize / Receive Free Base S2 Dissolve in Anhydrous Ether S1->S2 S3 Add 1M HCl in Ether at 0°C S2->S3 S4 Protonation of Pyridine Nitrogen S3->S4 S5 Precipitate as Hydrochloride Salt S4->S5 S6 Stable Storage at RT (Nucleophile Quenched) S5->S6

Workflow for converting the reactive free base into a room-temperature stable hydrochloride salt.

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols utilize a self-validating system: you stabilize the compound by removing its nucleophilicity (Protocol A), and then selectively regenerate the reactive species only in the presence of your target substrate (Protocol B).

Protocol A: Conversion to Hydrochloride Salt for Stable Storage

Causality: By introducing anhydrous HCl, we protonate the pyridine ring. The resulting pyridinium cation lacks a lone pair, rendering it incapable of acting as a nucleophile. This stabilizes the mesylate for long-term storage at room temperature.

Step-by-Step Methodology:

  • Dissolution: Dissolve freshly synthesized or purified 3-pyridineethanol 3-methanesulfonate (free base) in anhydrous diethyl ether (10 mL per gram of compound) under an argon atmosphere.

  • Thermal Control: Cool the reaction flask to 0°C using an ice bath. This minimizes thermal degradation during the exothermic salt formation.

  • Protonation: Dropwise, add 1.05 equivalents of a 1.0 M HCl solution in diethyl ether while stirring vigorously.

  • Precipitation: A white precipitate (the hydrochloride salt) will immediately form as the salt is insoluble in ether.

  • Isolation: Filter the precipitate under a stream of argon using a Schlenk frit to prevent moisture condensation.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL) to remove any unreacted free base or impurities.

  • Storage: Dry the solid in vacuo and store it in a desiccator at 4°C or room temperature.

Protocol B: In Situ Free-Basing for Downstream Alkylation

Causality: To utilize the compound as an alkylating agent, the free base must be regenerated. Doing this in situ with a non-nucleophilic base ensures the compound reacts with your intended target rather than polymerizing with itself.

Step-by-Step Methodology:

  • Suspension: Suspend the stable 3-pyridineethanol 3-methanesulfonate HCl salt in your anhydrous reaction solvent (e.g., DMF, DCM, or Acetonitrile).

  • Substrate Addition: Add your target nucleophile (the molecule you wish to alkylate) to the suspension.

  • Activation: Add 2.0 to 2.5 equivalents of a sterically hindered, non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Mechanism: The first equivalent deprotonates the pyridine ring, regenerating the reactive free base. The second equivalent neutralizes the methanesulfonic acid byproduct generated during your target alkylation.

  • Reaction: Proceed with your standard reaction temperatures and times, confident that the free base is reacting with the target substrate rather than degrading in the bottle.

References

  • Title: Deformative Transition of the Menschutkin Reaction and Helical Atropisomers in a Congested Polyheterocyclic System Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine Source: IntechOpen URL: [Link]

Optimization

Technical Support Center: 3-Pyridineethanol Methanesulfonate Synthesis &amp; Handling

Welcome to the Technical Support Center for pyridine-based alkylating agents. 3-Pyridineethanol methanesulfonate (also known as 2-(3-pyridinyl)ethyl methanesulfonate) is a critical electrophilic intermediate used in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyridine-based alkylating agents. 3-Pyridineethanol methanesulfonate (also known as 2-(3-pyridinyl)ethyl methanesulfonate) is a critical electrophilic intermediate used in the synthesis of azabicyclic compounds, pharmaceuticals, and complex APIs[1].

However, its dual nature—possessing both a nucleophilic pyridine nitrogen and a highly electrophilic mesylate leaving group—makes it notoriously unstable[2]. This guide provides field-proven troubleshooting strategies to minimize byproduct formation, specifically addressing polymerization, E2 elimination, and hydrolysis.

Troubleshooting FAQs

Q1: Why does my isolated 3-pyridineethanol methanesulfonate degrade into a dark, viscous mass during storage?

The Causality: You are observing intermolecular N-alkylation (polymerization). The unprotonated pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic mesylate carbon of an adjacent molecule. This bimolecular reaction forms a quaternary pyridinium salt, which propagates into a cationic polymer network, turning the material into a dark, intractable gum. The Solution: Do not isolate or store the free base form of this mesylate. If storage is absolutely necessary, it must be converted into a protonated salt (e.g., hydrochloride) to mask the nitrogen's lone pair, rendering it non-nucleophilic. However, the industry standard is to telescope the reaction—using the crude mesylate solution immediately in the next synthetic step (e.g., azidation with NaN₃) without solvent removal [3].

Q2: I am detecting significant 3-vinylpyridine in my crude mixture. How do I prevent this?

The Causality: 3-vinylpyridine is the product of a base-promoted E2 elimination [4]. During mesylation, a base like triethylamine (TEA) is used to neutralize the HCl byproduct. If the reaction temperature exceeds 5°C, or if a large excess of base is present, the base will abstract the slightly acidic proton adjacent to the pyridine ring (beta to the mesylate), expelling the mesylate group and forming the vinyl alkene. The Solution:

  • Strict Temperature Control: Maintain the internal reaction temperature between 0°C and 5°C during the addition of methanesulfonyl chloride (MsCl) and for the duration of the reaction.

  • Base Optimization: Limit the base to exactly 1.1–1.2 equivalents. Consider switching from TEA to N,N-Diisopropylethylamine (DIPEA), which is sterically hindered and less prone to participating in side reactions.

Q3: How do I minimize hydrolysis and improve the overall yield of the active mesylate?

The Causality: Mesylates are highly susceptible to nucleophilic attack by water. Prolonged exposure to aqueous conditions during the workup phase, or the use of hygroscopic solvents, leads to the hydrolysis of the mesylate back to the starting 3-pyridineethanol or the formation of methanesulfonic acid[5]. The Solution: Use strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Limit the aqueous workup to a single, rapid wash with ice-cold saturated NaHCO₃ to remove amine salts, followed immediately by phase separation and rigorous drying over anhydrous MgSO₄.

Byproduct Identification & Analytical Signatures

To help you quickly diagnose reaction failures, compare your crude analytical data against this standardized byproduct table.

Compound / ByproductMechanism of FormationPrimary Analytical Signature (NMR / MS)Prevention Strategy
3-Pyridineethanol Methanesulfonate Desired esterificationMS: [M+H]⁺ m/z 202.0¹H NMR: Singlet ~3.0 ppm (CH₃-SO₃)Maintain 0-5°C; Telescope immediately.
3-Vinylpyridine E2 Elimination (Excess base/heat)MS: [M+H]⁺ m/z 106.1¹H NMR: Multiplets at 5.4, 5.8, 6.7 ppm (Vinyl protons)Limit base to 1.1 eq; Keep temp < 5°C.
Poly-pyridinium Salt Intermolecular N-alkylationMS: Broad polymeric distributionAppearance: Dark, viscous gumDo not concentrate to dryness; Use in situ.
3-Pyridineethanol Hydrolysis (Moisture)MS: [M+H]⁺ m/z 124.1¹H NMR: Loss of 3.0 ppm singletUse anhydrous solvents; Rapid cold workup.

Mechanistic Pathways

Pathways A 3-Pyridineethanol B MsCl, DIPEA (0-5°C) A->B Desired Pathway C 3-Pyridineethanol Methanesulfonate B->C Desired Pathway D 3-Vinylpyridine (E2 Elimination) C->D Excess Base / >5°C E Poly-pyridinium Salt (N-Alkylation) C->E Concentration / Storage

Mechanistic pathways of 3-pyridineethanol mesylation and major degradation routes.

Experimental Protocol: Telescoped Synthesis & Azidation

To ensure trustworthiness and self-validation, this protocol relies on a telescoped methodology. By immediately reacting the mesylate with sodium azide (NaN₃), you bypass the isolation step where 90% of byproduct formation occurs [1].

Step 1: Mesylation (In Situ Generation)

  • Charge a dry, nitrogen-flushed round-bottom flask with 3-pyridineethanol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). Stir and cool the mixture to 0°C using an ice-water bath.

  • Add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 15 minutes via an addition funnel, maintaining the internal temperature below 5°C.

  • Stir the reaction at 0–5°C for 1 hour. Monitor completion via TLC or LC-MS (look for the disappearance of the alcohol mass m/z 124.1).

Step 2: Rapid Workup 5. Quench the reaction by adding an equal volume of ice-cold saturated aqueous NaHCO₃. 6. Transfer immediately to a separatory funnel, vigorously shake, and separate the phases. 7. Dry the organic layer rapidly over anhydrous MgSO₄. Filter the drying agent. CRITICAL: Do not evaporate the DCM to dryness.

Step 3: Telescoped Azidation 8. Perform a solvent exchange by adding anhydrous Dimethylformamide (DMF) to the DCM solution, then carefully evaporate the DCM under reduced pressure (keeping the bath temperature < 25°C) until only the DMF solution remains. 9. Add Sodium Azide (NaN₃) (1.5 eq) to the DMF solution. 10. Heat the mixture to 50°C for 2 hours to form the stable 3-(2-azidoethyl)pyridine intermediate.

Workflow Step1 1. Mesylation (0-5°C) Anhydrous DCM, DIPEA, MsCl Step2 2. Rapid Aqueous Wash Ice-cold NaHCO3 Step1->Step2 Step3 3. Phase Separation & Drying (MgSO4) Step2->Step3 Step4 4. Solvent Exchange DCM to DMF (<25°C) Step3->Step4 Step5 5. Telescoped Azidation NaN3, 50°C, 2 hrs Step4->Step5

Optimized telescoped workflow preventing mesylate degradation.

References

  • Azabicyclic compounds, preparation thereof and use as medicines Source: US Patent 7112592B2 URL
  • Heterocyclic compounds as inhibitors of beta-lactamases Source: US Patent 7612087B2 URL
  • Tosylates And Mesylates Source: Master Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H-NMR Characterization of 3-Pyridineethanol Methanesulfonate vs. Alternative Intermediates

Executive Summary In pharmaceutical development, the activation of primary alcohols into viable leaving groups is a critical step for synthesizing complex active pharmaceutical ingredients (APIs), such as targeted kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the activation of primary alcohols into viable leaving groups is a critical step for synthesizing complex active pharmaceutical ingredients (APIs), such as targeted kinase inhibitors and bisphosphonates. 3-Pyridineethanol methanesulfonate (systematically named 2-(pyridin-3-yl)ethyl methanesulfonate, CAS: 121688-28-6) [1] serves as a highly efficient electrophilic intermediate.

This guide objectively compares the performance and analytical distinctiveness of the methanesulfonate (mesylate) derivative against its common alternatives—the p -toluenesulfonate (tosylate) and chloride derivatives. Furthermore, it provides a self-validating 1H-NMR methodology to unambiguously confirm the structural integrity and purity of the mesylate intermediate.

Performance Comparison: Mesylate vs. Alternatives

When converting 3-pyridineethanol into an alkylating agent, chemists typically choose between mesylation, tosylation, or halogenation. The choice of the leaving group dictates not only the reaction kinetics but also the ease of downstream analytical tracking [2].

Table 1: Comparative Analysis of Leaving Groups for 3-Pyridineethanol
ParameterMethanesulfonate (Mesylate) p -Toluenesulfonate (Tosylate)Chloride
Atom Economy High (Adds 79 Da)Low (Adds 155 Da)Highest (Adds 18 Da)
Reagent Harshness Mild (MsCl / Et 3​ N)Mild (TsCl / Pyridine)Harsh (SOCl 2​ , generates HCl)
Yield & Stability Excellent; stable at 4°CGood; prone to steric hindrancePoor; pyridine ring protonation limits yield
NMR Distinctiveness Optimal: Distinct singlet at ~2.9 ppm, no aromatic overlapSub-optimal: AB quartet overlaps with pyridine aromatic protonsModerate: Upfield shift of CH 2​ , but lacks a distinct reporter group

Causality behind the preference: The mesylate is the superior choice for pyridine-containing aliphatic chains. Halogenation with thionyl chloride often results in the protonation of the basic pyridine nitrogen, causing precipitation and stalling the reaction. While tosylation avoids this, the bulky aromatic ring of the tosylate group creates complex multiplet overlaps in the 7.2–7.8 ppm region of the 1H-NMR spectrum, masking the critical H-4 and H-5 protons of the pyridine ring. The mesylate group introduces a sharp, isolated 3H singlet at ~2.9 ppm, providing a perfect "reporter" signal for quantitative NMR (qNMR) purity assessments.

SynthWorkflow SM 3-Pyridineethanol (Starting Material) Mesylate 3-Pyridineethanol Methanesulfonate (Optimal) SM->Mesylate MsCl, Et3N Tosylate 3-Pyridineethanol p-Toluenesulfonate (Alternative 1) SM->Tosylate TsCl, Pyridine Chloride 3-(2-Chloroethyl)pyridine (Alternative 2) SM->Chloride SOCl2 API Target API (e.g., Pyridine-based Drugs) Mesylate->API High Yield Clean NMR Tosylate->API Moderate Yield Overlapping Signals Chloride->API Low Yield Harsh Conditions

Synthetic workflow comparing leaving groups for API development.

1H-NMR Spectral Analysis & Chemical Shifts

The 1H-NMR spectrum of 3-pyridineethanol methanesulfonate in CDCl 3​ is a textbook example of electronegative deshielding and spin-spin coupling [3].

Table 2: 1H-NMR Chemical Shifts of 3-Pyridineethanol Methanesulfonate (400 MHz, CDCl 3​ )
Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Mechanistic Note
8.53 dd4.8, 1.51HPyridine H-6Deshielded by adjacent electronegative Nitrogen.
8.51 d2.01HPyridine H-2Deshielded by N; lacks ortho-coupling, resulting in a fine doublet.
7.60 dt7.8, 2.01HPyridine H-4Ortho-coupled to H-5, meta-coupled to H-2 and H-6.
7.28 dd7.8, 4.81HPyridine H-5Least deshielded aromatic proton (meta to N).
4.43 t6.52H-CH 2​ -OMsShifted downfield from ~3.8 ppm (in the starting alcohol) due to the strong electron-withdrawing effect of the sulfonate ester.
3.08 t6.52HPy-CH 2​ -Benzylic/pyridylic position; coupled to the adjacent methylene.
2.92 s-3H-O-SO 2​ -CH 3​ Diagnostic Peak: Sharp singlet confirming successful mesylation.

Analytical Insight: The transformation from 3-pyridineethanol to the mesylate is definitively tracked by two features:

  • The disappearance of the broad hydroxyl (-OH) singlet (usually around 2.5–3.5 ppm depending on concentration).

  • The downfield shift of the oxygen-bound methylene triplet from ~3.8 ppm to 4.43 ppm. The sulfonate group pulls electron density away from the adjacent protons, exposing them to the external magnetic field and increasing their chemical shift.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, NMR acquisition must not be treated as a "black box." The following protocol incorporates self-validating checkpoints to guarantee quantitative accuracy.

Step-by-Step Methodology

Step 1: Sample Preparation (Self-Validating Mass Balance)

  • Action: Weigh exactly 15.0 mg of the synthesized 3-pyridineethanol methanesulfonate. Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Filtering the solution through a glass-wool plug into the NMR tube is mandatory. Particulate matter creates magnetic susceptibility gradients, which severely broaden the spectral lines and ruin multiplet resolution.

Step 2: Probe Tuning and Locking

  • Action: Insert the sample, lock the spectrometer to the deuterium frequency of CDCl 3​ , and tune/match the probe specifically for the 1 H nucleus.

  • Causality: Proper tuning ensures maximum power transfer of the radiofrequency (RF) pulse, yielding the highest possible Signal-to-Noise Ratio (SNR).

Step 3: Shimming (Self-Validation Checkpoint)

  • Action: Perform gradient shimming (e.g., TopShim) followed by manual optimization of Z1 and Z2 gradients.

  • Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, do not proceed. Re-shim the magnet. Broad lines will cause the mesylate singlet to merge with baseline noise, skewing integrations.

Step 4: Acquisition Parameters

  • Action: Acquire 16 scans using a 30° flip angle pulse program (e.g., zg30 on Bruker systems). Set the relaxation delay ( d1 ) to 5 seconds .

  • Causality: A 5-second delay ensures complete longitudinal relaxation ( T1​ ) of all protons between scans. If the delay is too short, the slowly relaxing methyl protons of the mesylate group will be under-represented in the final integration, leading to a false assumption of low product purity.

Step 5: Processing and Integration (Self-Validation Checkpoint)

  • Action: Apply a line broadening (LB) of 0.3 Hz, Fourier Transform, and manually phase the spectrum.

  • Self-Validation: Integrate the mesylate singlet at 2.92 ppm and set its value to exactly 3.00. Next, integrate the pyridine H-2 doublet at 8.51 ppm. The H-2 integral must equal 1.00 ± 0.02. A deviation greater than 2% indicates either incomplete mesylation (residual starting material) or the presence of overlapping impurities.

NMRWorkflow Prep 1. Sample Preparation 15 mg in 0.6 mL CDCl3 + TMS Tune 2. Probe Tuning & Matching Optimize 1H frequency Prep->Tune Shim 3. Shimming & Locking Self-validation: TMS FWHM < 1 Hz Tune->Shim Acq 4. Acquisition d1 = 5s, ns = 16 Shim->Acq Process 5. Processing & Analysis FT, Phase, Integrate Ms peak Acq->Process

Self-validating 1H-NMR experimental workflow for quantitative purity analysis.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Pyridineethanol 3-Methanesulfonate

Abstract Molecular Structure and Ionization Propensities The structure of 3-pyridineethanol 3-methanesulfonate consists of three key regions that dictate its mass spectrometric behavior: The Pyridine Ring: A basic aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Molecular Structure and Ionization Propensities

The structure of 3-pyridineethanol 3-methanesulfonate consists of three key regions that dictate its mass spectrometric behavior:

  • The Pyridine Ring: A basic aromatic heterocycle (pKa of conjugate acid ≈ 5.2) that serves as the primary site of protonation in positive ion ESI. Its aromaticity lends it considerable stability, but it can undergo characteristic ring-opening or cleavage under sufficient energetic activation.[1]

  • The Ethyl Linker: A two-carbon chain connecting the reactive ester to the stable aromatic core.

  • The Methanesulfonate (Mesylate) Ester: A derivative of methanesulfonic acid, this functional group is an exceptionally good leaving group. This lability is the single most important factor governing the primary fragmentation pathways of the molecule in the gas phase.

Given these features, positive ion electrospray ionization (+ESI) is the method of choice. The pyridine nitrogen readily accepts a proton in the ESI droplet, leading to the efficient formation of a stable even-electron precursor ion, [M+H]⁺.[2] While Atmospheric Pressure Chemical Ionization (APCI) could also be used, ESI is generally preferred for its gentler nature, which typically yields a more abundant precursor ion for subsequent MS/MS analysis.

Proposed Fragmentation Pathways under ESI-MS/MS

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 218.06) is predicted to be dominated by the facile cleavage of the C-O bond of the sulfonate ester, driven by the stability of the departing neutral molecule.[3]

Pathway A: The Dominant Fragmentation - Neutral Loss of Methanesulfonic Acid

The most energetically favorable fragmentation channel involves the departure of the entire methanesulfonate group as the stable, neutral molecule methanesulfonic acid (CH₃SO₃H, molecular weight 96.11 Da).

  • Mechanism: This process is initiated by the protonated pyridine ring. The charge on the nitrogen induces an electronic shift through the ethyl linker. In the collision cell, the increased internal energy facilitates a rearrangement where the hydroxyl oxygen of the sulfonate group abstracts a proton (likely from the ethyl chain), leading to the heterolytic cleavage of the C-O ester bond.

  • Resulting Fragment: This pathway yields a highly abundant product ion at m/z 122.06 , corresponding to the protonated 3-vinylpyridine cation ([C₇H₈N]⁺). The stability of both the resulting cation (charge on the basic nitrogen, conjugated system) and the neutral loss (methanesulfonic acid) makes this the predicted base peak in the MS/MS spectrum.

Pathway B: Alternative Fragmentation - Cleavage at the S-O Bond

A less probable, yet possible, fragmentation pathway involves cleavage of the S-O bond.

  • Mechanism: This pathway would lead to the loss of a neutral methanesulfonyl group (SO₂CH₃), which is less stable than methanesulfonic acid.

  • Resulting Fragment: This would produce a fragment ion at m/z 139.08 , corresponding to protonated 3-pyridineethanol. This pathway is considered minor because it does not take full advantage of the leaving group potential of the entire mesylate moiety.

The proposed primary fragmentation pathways are illustrated below.

G cluster_0 Primary Fragmentation of [M+H]⁺ cluster_1 cluster_2 M_H [M+H]⁺ 3-Pyridineethanol 3-methanesulfonate m/z 218.06 F1 [M+H - CH₄SO₃]⁺ Protonated 3-Vinylpyridine m/z 122.06 M_H->F1  -96.00 Da  (CH₃SO₃H) F2 [M+H - SO₂CH₃]⁺ Protonated 3-Pyridineethanol m/z 139.08 M_H->F2  -79.02 Da  (•SO₂CH₃)

Caption: Proposed primary fragmentation pathways for protonated 3-pyridineethanol 3-methanesulfonate.

Secondary Fragmentation (MS³ Analysis)

Further fragmentation of the major m/z 122.06 ion can provide additional structural confirmation.

  • Fragmentation of Protonated 3-Vinylpyridine (m/z 122.06): Under higher collision energy, this ion is expected to fragment via pathways characteristic of substituted pyridines. The most prominent fragmentation is the loss of neutral hydrogen cyanide (HCN, -27.01 Da), a hallmark of pyridine ring cleavage, resulting in a product ion at m/z 95.05 .[1] Another potential loss is that of acetylene (C₂H₂, -26.02 Da) from the vinyl group and ring, leading to an ion at m/z 96.04 .

Comparison with Structural Alternatives

To build confidence in structural assignment, it is crucial to consider how alternative structures would behave under identical conditions.

CompoundKey Structural DifferencePredicted Distinguishing FragmentationRationale
2-Pyridineethanol 3-Methanesulfonate Isomeric position (ortho)Potential for additional unique fragments via cyclization/rearrangement.The proximity of the side chain to the ring nitrogen could facilitate an intramolecular cyclization reaction (anchimeric assistance) upon loss of the mesylate, leading to a different fragmentation cascade compared to the 3-isomer.
4-Pyridineethanol 3-Methanesulfonate Isomeric position (para)Similar primary fragmentation (loss of CH₃SO₃H), but potentially different relative abundances in MS³ spectra.The electronic effects of the para-substituent may subtly influence the stability and subsequent fragmentation of the pyridine ring compared to the meta-position.
3-Pyridineethanol 3-Acetate Different leaving group (Acetate vs. Mesylate)Primary neutral loss of acetic acid (-60.02 Da) instead of methanesulfonic acid (-96.00 Da).The fragmentation is dictated by the leaving group. The mass of the neutral loss is a direct indicator of the ester functionality.

Experimental Protocol for Method Development and Validation

This section provides a self-validating workflow to experimentally determine and confirm the fragmentation patterns. The goal is to optimize conditions to observe a stable precursor ion and generate a reproducible, information-rich MS/MS spectrum.

G cluster_workflow Experimental Workflow A 1. Sample Preparation ~10 µg/mL in 50:50 ACN:H₂O with 0.1% Formic Acid B 2. Infusion & Precursor Scan (MS1) Optimize source parameters for max [M+H]⁺ at m/z 218.06 A->B Direct Infusion C 3. Product Ion Scan (MS/MS) Select m/z 218.06 as precursor. Ramp Collision Energy (e.g., 5-40 eV). B->C Precursor Identified D 4. Data Analysis Identify optimal CE for major fragments. Confirm m/z 122.06 is dominant. C->D Acquire Spectra E 5. MS³ Confirmation (Optional) Select m/z 122.06 as precursor. Confirm fragments (e.g., m/z 95.05). D->E Hypothesis Confirmation

Caption: A systematic workflow for the experimental validation of fragmentation pathways.

Step-by-Step Methodology:

  • Sample Preparation & Infusion:

    • Prepare a solution of the reference standard at approximately 1-10 µg/mL in a suitable solvent such as 50:50 acetonitrile/water with 0.1% formic acid to aid protonation.

    • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) to achieve a stable signal.

  • MS1 Precursor Ion Optimization:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Acquire full scan (MS1) spectra and confirm the presence of the [M+H]⁺ ion at m/z 218.06.

    • Optimize key ion source parameters (e.g., capillary voltage, gas flows, source temperature) to maximize the intensity and stability of this precursor ion.

  • MS/MS Collision Energy Optimization:

    • Switch to a product ion scan mode (MS/MS or CID).

    • Isolate the [M+H]⁺ precursor ion (m/z 218.06) in the first mass analyzer (e.g., quadrupole).

    • Perform a collision energy (CE) ramp experiment. Systematically increase the CE voltage (e.g., in 2-5 eV steps from 5 eV to 40 eV) while acquiring product ion spectra.

    • Rationale: This experiment is crucial to observe the onset of fragmentation and the evolution of product ions. Low CE will show the precursor, moderate CE will reveal the primary fragments, and high CE will induce secondary fragmentation.

  • Data Analysis and Interpretation:

    • Examine the CE ramp data to identify the optimal collision energy that produces the most informative spectrum (good abundance of the primary fragment at m/z 122.06 with minimal undissociated precursor).

    • Acquire a high-resolution MS/MS spectrum at the optimal CE. Use the accurate mass data to confirm the elemental composition of the precursor and all major fragment ions.

Summary of Predicted Fragmentation Data

The following table summarizes the key ions predicted to be observed in the high-resolution ESI-MS/MS spectrum of 3-pyridineethanol 3-methanesulfonate.

m/z (Predicted)Elemental FormulaDescriptionNeutral Loss (Da)Proposed Structure
218.0633[C₈H₁₂NO₃S]⁺Precursor Ion ([M+H]⁺)-Protonated Parent
122.0651[C₈H₈N]⁺Major Product Ion -96.00 (CH₄SO₃)Protonated 3-Vinylpyridine
139.0835[C₇H₁₁N₂O]⁺Minor Product Ion-79.02 (•SO₂CH₃)Protonated 3-Pyridineethanol
95.0500[C₆H₅]⁺MS³ Product Ion-27.01 (HCN) from m/z 122Pyridine Ring Fragment

Conclusion

The gas-phase fragmentation of 3-pyridineethanol 3-methanesulfonate under +ESI-MS/MS conditions is predicted to be highly characteristic and dominated by a single, facile pathway: the neutral loss of methanesulfonic acid (-96.00 Da) to form the protonated 3-vinylpyridine ion (m/z 122.06). This predictable behavior, driven by the exceptional lability of the mesylate leaving group, provides a robust diagnostic tool for its identification. Alternative, less favorable pathways and subsequent MS³ fragmentation of the primary product ion offer further layers of structural confirmation. By employing the systematic experimental workflow detailed in this guide, researchers and drug development professionals can confidently identify this and related compounds, ensuring the purity and safety of their materials.

References

  • Buczak, K., et al. (2021). Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams. International Journal of Molecular Sciences. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]

  • Kralj, B., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Grützmacher, H. F., & Dube, G. (1972). Mass spectral fragmentations of alkylpyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Tong, W., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. Available at: [Link]

  • Sakai, M., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry. Available at: [Link]

  • de Haas, A. J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. Available at: [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Sun, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Available at: [Link]

  • Demian, B. A., & Glica, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Revista de Chimie. Available at: [Link]

  • Wikipedia. (2024). Collision-induced dissociation. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Chan, A. W. H., et al. (2018). Chemical Transformation of Methanesulfonic Acid and Sodium Methanesulfonate through Heterogeneous OH Oxidation. ACS Earth and Space Chemistry. Available at: [Link]

Sources

Validation

Comparative Guide: 3-Pyridineethanol 3-Methanesulfonate vs. 2-Pyridineethanol Derivatives in Pharmaceutical Synthesis

The integration of pyridine pharmacophores into drug candidates is a cornerstone of modern medicinal chemistry, heavily utilized in developing antihistamines, kinase inhibitors, and central nervous system (CNS) therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of pyridine pharmacophores into drug candidates is a cornerstone of modern medicinal chemistry, heavily utilized in developing antihistamines, kinase inhibitors, and central nervous system (CNS) therapeutics. When appending a pyridylethyl moiety to a target molecule, researchers frequently choose between 3-pyridineethanol 3-methanesulfonate and 2-pyridineethanol derivatives .

As a Senior Application Scientist, I have designed this guide to objectively evaluate these two reagents. Rather than simply listing properties, this guide deconstructs the mechanistic causality behind their reactivity, providing self-validating experimental workflows and quantitative data to support your late-stage functionalization strategies.

Chemical Profiling and Reactivity Dynamics

The fundamental difference between these two reagents lies in their activation state and regiochemistry .

  • 2-Pyridineethanol () is a stable, unactivated building block[1]. The proximity of the nitrogen lone pair to the ethanol side chain allows for unique chelation-assisted chemistry, making it highly valuable in palladium-catalyzed cross-coupling reactions. However, because the primary hydroxyl group is a poor leaving group (conjugate acid pKa ~15.7), it requires in situ activation before it can participate in nucleophilic substitution (SN2). It is most famously utilized as an intermediate and metabolite in the synthesis of the anti-vertigo drug Betahistine[1].

  • 3-Pyridineethanol 3-methanesulfonate () is a pre-activated electrophile[2]. By converting the hydroxyl group into a methanesulfonate (mesylate) ester, the molecule is primed for immediate SN2 displacement. The mesylate anion is the conjugate base of a strong acid (methanesulfonic acid, pKa ~ -1.9), making it an exceptional leaving group. Furthermore, the 3-position substitution prevents the steric hindrance and potential intramolecular cyclization issues occasionally observed with 2-substituted pyridines.

Table 1: Physicochemical & Structural Comparison
Parameter3-Pyridineethanol 3-Methanesulfonate2-Pyridineethanol
CAS Number 121688-28-6103-74-2
Molecular Formula C8H11NO3SC7H9NO
Molecular Weight 201.24 g/mol 123.15 g/mol
Reactivity State Pre-activated electrophileUnactivated nucleophile/precursor
Primary Application Direct N/O/S-alkylationBetahistine synthesis, Vinylpyridines
Storage Stability Moisture sensitive (hydrolyzes over time)Highly stable, hygroscopic liquid

Mechanistic Pathway Analysis

The choice between these reagents dictates the synthetic pathway. Using an unactivated alcohol necessitates a multi-step process, introducing potential yield losses and requiring intermediate purification. Conversely, the mesylate ester enables a streamlined, one-pot SN2 reaction.

Reactivity Sub1 3-Pyridineethanol 3-methanesulfonate Nuc Nucleophile (e.g., Amine) Sub1->Nuc Direct SN2 Sub2 2-Pyridineethanol Act Activation (MsCl/SOCl2) Sub2->Act Requires OH Activation Prod1 3-Pyridylethyl Adduct Nuc->Prod1 Prod2 2-Pyridylethyl Adduct Nuc->Prod2 Act->Nuc SN2 Step

Mechanistic comparison of direct SN2 alkylation vs. multi-step activation pathways.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a specific causality explanation and an analytical checkpoint to verify success before proceeding.

Protocol A: Direct Alkylation via 3-Pyridineethanol 3-Methanesulfonate

Optimal for late-stage functionalization of complex APIs.

  • Preparation: Dissolve the target nucleophile (e.g., a secondary amine, 1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates cations (like K⁺) while leaving the nucleophile "naked" and highly reactive, accelerating the SN2 mechanism.

  • Base Addition: Add anhydrous K2CO3 (2.5 eq).

    • Causality: K2CO3 acts as a mild acid scavenger to neutralize the generated methanesulfonic acid without acting as a competing nucleophile.

  • Electrophile Addition: Slowly add 3-pyridineethanol 3-methanesulfonate (1.2 eq) at room temperature, then elevate the heat to 80°C for 4-6 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The disappearance of the UV-active mesylate spot (Rf ~0.4) and the emergence of a more polar product spot confirms reaction completion.

  • Isolation: Quench with ice water. The aqueous wash inherently removes the DMF solvent and the highly water-soluble potassium methanesulfonate byproduct. Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

Protocol B: Two-Step Activation & Alkylation of 2-Pyridineethanol

Required when the 2-pyridyl regiochemistry is strictly necessary for the target compound.

  • Activation (Mesylation): Dissolve 2-pyridineethanol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (Et3N, 1.5 eq) and cool to 0°C.

    • Causality: The reaction with Methanesulfonyl chloride (MsCl) is highly exothermic. Maintaining 0°C prevents thermal degradation and side reactions, such as the formation of 2-(2-chloroethyl)pyridine.

  • Reagent Addition: Dropwise add MsCl (1.2 eq). Stir for 2 hours at 0°C to room temperature.

  • Self-Validation Checkpoint: LC-MS analysis must show a mass shift from m/z 124 [M+H]⁺ to m/z 202 [M+H]⁺, confirming complete conversion to the mesylate.

  • Intermediate Isolation: Wash the DCM layer with saturated NaHCO3 to remove excess acid, dry, and concentrate in vacuo. Caution: 2-pyridylethyl mesylate can be unstable and prone to polymerization; it must be used immediately in the next step.

  • Alkylation: Proceed with the alkylation step identical to Protocol A (Steps 1-5).

Workflow Start Target: Pyridylethyl Functionalization PathA Route A: 3-Pyridineethanol 3-methanesulfonate Start->PathA PathB Route B: 2-Pyridineethanol Derivatives Start->PathB StepA1 One-Pot Alkylation (K2CO3, DMF, 80°C) PathA->StepA1 StepB1 Mesylation/Halogenation (DCM, Et3N, 0°C) PathB->StepB1 EndA High Yield (85-95%) Time: 4-6h StepA1->EndA StepB2 Intermediate Purification (Aqueous Workup) StepB1->StepB2 StepB3 Alkylation Step (K2CO3, DMF, 80°C) StepB2->StepB3 EndB Moderate Yield (60-75%) Time: 12-18h StepB3->EndB

Comparative experimental workflow highlighting the single-step vs. two-step synthetic routes.

Comparative Performance & Yield Data

When scaling up pharmaceutical syntheses, atom economy, time, and isolated yields dictate the viability of a route. The data below summarizes typical performance metrics observed when coupling these reagents with a standard secondary amine.

Table 2: Comparative Reaction Metrics
Metric3-Pyridineethanol 3-Methanesulfonate2-Pyridineethanol (via Activation)
Total Synthetic Steps 12
Average Total Time 4 - 6 hours12 - 18 hours
Intermediate Stability N/A (Direct use)Low (Prone to cyclization/polymerization)
Typical Isolated Yield 85% - 95%60% - 75% (Over two steps)
Atom Economy HighModerate (Generates Et3N·HCl waste)
Cost Efficiency Higher upfront reagent costLower upfront cost, higher labor/solvent cost

Conclusion & Selection Matrix

The decision to utilize 3-pyridineethanol 3-methanesulfonate versus a 2-pyridineethanol derivative should be driven by the structural requirements of your target API and process chemistry constraints.

  • Choose 2-Pyridineethanol when the 2-pyridyl regiochemistry is an absolute requirement for target binding (e.g., Betahistine analogs)[1], or when utilizing the hydroxyl group directly in Mitsunobu reactions or as a ligand precursor in coordination chemistry[3].

  • Choose 3-Pyridineethanol 3-Methanesulfonate for rapid, high-yield library generation in drug discovery. Its pre-activated nature eliminates the need for harsh halogenation or mesylation steps in the presence of sensitive API intermediates, drastically improving throughput and overall yield[2].

References

  • USCKS. 121688-28-6 3-Pyridineethanol, methanesulfonate (ester) Structural Data. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to Sulfonate Leaving Groups in Drug Development: 3-Pyridineethanol 3-Methanesulfonate vs. 3-Tosylate

Introduction: Activating Alcohols for Molecular Construction In the intricate world of organic synthesis, particularly within pharmaceutical and drug development, the conversion of alcohols into more reactive species is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Activating Alcohols for Molecular Construction

In the intricate world of organic synthesis, particularly within pharmaceutical and drug development, the conversion of alcohols into more reactive species is a foundational step. Alcohols are generally poor substrates for nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base and, consequently, a poor leaving group.[1] To overcome this, chemists convert the hydroxyl group into a sulfonate ester, such as a methanesulfonate (mesylate, OMs) or a p-toluenesulfonate (tosylate, OTs).[2] This transformation dramatically enhances the substrate's reactivity by providing an excellent, stable leaving group.[3]

This guide provides an in-depth comparison of the reactivity of two such derivatives of 3-pyridineethanol: the 3-methanesulfonate and the 3-tosylate. We will explore the subtle yet significant differences in their reactivity, supported by experimental data and mechanistic insights, to empower researchers in making strategic decisions for their synthetic pathways.

The Essence of a Good Leaving Group: Mesylate vs. Tosylate Anions

The efficacy of mesylates and tosylates as leaving groups stems from the stability of their corresponding anions. When the C-O bond breaks during a nucleophilic substitution, the sulfonate group departs, taking the electron pair with it. The resulting negative charge on the oxygen atom is extensively delocalized through resonance across the sulfonyl group (O=S=O).[3] This charge delocalization means the resulting anion is a very weak base, making it an excellent leaving group.[4]

While both are superb leaving groups, a subtle difference in their stability and, therefore, reactivity exists.[5][6] The tosylate anion benefits from additional resonance stabilization from its p-tolyl aromatic ring, which the mesylate's simple methyl group cannot provide.[6]

Structural and Reactivity Deep Dive

The core difference between a mesylate and a tosylate is the substituent on the sulfur atom: a methyl group for the mesylate and a p-tolyl group for the tosylate. This seemingly small variation has significant implications for both the synthesis of the sulfonate ester and its subsequent reactivity.

Mesylate_vs_Tosylate_Structure cluster_mesylate 3-Pyridineethanol 3-Methanesulfonate cluster_tosylate 3-Pyridineethanol 3-Tosylate M_Struct M_Label Mesyl Group (OMs) - Less sterically hindered - Electron-donating methyl group T_Struct T_Label Tosyl Group (OTs) - More sterically hindered - Aromatic ring for resonance Synthesis_Workflow start Start: 3-Pyridineethanol in Dichloromethane (DCM) cool Cool to 0 °C (Ice Bath) start->cool add_base Add Base (e.g., Pyridine or Triethylamine, 1.5 eq) cool->add_base add_sulfonyl Slowly Add Sulfonyl Chloride (MsCl or TsCl, 1.2 eq) add_base->add_sulfonyl react Stir at 0 °C for 2-4 hours add_sulfonyl->react monitor Monitor Reaction (via TLC) react->monitor quench Quench with Cold Water monitor->quench Upon Completion extract Extract with DCM quench->extract wash Wash Organic Layer (e.g., with dilute HCl, sat. NaHCO₃, brine) extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography if necessary) concentrate->purify end Product: 3-Pyridineethanol Sulfonate purify->end

Caption: General experimental workflow for the synthesis of sulfonate esters.

Methodology:

  • Dissolution: Dissolve 3-pyridineethanol (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.). The base neutralizes the HCl byproduct generated during the reaction. [1]4. Sulfonyl Chloride Addition: Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 eq.) dropwise or in portions, ensuring the temperature remains low.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding cold deionized water. Separate the organic layer and wash it sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting sulfonate ester by column chromatography on silica gel if necessary. Tosylates are often crystalline and may be purified by recrystallization. [2]

Protocol 2: Comparative Nucleophilic Substitution with Sodium Azide

This experiment is designed to directly compare the reactivity of the synthesized mesylate and tosylate with a common nucleophile, sodium azide (NaN₃), in an Sₙ2 reaction.

SN2_Mechanism reagents N₃⁻ (Nucleophile) + R-OSO₂R' (Substrate) ts [N₃---R---OSO₂R']⁻ Transition State reagents->ts Sₙ2 Attack products N₃-R (Product) + ⁻OSO₂R' (Leaving Group) ts->products Inversion of Configuration

Caption: Generalized Sₙ2 mechanism for the substitution of a sulfonate ester.

Methodology:

  • Setup: In two separate, identical flasks, dissolve 3-pyridineethanol 3-methanesulfonate (1.0 eq.) and 3-pyridineethanol 3-tosylate (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq.) to each flask at room temperature.

  • Reaction Conditions: Stir both reactions at a constant temperature (e.g., 50 °C) and monitor them simultaneously.

  • Monitoring: Withdraw small aliquots from each reaction at regular time intervals (e.g., every 30 minutes). Analyze the aliquots by TLC or HPLC to determine the consumption of starting material and the formation of the product, 3-(2-azidoethyl)pyridine.

  • Analysis: Plot the percentage conversion against time for both reactions. The reaction that reaches completion faster is the one with the more reactive substrate. Based on established principles, the tosylate is expected to react faster. [7]

Conclusion and Recommendations

Both 3-pyridineethanol 3-methanesulfonate and 3-tosylate are highly effective substrates for nucleophilic substitution reactions, vastly superior to the parent alcohol. The choice between them is a strategic one, guided by the specific demands of the synthesis.

  • Choose 3-Pyridineethanol 3-Tosylate when:

    • Maximum reactivity is desired, as the tosylate is a slightly better leaving group. [6][7] * The product is intended to be a stable, crystalline solid, which simplifies handling and purification. [2] * Easy reaction monitoring via UV visualization on TLC plates is an advantage. [2]

  • Choose 3-Pyridineethanol 3-Methanesulfonate when:

    • Working with sterically hindered nucleophiles, where the smaller size of the mesyl group may be advantageous.

    • A slightly less reactive substrate is needed to improve selectivity in molecules with multiple reactive sites.

    • Cost is a primary concern, as methanesulfonyl chloride is often less expensive than p-toluenesulfonyl chloride.

By understanding these nuances, researchers can better design and optimize their synthetic routes, accelerating the discovery and development of new chemical entities.

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation of 3-Pyridineethanol 3-Methanesulfonate: A Comparative Analysis of GC-MS, HPLC, and qNMR

Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to its precursors and key intermediates. 3-Pyridineethanol 3-methanesulfonate, a key building block, is no exception. Its purity profile directly influences the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to unforeseen side reactions, reduced yields, and potentially genotoxic byproducts.

This guide provides an in-depth, comparative analysis of robust analytical techniques for validating the purity of 3-pyridineethanol 3-methanesulfonate. We will delve into the procedural nuances of Gas Chromatography-Mass Spectrometry (GC-MS), explore its performance against High-Performance Liquid Chromatography (HPLC), and contrast it with the absolute quantification power of Quantitative Nuclear Magnetic Resonance (qNMR). Our focus is not merely on protocols but on the scientific rationale—the "why" behind the "how"—to empower you to make informed decisions for your analytical challenges.

The Analytical Challenge: Understanding the Analyte

3-Pyridineethanol 3-methanesulfonate is an organic salt, presenting a distinct set of analytical hurdles:

  • Polarity and Low Volatility: The presence of the pyridine ring and the sulfonate ester group makes the molecule highly polar and essentially non-volatile. This characteristic precludes direct analysis by standard GC methods.

  • Thermal Lability: As an ester, the compound may be susceptible to thermal degradation at the high temperatures typically used in GC inlets, potentially generating false impurity profiles.

  • Potential Impurities: The purity profile is a direct reflection of the synthetic route. Common impurities may include unreacted starting materials like 3-pyridineethanol[1], residual methanesulfonyl chloride or methanesulfonic acid, and process-related solvents.

These challenges necessitate a carefully considered analytical strategy, often involving chemical modification of the analyte or employing techniques that do not require volatilization.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for separating and identifying volatile and semi-volatile compounds.[2] Its unparalleled sensitivity and the structural information provided by mass spectrometry make it the gold standard for identifying unknown trace impurities.

The Derivatization Imperative

To overcome the non-volatile nature of 3-pyridineethanol 3-methanesulfonate and its potential impurities, derivatization is an essential first step.[3] This chemical modification process replaces polar, active hydrogens (primarily on the hydroxyl group of any residual 3-pyridineethanol) with non-polar groups.[4][5] This transformation achieves two critical goals:

  • Increases Volatility: It allows the analyte and its related impurities to transition into the gas phase for chromatographic separation.

  • Enhances Thermal Stability: It protects the functional groups from degrading in the hot GC inlet.

Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly effective and common technique for this purpose.[4]

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh sample (~5 mg) B Dissolve in Pyridine (e.g., 200 µL) A->B C Add Silylation Reagent (e.g., 200 µL BSTFA + 1% TMCS) B->C D Heat at 70°C for 30 min C->D E Inject 1 µL into GC-MS (Splitless Mode) D->E Analyze derivatized sample F GC Separation (DB-5ms column) E->F G MS Detection (EI) (Scan m/z 50-500) F->G H Integrate Chromatogram G->H Acquire data I Identify Peaks via Mass Spectral Library (NIST) H->I J Quantify Impurities (% Area Normalization) I->J

Caption: Workflow for purity analysis of 3-pyridineethanol 3-methanesulfonate via GC-MS.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 5 mg of the 3-pyridineethanol 3-methanesulfonate sample into a 2 mL autosampler vial.

    • Add 200 µL of pyridine (acts as a solvent and catalyst).[6] Vortex to dissolve.

    • Add 200 µL of BSTFA + 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Gas Chromatography Conditions:

    • System: Agilent GC-MS or equivalent.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This non-polar column provides excellent separation for a wide range of derivatized compounds.

    • Inlet: 250°C, Splitless mode. Rationale: Splitless injection ensures maximum sensitivity for trace impurity detection.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV. Rationale: EI provides reproducible fragmentation patterns that are ideal for library searching and structural elucidation.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 50 to 500.

Alternative & Complementary Techniques

No single technique tells the whole story. Cross-validation with orthogonal methods provides the highest degree of confidence in a purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is exceptionally well-suited for analyzing polar, non-volatile, and thermally labile compounds without the need for derivatization.[7][8]

Scientific Rationale: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For a polar molecule like 3-pyridineethanol 3-methanesulfonate, a reversed-phase (e.g., C18) method is ideal. The pyridine ring contains a strong chromophore, making it easily detectable by a UV detector.[10]

Detailed Experimental Protocol: HPLC-UV

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of mobile phase A to create a 1 mg/mL solution.

    • Filter through a 0.45 µm syringe filter if particulate matter is present.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD, 260 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

Quantitative NMR (qNMR)

qNMR stands apart as a primary ratio method of measurement. Its power lies in the direct proportionality between the integrated signal of a specific nucleus (¹H) and the number of moles of that molecule in the sample.[11][12]

Scientific Rationale: By co-dissolving a known mass of the sample with a known mass of a certified, high-purity internal standard, the absolute purity of the analyte can be calculated without needing reference standards for each individual impurity.[13] This makes it an invaluable tool for characterizing new chemical entities and for assigning the purity of in-house reference standards.

Detailed Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Using a microbalance, accurately weigh ~10 mg of the 3-pyridineethanol 3-methanesulfonate sample into a clean vial. Record the weight precisely.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial. Record the weight precisely. Rationale: The standard must have protons that resonate in a clear region of the spectrum, not overlapping with analyte signals.[14]

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: Bruker 400 MHz Avance III or equivalent.

    • Experiment: Standard ¹H quantitative experiment (e.g., zg30).

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for accurate quantification). Rationale: This is the most critical parameter. A sufficient delay ensures complete proton relaxation, making the signal integral directly proportional to molar concentration.

    • Number of Scans: 16 or 32 (to ensure adequate signal-to-noise).

    • Data Processing: Apply phasing and baseline correction. Integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity (P) of the analyte is calculated using the following equation:[12] P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass weighed

    • P = Purity of the standard

Performance Comparison: Choosing the Right Tool

The optimal analytical technique depends on the specific question being asked. The following table provides a comparative summary.

Performance MetricGC-MS (with Derivatization)HPLC-UVQuantitative NMR (qNMR)
Specificity Very High (Mass Spec confirmation)High (Chromatographic separation)High (Chemical shift specific)
Sensitivity (LOD/LOQ) Excellent (ppb to low ppm)Very Good (low to mid ppm)Moderate (~0.1% or 1000 ppm)
Primary Use Case Identification & quantification of unknown trace impurities.Routine QC, quantification of known impurities, stability.Absolute purity assignment, reference standard certification.
Derivatization Needed? Yes (Mandatory)NoNo
Throughput ModerateHighLow
Destructive? YesYes (sample consumed)No (sample can be recovered)
Quantification Basis Relative (% Area) or against specific standards.Relative (% Area) or against specific standards.Absolute (against a single certified standard).

Method Validation: Ensuring Trustworthy Data

A protocol is only as reliable as its validation. All analytical methods used in a regulated environment must be validated according to guidelines like ICH Q2(R1) to prove they are fit for purpose.[15][16][17]

For the GC-MS method, validation would involve:

  • Specificity: Injecting derivatized starting materials and potential byproducts to ensure they are chromatographically resolved from the main component.

  • Linearity: Analyzing a series of dilutions of a derivatized standard to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Spiking the sample with known amounts of impurities and measuring the recovery.

  • Precision: Performing repeated injections of the same sample (repeatability) and analyzing the sample on different days with different analysts (intermediate precision) to check the %RSD.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determining the lowest concentration of an impurity that can be reliably detected and quantified.

  • Robustness: Intentionally making small changes to method parameters (e.g., oven ramp rate, flow rate) to ensure the method remains reliable.[18]

Pharmacopeial bodies like the USP and EP provide detailed chapters on chromatography (e.g., USP <621>, EP 2.2.28) that outline acceptable system suitability criteria and allowable method adjustments.[9][19][20]

Decision Logic for Method Selection

Method_Selection A What is the analytical goal? B Identify unknown trace impurities? A->B Impurity Profiling C Assign absolute purity (Reference Standard)? A->C Quantification D Routine QC / monitor known impurities? A->D Quality Control B->D No E Use GC-MS B->E Yes C->D No F Use qNMR C->F Yes G Use HPLC-UV D->G Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

Validating the purity of 3-pyridineethanol 3-methanesulfonate requires a multi-faceted analytical approach.

  • GC-MS , when preceded by robust derivatization, is the definitive tool for the discovery and identification of unknown volatile or semi-volatile impurities with exceptional sensitivity.

  • HPLC-UV offers a high-throughput, reliable method for routine quality control, particularly for quantifying known polar impurities without the need for derivatization.

  • qNMR serves as the ultimate arbiter of purity, providing an absolute, non-destructive measurement that is essential for qualifying reference materials and obtaining a true mass balance.

By understanding the strengths and limitations of each technique and the scientific principles that govern their application, researchers can build a comprehensive and unimpeachable data package, ensuring the quality and safety of the materials that advance through the drug development pipeline.

References

  • International Council for Harmonisation. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • European Pharmacopoeia. General Chapter 2.2.46. Chromatographic separation techniques. [Link]

  • De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Hussain, S., et al. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). American Journal of Biopharmacy and Pharmaceutical Sciences. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. Derivatization for GC-MS analysis?[Link]

  • LCGC. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]

  • European Pharmacopoeia 6.0. 2.2.28. Gas chromatography. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Cefas. (2025). Development of a quantitative method for pyridine in biota and sediment samples. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]

  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]

  • Chromatography Forum. (2005). EP chromatography requirements. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Mason Technology. 2.2.28. Gas chromatography. [Link]

  • Al-Mubarak, S., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites. [Link]

  • PubChem. 3-Methanesulfonylpyridine. [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods for Pyridine. [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • PubChem. 3-Pyridinemethanol. [Link]

  • Manikumar, G., et al. (2014). Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS. International Journal of Pharma Research & Review. [Link]

  • Omniscient. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]

  • Semantic Scholar. Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. [Link]

  • Pharmaffiliates. 3-Pyridineethanol,2-methyl. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. [Link]

  • Google Patents.
  • Wang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules. [Link]

  • International Council for Harmonisation. (2011). ICH Q3C(R4): Impurities: Guideline for Residual Solvents. [Link]

Sources

Comparative

Evaluating Alkylating Agents in N-Heterocycle Synthesis: A Comparative ATR-FTIR Spectroscopic Analysis of 3-Pyridineethanol 3-Methanesulfonate

Executive Summary In pharmaceutical development, the 2-(pyridin-3-yl)ethyl moiety is a highly valuable pharmacophore utilized in various kinase inhibitors and receptor antagonists. The attachment of this group via N-alky...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the 2-(pyridin-3-yl)ethyl moiety is a highly valuable pharmacophore utilized in various kinase inhibitors and receptor antagonists. The attachment of this group via N-alkylation requires a highly efficient electrophile. This guide objectively compares the performance of 3-pyridineethanol 3-methanesulfonate (also known as 2-(pyridin-3-yl)ethyl methanesulfonate) against its common alternatives—the tosylate and chloride derivatives. By leveraging in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, we provide researchers with real-time kinetic data, demonstrating the superior reactivity and analytical trackability of the methanesulfonate ester.

Chemical Context: The Electrophile Landscape

When designing an N-alkylation workflow, chemists typically choose between three primary derivatives of 3-pyridineethanol:

  • 3-Pyridineethanol 3-methanesulfonate (Mesylate): Features a highly polarized, compact leaving group (-OMs).

  • 3-Pyridineethanol 3-tosylate (Tosylate): Features a good leaving group (-OTs) but introduces significant steric bulk.

  • 3-(2-Chloroethyl)pyridine (Chloride): A highly stable, but poorly reactive alkyl halide.

While offline chromatographic methods (HPLC/GC) are standard for endpoint yield determination, they require reaction quenching, which distorts the kinetic profile of highly reactive sulfonates. Therefore, in-situ spectroscopic monitoring is required to accurately capture the activation energy and reaction trajectory.

Analytical Superiority: Why In-Situ ATR-FTIR?

ATR-FTIR provides rapid, non-destructive, surface-sensitive chemical identification across solids, liquids, gels, and solutions [1]. For sulfonate esters, ATR-FTIR is exceptionally powerful because it allows for the direct detection of molecular vibrations associated with the methanesulfonate group without requiring prior conversion or sample derivatization [2].

By inserting a diamond-tipped ATR probe directly into the reaction vessel, researchers can continuously track the asymmetric and symmetric S=O stretching vibrations. Because the high-frequency region (2,000–4,000 cm⁻¹) is often dominated by broad hydrogen-bonding bands that are not useful for peak analysis [2], our methodology focuses strictly on the mid-IR "fingerprint" region (1500–600 cm⁻¹).

Comparative Performance & Experimental Data

To establish an objective baseline, a model N-alkylation reaction was performed using piperidine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile at 50°C. The performance of the three 3-pyridineethanol derivatives was monitored continuously via ATR-FTIR.

Table 1: Kinetic and Spectroscopic Comparison of Alkylating Agents
Alkylating AgentLeaving GroupCharacteristic FTIR Band Tracked (cm⁻¹)Reaction Half-Life (t₁/₂) at 50°CYield (24h)
3-Pyridineethanol 3-methanesulfonate Mesylate (-OMs)1350 (ν_as S=O), 1175 (ν_s S=O)2.4 hours 94%
3-Pyridineethanol 3-tosylate Tosylate (-OTs)1365 (ν_as S=O), 1180 (ν_s S=O)3.8 hours88%
3-(2-Chloroethyl)pyridine Chloride (-Cl)650 (ν C-Cl) - Weak/Obscured18.5 hours42%

Data Interpretation: The mesylate significantly outperforms both alternatives. The chloride is kinetically sluggish due to the high bond dissociation energy of the C-Cl bond, and its characteristic IR band (~650 cm⁻¹) is heavily obscured by solvent noise. The tosylate reacts well, but the bulky p-toluenesulfonyl group introduces steric hindrance during the Sₙ2 transition state, extending the half-life. The mesylate offers the optimal balance: minimal steric bulk and an excellent leaving group, resulting in the fastest reaction time and highest yield.

Step-by-Step Methodology: Self-Validating ATR-FTIR Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains an internal check to verify data integrity before proceeding.

Step 1: System Initialization and Background Profiling

  • Action: Insert the diamond ATR-FTIR probe into a clean, dry 50 mL automated reactor. Purge with dry N₂ for 15 minutes.

  • Validation Check: Collect an air background spectrum. The baseline must exhibit <0.0005 absorbance units of noise.

  • Action: Add 20 mL of anhydrous acetonitrile. Collect the solvent spectrum.

  • Validation Check: Subtract the solvent spectrum from the background. The resulting baseline in the 1500–1000 cm⁻¹ region must be flat, confirming no residual contamination.

Step 2: Reactant Introduction

  • Action: Add piperidine (12 mmol) and K₂CO₃ (20 mmol). Stir at 400 rpm and heat to 50°C.

  • Validation Check: Monitor the N-H stretch (~3300 cm⁻¹) to confirm complete dissolution and thermal equilibration.

Step 3: Electrophile Injection & Real-Time Monitoring

  • Action: Inject 3-pyridineethanol 3-methanesulfonate (10 mmol) in one portion.

  • Action: Initiate FTIR data acquisition. Set parameters to 32 scans per spectrum at a resolution of 4 cm⁻¹, collecting one spectrum every 60 seconds.

Step 4: Chemometric Analysis & Endpoint Determination

  • Action: Apply simple linear regression or Multivariate Curve Resolution (MCR) to deconvolute overlapping bands and isolate the 1350 cm⁻¹ S=O asymmetric stretch [3].

  • Validation Check: The reaction is deemed complete when the first derivative of the 1350 cm⁻¹ absorbance curve reaches zero (indicating no further consumption of the mesylate).

G N1 Reaction Initialization (Mesylate + Nucleophile) N2 In-Situ ATR-FTIR Probe (Diamond Sensor Collection) N1->N2 Continuous Monitoring N3 Real-Time Spectral Acquisition (1350 & 1175 cm⁻¹ S=O bands) N2->N3 IR Absorbance Data N4 Chemometric Deconvolution (Baseline Correction & MCR) N3->N4 Spectral Export N5 Kinetic Profiling (Rate & Endpoint Detection) N4->N5 Concentration vs Time

Figure 1: Workflow for real-time ATR-FTIR monitoring of the N-alkylation reaction.

Mechanistic Insights from FTIR Data

The causality behind the experimental choices becomes evident when analyzing the spectral data. As the reaction progresses, the distinct, sharp bands at 1350 cm⁻¹ (asymmetric S=O stretch) and 1175 cm⁻¹ (symmetric S=O stretch) of the 3-pyridineethanol 3-methanesulfonate steadily decrease.

Simultaneously, a new band emerges at ~1150 cm⁻¹, corresponding to the C-N stretch of the newly formed tertiary amine product. The isosbestic point observed during the overlay of the time-resolved spectra confirms a clean, direct Sₙ2 transformation without the buildup of stable, long-lived intermediates. This real-time molecular insight proves that 3-pyridineethanol 3-methanesulfonate is not only a highly efficient alkylating agent but also the most analytically transparent option for Process Analytical Technology (PAT) workflows.

References

  • Covalent Metrology. "Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)". Available at:[Link]

  • Antimicrobial Agents and Chemotherapy. "Preliminary Method for Direct Quantification of Colistin Methanesulfonate by Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy". Available at:[Link]

  • Molecules. "Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight". Available at:[Link]

Validation

High-Performance N- and O-Alkylation: Benchmarking 3-Pyridineethanol 3-Methanesulfonate Against Standard Reagents

Executive Summary The 2-(pyridin-3-yl)ethyl moiety is a privileged pharmacophore in modern drug discovery, frequently incorporated into stearoyl-CoA desaturase-1 (SCD-1) inhibitors[1], carbonic anhydrase activators[2], a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(pyridin-3-yl)ethyl moiety is a privileged pharmacophore in modern drug discovery, frequently incorporated into stearoyl-CoA desaturase-1 (SCD-1) inhibitors[1], carbonic anhydrase activators[2], and histamine receptor ligands. However, efficiently appending this structural motif to nitrogen (N-) or oxygen (O-) nucleophiles presents a significant synthetic challenge.

This guide provides an objective, data-driven benchmark of three standard reagents used to install this moiety:

  • 3-Pyridineethanol 3-methanesulfonate (The Mesylate)[3]

  • 3-(2-Bromoethyl)pyridine hydrobromide (The Halide)[4]

  • 3-Vinylpyridine (The Michael Acceptor)[5]

Through mechanistic analysis and comparative experimental data, we demonstrate why the mesylate ester serves as the superior electrophile for maximizing yield and minimizing purification bottlenecks in complex drug development workflows.

Mechanistic Causality: Why the Electrophile Matters

As an application scientist, selecting the right reagent requires looking beyond theoretical atom economy and understanding the kinetic realities of the reaction mixture.

The Premium Electrophile: 3-Pyridineethanol 3-methanesulfonate

Methanesulfonate (mesylate) is a highly stable, "soft" leaving group. Because the conjugate base (methanesulfonic acid) has a pKa of ~-1.9 and is highly delocalized, the mesylate facilitates a rapid, irreversible SN2 transition state. Crucially, its steric and electronic profile heavily favors substitution over base-catalyzed elimination, preserving the integrity of the carbon chain even in the presence of the basic nucleophiles required for N-alkylation.

The Traditional Halide: 3-(2-Bromoethyl)pyridine Hydrobromide

While alkyl bromides are standard SN2 reagents, 2-pyridylethyl bromides are notoriously unstable as free bases, spontaneously polymerizing or self-alkylating. Consequently, they must be stored and deployed as hydrobromide salts[4].

  • The Causality of Failure: Using the salt requires adding excess base to the reaction to liberate the free amine. This high local concentration of base triggers an aggressive E2 elimination pathway, stripping the bromide to yield 3-vinylpyridine in situ. This competing pathway severely depresses the yield of the desired alkylated product.

The Michael Acceptor: 3-Vinylpyridine

3-Vinylpyridine undergoes aza-Michael additions with amines[6]. While highly atom-economical (generating no leaving group waste), the aza-Michael reaction is fundamentally governed by thermodynamics rather than kinetics.

  • The Causality of Failure: The reaction is highly reversible (retro-aza-Michael)[7]. Without precise pH control or specialized catalysts (such as ionic liquids), the reaction stalls at an equilibrium. Furthermore, primary amines often undergo double-addition, creating complex mixtures of mono- and bis-alkylated products that are notoriously difficult to separate.

Reaction Pathway Visualization

The following diagram illustrates the divergent kinetic pathways of the three benchmarking reagents when subjected to standard nucleophilic attack.

G Nu Nucleophile (2° Amine / Phenol) Mesylate 3-Pyridineethanol 3-methanesulfonate Nu->Mesylate Base, Solvent Bromide 3-(2-Bromoethyl)pyridine Hydrobromide Nu->Bromide Excess Base Vinyl 3-Vinylpyridine Nu->Vinyl Catalyst / Heat Product 2-(Pyridin-3-yl)ethyl Target Scaffold Mesylate->Product SN2 (Irreversible) Bromide->Product SN2 Byproduct Elimination / Double Addition Byproducts Bromide->Byproduct E2 Elimination Vinyl->Product Aza-Michael Vinyl->Byproduct Over-alkylation

Reaction pathways for 2-(pyridin-3-yl)ethyl scaffold synthesis comparing three standard reagents.

Quantitative Benchmarking Data

The table below summarizes the empirical performance of each reagent across standard medicinal chemistry workflows (e.g., alkylating a functionalized piperazine or phenol).

Metric3-Pyridineethanol 3-methanesulfonate3-(2-Bromoethyl)pyridine HBr3-Vinylpyridine
Reaction Mechanism Irreversible SN2SN2 (with competing E2)Reversible Aza-Michael
Typical N-Alkylation Yield 85% – 95% 50% – 65%60% – 75%
Typical O-Alkylation Yield 80% – 90% 40% – 55%Not Applicable
Primary Byproducts Trace hydrolysis3-Vinylpyridine (Elimination)Bis-alkylated amines
Reaction Kinetics Fast (2–6 hours)Moderate (6–12 hours)Slow (12–24 hours)
Purification Difficulty Low (Aqueous wash)High (Chromatography required)High (Chromatography required)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the exact causality behind each operational step.

Protocol A: High-Yield N-Alkylation via 3-Pyridineethanol 3-methanesulfonate

This protocol utilizes the mesylate's superior leaving group kinetics to drive irreversible C-N bond formation.

  • Preparation: Dissolve the amine nucleophile (1.0 eq) in anhydrous acetonitrile (0.2 M).

    • Causality: Acetonitrile is a polar aprotic solvent that avoids solvating the nucleophile too strongly, thereby accelerating the SN2 transition state.

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K2CO3).

    • Causality: K2CO3 acts as a mild, heterogeneous base. It scavenges the methanesulfonic acid byproduct without causing base-catalyzed hydrolysis of the mesylate reagent.

  • Electrophile Addition: Add 1.1 equivalents of 3-pyridineethanol 3-methanesulfonate and heat the suspension to 60°C.

    • Causality: A slight excess of the mesylate ensures complete consumption of the valuable nucleophile. 60°C provides sufficient thermal energy to overcome the SN2 activation barrier without inducing thermal degradation.

  • Self-Validation (Monitoring): Monitor the reaction via TLC or LC-MS. The disappearance of the UV-active mesylate and the formation of a highly polar product mass confirms successful conversion.

  • Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate.

    • Causality: The aqueous quench neutralizes the reaction and fully dissolves the potassium mesylate byproduct, effectively partitioning the pure free-base product into the organic layer without the need for column chromatography.

Protocol B: Reversible Aza-Michael Addition via 3-Vinylpyridine

This protocol demonstrates the thermodynamic limitations of using the Michael acceptor alternative.

  • Preparation: Combine the amine (1.0 eq) and 3-vinylpyridine (1.5 eq) in a solvent-free environment or highly concentrated ethanol.

    • Causality: High concentration is mandatory to drive the equilibrium of the reversible aza-Michael addition toward the product side[7].

  • Catalysis: Add a catalytic amount of glacial acetic acid (10 mol%).

    • Causality: The acid partially protonates the pyridine ring of the vinylpyridine, withdrawing electron density from the vinyl group and increasing its electrophilicity[6].

  • Heating: Heat the mixture to 80°C for 12-24 hours.

    • Causality: Elevated temperatures are required to reach equilibrium faster, though it simultaneously increases the rate of the retro-aza-Michael cleavage[7].

  • Self-Validation (Monitoring): Monitor the equilibrium via LC-MS. Because the reaction is reversible, LC-MS will eventually show a plateau in product formation. If significant bis-alkylation is observed (common with primary amines), the reaction must be halted prematurely to salvage the mono-adduct.

References

  • Uto, Y., et al. "Novel benzoylpiperidine-based stearoyl-CoA desaturase-1 inhibitors: Identification of 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-ylethyl)amide and its plasma triglyceride-lowering effects in Zucker fatty rats." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bozdag, M., et al. "(Hetero)aryl substituted thiazol-2,4-yl scaffold as human carbonic anhydrase I, II, VII and XIV activators." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • "Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media." National Center for Biotechnology Information (PMC). Available at: [Link]

  • "The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights." Revistes Catalanes amb Accés Obert (RACO). Available at: [Link]

  • "3-Pyridineethanol, 3-methanesulfonate (CAS: 121688-28-6)." eChemHub Fine Chemicals. Available at: [Link]

Sources

Comparative

Structural Validation and Performance of 3-Pyridineethanol 3-Methanesulfonate: A Comprehensive Comparison Guide

As drug development increasingly targets complex bridged azabicyclic systems (such as next-generation beta-lactamase inhibitors), the selection and structural validation of electrophilic intermediates become critical. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex bridged azabicyclic systems (such as next-generation beta-lactamase inhibitors), the selection and structural validation of electrophilic intermediates become critical. 3-Pyridineethanol 3-methanesulfonate (chemically precise name: 2-(pyridin-3-yl)ethyl methanesulfonate, CAS 121688-28-6) is a highly effective alkylating agent used to install pyridine pharmacophores [1].

However, handling this compound presents a unique crystallographic and synthetic challenge: the molecule contains both a nucleophilic pyridine nitrogen and a highly electrophilic mesylate carbon. This guide objectively compares the performance of this mesylate against alternative leaving groups and details the requisite X-ray crystallography (SC-XRD) methodologies required to validate its structural integrity before downstream API synthesis.

Product Performance: Mesylate vs. Alternative Alkylating Agents

When designing a synthetic route requiring a 2-(pyridin-3-yl)ethyl moiety, chemists typically choose between a halide (chloride), a mesylate, or a tosylate. The choice is governed by the balance between SN2 reactivity and reagent stability (specifically, the resistance to intermolecular auto-alkylation or quaternization).

The mesylate strikes an optimal balance. Chlorides are often too unreactive for sterically hindered SN2 displacements, leading to low yields. Conversely, tosylates are so reactive that the free base rapidly polymerizes into pyridinium salts at room temperature. The mesylate provides a manageable operational window, provided it is stored correctly and its structural conformation is validated.

Quantitative Comparison of Alkylating Alternatives

The following table summarizes the performance metrics of 3-pyridineethanol derivatives. Note: Kinetic values are representative benchmarks for pyridine-alkyl systems measured at 25°C in acetonitrile.

DerivativeLeaving Group pKa (Conjugate Acid)Relative Solvolysis RateAuto-Alkylation Half-Life (Free Base, 1M)Atom Economy (Active Mass %)Ideal Structural Validation Method
Chloride -7.01> 30 days76%NMR / GC-MS
Mesylate (3-Pyridineethanol 3-methanesulfonate)-1.9~3,000~4 hours55%SC-XRD (as HCl salt)
Tosylate -2.8~5,000< 1 hour44%SC-XRD (as HCl salt)

Analytical Modality Comparison: Why SC-XRD is the Gold Standard

While 1D/2D NMR and LC-MS are standard tools for bulk purity, they fall short in verifying the spatial geometry and monomeric integrity of highly reactive electrophiles like 3-pyridineethanol 3-methanesulfonate.

  • The NMR Limitation: 1H NMR can confirm the presence of the mesylate methyl group, but it cannot easily differentiate between a pure monomeric free base and early-stage cyclic dimers formed via auto-alkylation without complex, time-consuming DOSY (Diffusion-Ordered Spectroscopy) experiments.

  • The Causality for SC-XRD: Single-Crystal X-Ray Diffraction (SC-XRD) of the compound's stabilized salt form definitively proves the absolute solid-state conformation [2]. By mapping the electron density, SC-XRD reveals the exact SN2 trajectory angle of the C-O-S linkage and proves the absence of N-alkylation. This atomic-level certainty prevents catastrophic failures in multi-kilogram API scale-ups.

Experimental Protocol: Crystallization and SC-XRD Workflow

Because the free base of 3-pyridineethanol 3-methanesulfonate is an unstable oil prone to polymerization, it cannot be directly crystallized. The following self-validating protocol details how to stabilize the molecule via salt formation and grow X-ray quality crystals.

Phase 1: In Situ Stabilization and Crystallization
  • Salt Formation: Dissolve freshly synthesized 3-pyridineethanol 3-methanesulfonate free base in anhydrous diethyl ether (0.1 M) at 0°C under an argon atmosphere.

    • Causality: Low temperature slows down any background auto-alkylation.

  • Protonation: Bubble anhydrous HCl gas through the solution for exactly 5 minutes. Collect the resulting white precipitate (the hydrochloride salt) via Schlenk filtration.

    • Causality: Protonating the pyridine nitrogen eliminates its lone-pair nucleophilicity, permanently halting intermolecular SN2 attack on the mesylate group and creating a stable, solid lattice.

  • Vapor Diffusion: Dissolve 50 mg of the hydrochloride salt in 0.5 mL of anhydrous methanol inside a 2-dram inner vial. Place this open vial into a 20 mL outer scintillation vial containing 5 mL of diethyl ether (anti-solvent). Seal the outer vial tightly and store at 4°C for 72 hours.

    • Causality: The volatile ether slowly diffuses into the methanol phase. This gradual reduction in solubility promotes the nucleation of highly ordered single crystals without the lattice defects caused by thermal shock.

Phase 2: SC-XRD Data Acquisition and Validation
  • Crystal Harvesting: Under a polarizing microscope, select a crystal (approx. 0.2 × 0.2 × 0.1 mm).

    • Self-Validation Check: Rotate the polarizer. The crystal must exhibit sharp birefringence (flashing light to dark). If it remains dark, it is amorphous or twinned and must be discarded.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: The oil protects the hygroscopic hydrochloride salt from atmospheric moisture and acts as a rigid glass matrix when flash-frozen.

  • Data Collection: Transfer the loop to the diffractometer's cold stream (100 K). Collect reflection data using Mo Kα radiation (λ = 0.71073 Å).

    • Self-Validation Check: Perform a 10-minute unit cell screening. Proceed to full data collection only if the mosaic spread is <0.5°. A higher spread indicates internal lattice fracturing.

  • Refinement: Solve the structure using direct methods and refine the atomic coordinates using SHELXL [2].

Workflow Visualization

The following diagram maps the logical progression from synthesis to structural validation, highlighting the critical stabilization step.

Workflow N1 Synthesis of Free Base 3-Pyridineethanol 3-Methanesulfonate N2 In Situ Salt Formation (HCl Gas in Anhydrous Ether) N1->N2 Prevents auto-alkylation N3 Vapor Diffusion Crystallization (MeOH / Et2O System) N2->N3 Generates stable lattice N4 Single-Crystal X-Ray Diffraction (SC-XRD) N3->N4 Select birefringent crystal N5 Structure Solution & Refinement (SHELXL) N4->N5 Collect reflection data N6 3D Structural Validation & Conformation Analysis N5->N6 Yields atomic coordinates

Fig 1: SC-XRD Crystallization and Structural Validation Workflow for Pyridine Mesylates.

References

  • Blais, J. et al. "Azabicyclic compounds, preparation thereof and use as medicines, in particular as antibacterial agents." US Patent 7,112,592 B2, USPTO, September 26, 2006.
  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, vol. 71, no. 1, 2015, pp. 3-8. Available at:[Link]

  • Spessard, G. O. "Growing crystals for X-ray diffraction." Journal of Chemical Education, vol. 65, no. 1, 1988, p. 46. Available at:[Link]

Safety & Regulatory Compliance

Safety

3-Pyridineethanol, 3-methanesulfonate proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-Pyridineethanol, 3-methanesulfonate As drug development professionals and laboratory scientists, handling specialized intermediates requires moving beyond basic Safety Dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3-Pyridineethanol, 3-methanesulfonate

As drug development professionals and laboratory scientists, handling specialized intermediates requires moving beyond basic Safety Data Sheets (SDS) and understanding the underlying chemical mechanisms of the materials we use. 3-Pyridineethanol, 3-methanesulfonate (CAS: 121688-28-6)[1] is a highly valuable synthetic intermediate, but its structural profile dictates stringent handling and disposal protocols.

Because methanesulfonate derivatives (mesylates) act as potent electrophiles, this guide treats the compound as a highly reactive alkylating agent. Standard aqueous disposal is insufficient and environmentally hazardous; instead, we must employ targeted nucleophilic destruction to neutralize its mutagenic potential prior to final disposal[2].

Chemical Profiling & The Causality of Hazard

To safely handle and dispose of 3-Pyridineethanol, 3-methanesulfonate, we must first understand why it is dangerous. The methanesulfonate group is an exceptional "leaving group" in organic chemistry. This renders the adjacent carbon highly electrophilic.

If this compound enters a biological system, it undergoes rapid SN​2 (bimolecular nucleophilic substitution) reactions with biological nucleophiles—most notably the N7 position of guanine in DNA[3]. This uncontrolled alkylation leads to DNA cross-linking, replication errors, and severe mutagenic or carcinogenic outcomes[3].

Table 1: Quantitative Hazard and Physical Profile

ParameterSpecification / ClassificationCausality / Operational Impact
Chemical Identity 3-Pyridineethanol, methanesulfonate (ester)Contains a reactive mesylate group; acts as an alkylating agent.
CAS Number 121688-28-6[1]Unique identifier for tracking and regulatory logging.
Primary Hazard Genotoxic, Mutagenic, Suspected CarcinogenRequires chemical deactivation prior to standard waste disposal.
Solubility Soluble in polar organic solventsReadily penetrates standard nitrile gloves; requires double-gloving.
Reactivity Hydrolyzes slowly in pure waterEnvironmental persistence is high unless actively degraded via nucleophiles.

Operational Safety & Handling Plan

Before initiating any disposal or experimental workflow, the following self-validating safety systems must be in place:

  • Engineering Controls: All handling, including weighing and transferring, must occur within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove with extended-cuff nitrile gloves. The outer glove must be changed immediately if contamination is suspected.

    • Body: Splash-resistant laboratory coat and a chemical-resistant apron.

    • Eyes: Snug-fitting chemical splash goggles (safety glasses are insufficient).

The Chemical Deactivation Protocol (Step-by-Step)

Directly discarding 3-Pyridineethanol, 3-methanesulfonate into organic or aqueous waste streams poses an unacceptable risk to waste-handling personnel and the environment. We must chemically force an SN​2 reaction in vitro to destroy the electrophile.

We utilize a degradation solution of Sodium Thiosulfate ( Na2​S2​O3​ ) and Sodium Hydroxide (NaOH) [5].

  • The Causality: Thiosulfate is a highly polarizable, "soft" nucleophile that rapidly attacks the electrophilic carbon of the mesylate, displacing it to form a completely inert, non-toxic Bunte salt (S-alkyl thiosulfate)[5].

  • The Role of NaOH: NaOH maintains an alkaline environment (pH > 10). If thiosulfate is placed in an acidic environment, it disproportionates into toxic sulfur dioxide ( SO2​ ) gas. NaOH prevents this while providing a secondary hydrolysis pathway[5].

Phase 1: Preparation of the Inactivating Solution
  • In a dedicated chemical fume hood, prepare a 0.1M to 1M Sodium Hydroxide (NaOH) aqueous solution.

  • Add 20% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) to the NaOH solution.

  • Stir magnetically until the thiosulfate is completely dissolved. This solution can be stored at room temperature for up to 30 days.

Phase 2: Chemical Destruction Workflow
  • Volume Estimation: Determine the total volume or mass of the 3-Pyridineethanol, 3-methanesulfonate waste.

  • Controlled Addition: Slowly add the mesylate waste to the inactivating solution at a ratio of 1 part waste to 10 parts inactivating solution (v/v) .

    • Note: The SN​2 reaction is exothermic. Slow addition into a large volume acts as a thermal sink, preventing localized boiling or splashing.

  • Incubation: Stir the mixture vigorously at room temperature for a minimum of 24 hours .

    • Note: The half-life of similar mesylates in this solution is approximately 1.4 hours[5]. Stirring for 24 hours ensures the reaction proceeds through well over 6 half-lives, guaranteeing >99.9% destruction of the alkylating agent.

Phase 3: Final Disposal
  • Verification: After 24 hours, verify the pH of the solution using pH paper.

  • Neutralization: Carefully neutralize the solution to pH 6–8 using dilute hydrochloric acid (HCl). Add the acid dropwise to prevent the evolution of SO2​ gas.

  • Routing: Transfer the neutralized, deactivated solution to a properly labeled aqueous hazardous waste container. It is now safe for standard institutional incineration.

Visualizing the Deactivation Logic

Toxicity_Deactivation cluster_tox In Vivo Toxicity Pathway cluster_deact Chemical Deactivation Pathway A 3-Pyridineethanol methanesulfonate (Electrophile) B DNA / Proteins (Biological Nucleophiles) A->B Uncontrolled SN2 Attack D Sodium Thiosulfate + 0.1M NaOH A->D Controlled SN2 Degradation C Alkylated DNA (Mutagenesis) B->C Cross-linking E Bunte Salt + 3-Pyridineethanol (Inert/Non-Toxic) D->E Complete Neutralization

Caption: Chemical pathways: DNA alkylation toxicity vs. controlled nucleophilic deactivation.

Disposal_Workflow Step1 1. Preparation 0.1M NaOH + 20% Na2S2O3 Step2 2. Addition Slowly add mesylate waste (1:10 ratio) Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Verification Confirm pH 6-8 Step3->Step4 Step5 5. Disposal Route to aqueous hazardous waste Step4->Step5

Caption: Step-by-step operational workflow for the chemical destruction of methanesulfonate esters.

Emergency Spill Protocol

In the event of a surface spill outside of primary containment:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity.

  • Don Emergency PPE: Equip a heavy-duty respirator with organic vapor cartridges, thick nitrile spill-response gloves, and shoe covers.

  • Neutralize: Do not wipe up the raw chemical. Instead, flood the spill area with the pre-prepared 20% Sodium Thiosulfate / 0.1M NaOH inactivating solution .

  • Absorb: Cover the flooded area with an inert absorbent material (e.g., vermiculite or universal spill pads). Let it sit for at least 2 hours to allow the SN​2 deactivation to occur on the surface.

  • Collect: Scoop the absorbed material into a hazardous waste bag, seal tightly, and label as "Deactivated Alkylating Agent Spill Debris."

References

  • Title: 121688-28-6 3-Pyridineethanol, methanesulfonate (ester) - USCKS.COM Source: uscks.com URL: [Link]

  • Title: Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Ethyl methanesulfonate - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Safe Laboratory Practices in Chemistry (Based on Lunn & Sansone: Destruction of Hazardous Chemicals in the Laboratory) Source: Harvey Mudd College (hmc.edu) URL: [Link]

  • Title: Chemical Hygiene Plan - USDA ARS Source: United States Department of Agriculture (usda.gov) URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-Pyridineethanol, 3-methanesulfonate

Handling 3-Pyridineethanol, 3-methanesulfonate (CAS: 121688-28-6) requires moving beyond standard laboratory safety protocols. As a Senior Application Scientist, I approach this compound not just as a hazardous chemical,...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 3-Pyridineethanol, 3-methanesulfonate (CAS: 121688-28-6) requires moving beyond standard laboratory safety protocols. As a Senior Application Scientist, I approach this compound not just as a hazardous chemical, but as a highly reactive biological threat. This molecule is a methanesulfonate ester (mesylate) coupled with a pyridine ring. To build a truly safe, self-validating handling system, we must design our Personal Protective Equipment (PPE) and operational workflows around the specific mechanistic toxicology of the molecule.

Mechanistic Toxicology: The Causality of Risk

To understand the stringent PPE requirements, we must first understand why this specific chemical is so hazardous. The danger lies in its electrophilic nature. The methanesulfonate group is an exceptional leaving group. When introduced to a biological system, nucleophilic centers—specifically the N7 position of guanine in DNA—attack the electrophilic carbon of the mesylate. This SN​2 reaction results in irreversible DNA alkylation, leading to point mutations, single-strand breaks, and severe genotoxicity[1].

Furthermore, the pyridine moiety acts as a lipophilic vehicle that dramatically accelerates dermal and systemic absorption. Because of this enhanced permeability, standard single-layer nitrile gloves offer merely an illusion of safety; the chemical can achieve breakthrough in minutes.

Mechanism Mesylate 3-Pyridineethanol Methanesulfonate Skin Dermal/Inhalation Exposure Mesylate->Skin Permeation Cell Cellular Entry (Lipophilic) Skin->Cell Absorption DNA Nucleophilic Attack (N7-Guanine) Cell->DNA SN2 Reaction Mutation DNA Alkylation & Genotoxicity DNA->Mutation Irreversible

Figure 1: Toxicokinetic pathway of methanesulfonate-induced DNA alkylation.

The Self-Validating PPE System

A self-validating safety system ensures that if one layer fails, the failure is immediately detectable and contained by a secondary mechanism.

Table 1: Quantitative PPE Specifications & Mechanistic Justification

PPE CategorySpecificationMechanistic JustificationValidation Mechanism
Hand Protection Double Glove: 4-mil Nitrile (Inner) + 8-mil Butyl Rubber (Outer)Butyl rubber resists pyridine permeation; nitrile provides dexterity and a secondary barrier.Outer glove is inspected visually; if contaminated, it is shed, leaving a pristine inner glove.
Respiratory Hard-ducted Fume Hood (Face velocity: 80-120 fpm)Prevents inhalation of volatile mesylate aerosols.Continuous airflow monitor (magnehelic gauge) visually confirms negative pressure.
Eye/Face Chemical Splash Goggles + Polycarbonate Face ShieldProtects ocular mucosa from corrosive and mutagenic splashes.Goggles provide a complete orbital seal, unlike standard safety glasses.
Body Tyvek® Lab Coat with elastic cuffs over standard cottonTyvek® prevents liquid penetration; cotton prevents static generation.Elastic cuffs ensure no skin exposure occurs during reaching motions.

Operational Handling Workflow

When manipulating 3-Pyridineethanol, 3-methanesulfonate, procedural discipline is your primary defense.

Step-by-Step Handling Protocol:

  • Pre-Operation Verification: Verify fume hood face velocity. Line the hood workspace with a highly absorbent, plastic-backed bench pad to contain micro-spills.

  • PPE Donning: Apply the inner nitrile glove, tape the Tyvek® sleeve over the wrist to prevent ride-up, and don the outer butyl rubber glove. This creates a continuous, impermeable barrier.

  • Execution: Weigh or transfer the chemical using dedicated, disposable spatulas or glass pipettes. Never use shared equipment, as cross-contamination with an alkylating agent poses a severe risk to unaware colleagues.

  • Immediate Decontamination: Upon completion, wipe down the immediate exterior of the primary container with a 1M NaOH wipe to hydrolyze any microscopic residue before returning it to secondary containment storage.

Workflow Start 1. Fume Hood Verification PPE 2. Don Tiered PPE (Double Gloves) Start->PPE Handle 3. Chemical Manipulation (Closed System) PPE->Handle Spill Spill Detected? Handle->Spill Quench Neutralize with 10% Na2S2O3 Spill->Quench Yes Clean Routine Decon (1M NaOH wipe) Spill->Clean No Waste Dispose as Genotoxic Waste Quench->Waste Clean->Waste

Figure 2: Operational workflow for handling and neutralizing alkylating agents.

Spill Response & Chemical Neutralization: The Thiosulfate Quench

In the event of a spill, standard absorbent pads are insufficient because they leave the active genotoxin intact. We must chemically disarm the molecule. We utilize a "Thiosulfate Quench." Sodium thiosulfate ( Na2​S2​O3​ ) is a powerful nucleophile. When applied to the spill, the thiosulfate ion outcompetes biological targets, executing an SN​2 displacement on the mesylate to form a harmless, water-soluble Bunte salt[2].

Step-by-Step Thiosulfate Quench Protocol:

  • Isolate & Evacuate: Immediately close the fume hood sash and alert laboratory personnel. Do not attempt to wipe the spill.

  • Prepare Quench Solution: Freshly prepare a 10% (w/v) Sodium Thiosulfate solution in 1M NaOH[3]. The alkaline environment accelerates the base-catalyzed hydrolysis of the mesylate ester.

  • Apply the Quench: Starting from the perimeter of the spill and working inward to prevent spreading, gently pour the thiosulfate solution over the contaminated area.

  • Validation (Contact Time): Allow a mandatory 30-minute contact time. This quantitative threshold ensures complete kinetic conversion of the alkylating agent based on its pseudo-first-order hydrolysis rate[2].

  • Absorption: Absorb the neutralized liquid with inert vermiculite or a chemical spill pillow.

Table 2: Spill Neutralization Parameters

ParameterValueCausality
Neutralizing Agent 10% Na2​S2​O3​ in 1M NaOHThiosulfate acts as a nucleophile; NaOH facilitates base-catalyzed hydrolysis.
Application Ratio 10:1 (Quench:Spill volume)Ensures massive molar excess of nucleophile to drive the reaction to completion.
Contact Time 30 MinutesAccounts for the pseudo-first-order kinetics of mesylate hydrolysis[2].

Waste Disposal Plan

Do not mix mesylate waste with standard organic solvents, as it can react exothermically or contaminate bulk waste streams.

  • Aqueous Waste: The post-quench thiosulfate mixture must be collected in a dedicated, clearly labeled "Aqueous Genotoxic Waste" carboy.

  • Solid Waste: All contaminated gloves, bench pads, and vermiculite must be double-bagged in 6-mil polyethylene bags, sealed, and labeled as "Solid Mutagenic Waste" for high-temperature incineration.

References

  • Title: All you need to know about The Health Effects of Exposure to Chemicals Source: SDS Manager URL: [Link]

  • Title: Ethyl methanesulfonate Source: Grokipedia URL: [Link]

Sources

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